Product packaging for Methyl phenyl oxalate(Cat. No.:CAS No. 38250-12-3)

Methyl phenyl oxalate

Cat. No.: B14670481
CAS No.: 38250-12-3
M. Wt: 180.16 g/mol
InChI Key: LJCNULUFLCOAKC-UHFFFAOYSA-N
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Description

Methyl Phenyl Oxalate ( 38250-12-3) is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound serves as a crucial research chemical, primarily functioning as a key intermediate in synthetic organic chemistry . Its principal researched application is in the synthesis of diphenyl carbonate (DPC) through a transesterification pathway . The process involves the reaction of dimethyl oxalate with phenol, where this compound is formed as an intermediate before further conversion to the final product, diphenyl carbonate . Diphenyl carbonate itself is a valuable precursor for the production of polycarbonates . The transesterification reaction to produce this compound can be catalyzed by various substances, including supported metal oxides like MoO₃/SiO₂ . Safety and Handling: this compound requires careful handling. It is classified with the signal word "Danger" and has hazard statements indicating it is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive safety, handling, and disposal information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B14670481 Methyl phenyl oxalate CAS No. 38250-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38250-12-3

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

1-O-methyl 2-O-phenyl oxalate

InChI

InChI=1S/C9H8O4/c1-12-8(10)9(11)13-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LJCNULUFLCOAKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)OC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Phenyl Oxalate from Dimethyl Oxalate and Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl phenyl oxalate (B1200264) via the transesterification of dimethyl oxalate with phenol (B47542). This reaction is a critical step in the non-phosgene route for the production of diphenyl carbonate, a key monomer in the synthesis of polycarbonates. This document details various catalytic systems, experimental protocols, and purification methods, presenting quantitative data in a structured format to facilitate comparison and implementation. Furthermore, this guide elucidates the underlying reaction mechanism and experimental workflow through detailed diagrams.

Introduction

The synthesis of methyl phenyl oxalate (MPO) from dimethyl oxalate (DMO) and phenol is a pivotal transesterification reaction. It serves as an intermediate step in the greener, non-phosgene pathway to produce diphenyl carbonate (DPC), a crucial component in the manufacturing of polycarbonates and other polymers. The overall process typically involves the formation of MPO, followed by its disproportionation to diphenyl oxalate (DPO) and DMO. The DPO is then decarbonylated to yield DPC.

This guide focuses on the initial and rate-determining step: the synthesis of this compound. The reaction is an equilibrium-limited process, and therefore, the efficient removal of the methanol (B129727) byproduct is essential to drive the reaction toward the desired products. The choice of catalyst plays a significant role in the reaction's efficiency, with various heterogeneous catalysts being explored to facilitate easier separation and recycling.

Catalytic Systems and Performance

A range of solid acid catalysts have been investigated for the synthesis of this compound. The catalytic activity is often attributed to the presence of weak Lewis acid sites. Strong acid sites can lead to the formation of undesired byproducts, such as anisole.[1] The following tables summarize the performance of several key catalytic systems under optimized conditions.

Table 1: Performance of Molybdenum-Based Catalysts

CatalystMo Loading (wt%)Phenol:DMO Molar RatioTemperature (°C)Time (h)DMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)Reference
MoO₃/SiO₂15:1180254.6--[2]
MoO₃/SiO₂-5:1180-49.3 (Yield)-17.3 (Yield)[3]

Table 2: Performance of Titanium-Based Catalysts

CatalystTi Loading (wt%)Phenol:DMO Molar RatioTemperature (°C)Time (h)DMO Conversion (%)MPO + DPO Selectivity (%)Reference
TS-12.55:11802-High[4][5]
TiO₂-1:11603--[6]
Ti-P-O----HighHigh[7]

Table 3: Performance of Tin-Based Catalysts

CatalystSn Loading (wt%)Phenol:DMO Molar RatioTemperature (°C)Time (h)DMO Conversion (%)MPO + DPO Selectivity (%)DPO Selectivity (%)Reference
Sn-modified TS-12---50.399.229.9[3]
SnO₂/SiO₂8---46.7-22.5

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, including the preparation of common catalysts.

Catalyst Preparation

3.1.1. Preparation of TS-1 (Titanium Silicalite-1) Catalyst

The hydrothermal synthesis method is commonly employed for the preparation of TS-1.[2]

  • Reactants: Tetraethyl orthosilicate (B98303) (TEOS) as the silicon source, tetraethyl titanate as the titanium source, and tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) as the template and alkali source.

  • Procedure:

    • Prepare a reaction mixture containing the silicon source, titanium source, and TPAOH.

    • Transfer the mixture to an autoclave and carry out hydrothermal crystallization at 130-190°C for 48-120 hours.

    • After crystallization, filter the solid product, wash it thoroughly with deionized water, and dry it.

    • Calcine the dried solid at 550°C for 5-6 hours to remove the organic template and obtain the final TS-1 catalyst.

3.1.2. Preparation of MoO₃/SiO₂ Catalyst

The impregnation method is a common technique for preparing supported molybdenum oxide catalysts.[8]

  • Reactants: Ammonium (B1175870) molybdate (B1676688) as the molybdenum source and silica (B1680970) gel as the support.

  • Procedure:

    • Dissolve ammonium molybdate in deionized water.

    • Impregnate the silica gel support with the ammonium molybdate solution.

    • Dry the impregnated support in an oven at 100°C for 12 hours.

    • Calcine the dried material in a furnace at 550°C for 6 hours to obtain the MoO₃/SiO₂ catalyst.

Synthesis of this compound

The following is a general procedure for the transesterification reaction. Specific quantities and conditions can be adapted from the data presented in the tables above.

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reactants:

    • Dimethyl oxalate (DMO)

    • Phenol

    • Catalyst (e.g., TS-1 or MoO₃/SiO₂)

  • Procedure:

    • Charge the three-necked flask with dimethyl oxalate, phenol, and the catalyst. A typical molar ratio of phenol to DMO is 5:1.[4]

    • Heat the reaction mixture to the desired temperature (typically 160-180°C) with continuous stirring.[6]

    • During the reaction, methanol is produced as a byproduct. To shift the equilibrium towards the products, it is crucial to remove the methanol from the reaction system. This can be achieved by using a distillation setup or by reactive distillation.[6]

    • Monitor the progress of the reaction by techniques such as gas chromatography (GC) to determine the conversion of DMO and the selectivity towards MPO and DPO.

    • After the reaction reaches the desired conversion (typically after 2-5 hours), cool the mixture to room temperature.

Product Purification

After the reaction, the catalyst is first separated from the product mixture. For heterogeneous catalysts, this can be achieved by simple filtration. The liquid product mixture, containing unreacted starting materials, this compound, and diphenyl oxalate, is then subjected to purification.

3.3.1. Vacuum Distillation

Vacuum distillation, also referred to as decompression separation, is a common method to separate the components of the reaction mixture based on their different boiling points.[6] By reducing the pressure, the boiling points of the high-boiling components like MPO and DPO are lowered, preventing thermal decomposition.

  • Procedure:

    • Transfer the filtered reaction mixture to a distillation flask.

    • Connect the flask to a vacuum distillation apparatus.

    • Gradually reduce the pressure and increase the temperature.

    • Collect the different fractions as they distill. Unreacted dimethyl oxalate and phenol will distill first, followed by this compound, and then diphenyl oxalate.

3.3.2. Recrystallization

Recrystallization can be employed as a final purification step for the isolated this compound. The choice of solvent is crucial for effective purification.

  • Solvent Selection: An ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, and toluene. A mixed solvent system may also be effective.

  • General Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals.

Reaction Mechanism and Workflow

Reaction Mechanism

The acid-catalyzed transesterification of dimethyl oxalate with phenol proceeds through a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism.[9] The Lewis acid sites on the heterogeneous catalyst facilitate this process.

ReactionMechanism DMO Dimethyl Oxalate (DMO) Protonated_DMO Protonated DMO (Activated Carbonyl) DMO->Protonated_DMO + Catalyst (Protonation) Phenol Phenol Catalyst Catalyst (Lewis Acid) Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_DMO->Tetrahedral_Intermediate1 + Phenol (Addition) Deprotonated_Intermediate Deprotonated Intermediate Tetrahedral_Intermediate1->Deprotonated_Intermediate - H+ (Deprotonation) Protonated_Methanol Protonated Methanol Leaving Group Deprotonated_Intermediate->Protonated_Methanol + H+ (Protonation) MPO_Catalyst_Complex MPO-Catalyst Complex Protonated_Methanol->MPO_Catalyst_Complex - Methanol (Elimination) Methanol Methanol MPO This compound (MPO) MPO_Catalyst_Complex->MPO - Catalyst (Deprotonation)

Figure 1: Acid-catalyzed transesterification mechanism.
Experimental Workflow

The overall process for the synthesis and purification of this compound can be summarized in the following workflow.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_separation Separation cluster_purification Purification cluster_analysis Analysis Reactants Charge Reactants (DMO, Phenol, Catalyst) Reaction Heat and Stir (160-180°C, 2-5h) Reactants->Reaction Methanol_Removal Remove Methanol Reaction->Methanol_Removal Filtration Filter to Remove Catalyst Methanol_Removal->Filtration Distillation Vacuum Distillation Filtration->Distillation Catalyst_Recycle Catalyst Recycle Filtration->Catalyst_Recycle Recrystallization Recrystallization Distillation->Recrystallization Analysis Characterization (GC, NMR, etc.) Recrystallization->Analysis

Figure 2: Experimental workflow for MPO synthesis.

Conclusion

The synthesis of this compound from dimethyl oxalate and phenol is a well-established yet continuously optimized reaction of significant industrial importance. The use of heterogeneous catalysts, particularly those based on titanium, molybdenum, and tin, offers significant advantages in terms of product separation and catalyst reusability. This guide has provided a detailed overview of the key aspects of this synthesis, including experimental procedures, comparative performance data of various catalysts, and a mechanistic understanding of the reaction. For researchers and professionals in drug development and materials science, a thorough understanding of this synthesis is crucial for the development of advanced and sustainable chemical processes.

References

An In-depth Technical Guide to Methyl Phenyl Oxalate (CAS 38250-12-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenyl oxalate (B1200264), identified by the CAS number 38250-12-3, is an organic compound belonging to the class of oxalate esters. Structurally, it is the mono-methyl, mono-phenyl ester of oxalic acid. While comprehensive experimental data and biological studies on this specific compound are limited in publicly accessible literature, this guide aims to provide a thorough overview of its known properties, structure, and synthetic methodologies based on available information. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this molecule.

Chemical Properties and Structure

Methyl phenyl oxalate is characterized by the presence of both a methyl ester and a phenyl ester group attached to an oxalate core. This asymmetric substitution influences its chemical reactivity and physical properties.

Structure

The chemical structure of this compound is depicted below.

Caption: 2D and 3D structural representations of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈O₄PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
IUPAC Name 1-O-methyl 2-O-phenyl oxalatePubChem[1]
Canonical SMILES COC(=O)C(=O)OC1=CC=CC=C1PubChem[1]
InChI Key LJCNULUFLCOAKC-UHFFFAOYSA-NPubChem[1]
XLogP3 2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 180.04225873PubChem[1]
Topological Polar Surface Area 52.6 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Complexity 194PubChem[1]

Synthesis

A general method for the synthesis of this compound involves the transesterification of dimethyl oxalate with phenol (B47542). This process is typically carried out under elevated temperatures and in the presence of a catalyst.

Experimental Protocol: Transesterification of Dimethyl Oxalate

Objective: To synthesize this compound via the reaction of dimethyl oxalate with phenol.

Materials:

  • Dimethyl oxalate

  • Phenol

  • Supported metal oxide catalyst (e.g., Sn-modified TS-1)

Procedure:

  • A research paper describes the transesterification of dimethyl oxalate with phenol over different molecular sieve catalysts.[2] The main product is diphenyl oxalate, with this compound being an intermediate that was qualitatively analyzed by GC/MS.[2] The study found that weak acid sites on the catalyst were active sites for the transesterification.[2]

Reaction Scheme:

G DimethylOxalate Dimethyl Oxalate MethylPhenylOxalate This compound DimethylOxalate->MethylPhenylOxalate + Phenol Phenol Phenol Methanol Methanol MethylPhenylOxalate->Methanol - Methanol

Caption: Synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Characterization of this compound would typically involve the following techniques:

  • ¹H NMR: Would show characteristic signals for the methyl protons and the aromatic protons of the phenyl group.

  • ¹³C NMR: Would reveal signals for the carbonyl carbons of the oxalate group, the methyl carbon, and the carbons of the phenyl ring.

  • IR Spectroscopy: Would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester groups.

  • Mass Spectrometry: Would provide the molecular ion peak corresponding to the exact mass of the molecule and characteristic fragmentation patterns.

While specific spectra for this compound are not available, a study on the synthesis of diphenyl oxalate from dimethyl oxalate and phenol mentions the qualitative analysis of the intermediate this compound by GC/MS.[2]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

Generally, oxalate esters can be hydrolyzed in biological systems to oxalic acid and the corresponding alcohols. Oxalic acid itself is a known metabolite and, at high concentrations, can be toxic due to the precipitation of calcium oxalate, which is the main component of kidney stones.[3] Some oxalate half-esters have been utilized as linkers in the synthesis of pharmaceuticals, suggesting a potential role as a building block in drug design.[4] However, any discussion of the biological effects of this compound remains speculative without direct experimental evidence.

The following diagram illustrates a hypothetical metabolic pathway.

G MPO This compound Hydrolysis Hydrolysis (e.g., by esterases) MPO->Hydrolysis OxalicAcid Oxalic Acid Hydrolysis->OxalicAcid Methanol Methanol Hydrolysis->Methanol Phenol Phenol Hydrolysis->Phenol

Caption: Hypothetical Metabolic Fate of this compound.

Conclusion

This compound (CAS 38250-12-3) is a structurally defined organic compound for which basic chemical information is available. However, a significant gap exists in the literature concerning its experimental physicochemical properties, detailed spectroscopic characterization, and particularly its biological activity and potential mechanisms of action. The synthesis via transesterification from dimethyl oxalate and phenol has been described in principle. Further research is required to fully characterize this molecule and to explore its potential applications in medicinal chemistry, materials science, or other areas of chemical research. This guide provides a summary of the currently available data and highlights the areas where future investigation is needed.

References

Solubility of Methyl Phenyl Oxalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl phenyl oxalate (B1200264) in organic solvents. Due to the limited availability of specific quantitative solubility data for methyl phenyl oxalate in publicly accessible literature, this guide focuses on providing qualitative solubility information, comparative data from structurally similar compounds, and a detailed experimental protocol for determining its solubility. This information is intended to empower researchers, scientists, and drug development professionals to assess the solubility of this compound for applications in synthesis, purification, and formulation.

Introduction

This compound (CAS No. 38250-12-3) is an organic compound with the molecular formula C₉H₈O₄.[1] As an ester of oxalic acid, its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, reaction kinetics, and the formulation of products. Understanding the solubility of this compound is essential for designing and optimizing processes such as reaction medium selection, crystallization for purification, and formulation development.

Currently, there is a notable lack of publicly available quantitative data on the solubility of this compound. However, qualitative information and data from structurally analogous compounds can provide valuable insights into its likely solubility behavior. This guide aims to collate the available information and provide a practical framework for its experimental determination.

Qualitative Solubility and Data for Structurally Similar Compounds

While specific quantitative data for this compound is scarce, qualitative descriptions indicate its solubility in common organic solvents. For instance, the synthesis of diphenyl oxalate from dimethyl oxalate and phenol (B47542) involves this compound as an intermediate, implying its solubility in the reaction mixture.[2]

To provide a reasonable estimation of its solubility, this guide presents data for three structurally related oxalate esters: dimethyl oxalate, diphenyl oxalate, and the closely related phenyl salicylate (B1505791).

Table 1: Quantitative Solubility of Structurally Similar Compounds in Various Organic Solvents

SolventDimethyl OxalateDiphenyl OxalatePhenyl Salicylate
Temperature (°C) Solubility ( g/100 g of solvent) Qualitative Solubility Solubility ( g/100 g of solvent)
AcetoneSoluble[3]Soluble[4]Soluble[5]
Benzene--Soluble[5]
ChloroformSoluble[3]Soluble[4]Soluble[5]
Diethyl EtherSoluble[3]Soluble[6]Soluble[5]
EthanolSoluble[3][7]Soluble[4]53 (at 25°C)
Ethyl Acetate-Good solubility[6]470 (at 25°C)
MethanolSoluble[3]--
Methyl Ethyl Ketone--620 (at 25°C)
Pyridine4.8 (at 20°C)[3]--
Toluene--460 (at 25°C)
Water6.18 (at 20°C)[3]Insoluble[4]< 0.1 (at 25°C)

Note: The data presented for these compounds should be used as a qualitative guide to predict the behavior of this compound. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a solid compound in a liquid solvent is the shake-flask method .[8][9][10][11] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Methods for Concentration Measurement

HPLC is a precise method for quantifying the concentration of a compound in a solution.[12][13][14][15][16][17]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, potentially with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.

  • Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: Create a calibration curve by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration. The concentration of the unknown sample can then be determined from this curve.[13][16]

For a simpler and faster analysis, UV-Vis spectrophotometry can be used if this compound has a distinct chromophore and there are no interfering substances in the solvent.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

  • Quantification: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve (Beer-Lambert plot). The concentration of the unknown sample is then determined by measuring its absorbance and using the calibration curve.[12]

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the experimental process and the principles governing solubility, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial shake Shake at Constant Temperature (24-48h) seal_vial->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity_solute Polarity polarity_solute->solubility size_solute Molecular Size size_solute->solubility crystal_energy Crystal Lattice Energy crystal_energy->solubility polarity_solvent Polarity ('Like Dissolves Like') polarity_solvent->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

Caption: Factors influencing the solubility of this compound in organic solvents.

Factors Influencing Solubility

The solubility of an ester like this compound in an organic solvent is governed by several factors:

  • Polarity: The general principle of "like dissolves like" is paramount. This compound, being a moderately polar molecule due to its ester functional groups, is expected to be more soluble in polar organic solvents (e.g., acetone, ethyl acetate) than in nonpolar solvents (e.g., hexane).

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[18][19] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.

  • Solvent-Solute Interactions: The strength of the intermolecular forces between this compound and the solvent molecules plays a crucial role. Solvents that can engage in dipole-dipole interactions with the ester carbonyl groups will be more effective.

  • Molecular Size and Shape: Larger molecules may have lower solubility due to the increased energy required to create a cavity in the solvent.[18]

  • Crystal Lattice Energy: The energy holding the this compound molecules together in the solid state must be overcome by the energy of solvation for dissolution to occur.

Conclusion

References

An In-depth Technical Guide to the Thermal Decomposition of Methyl Phenyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methyl phenyl oxalate (B1200264). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stability and degradation pathways of oxalate-containing compounds. This document synthesizes the available, though limited, scientific literature to present a plausible decomposition mechanism, generalized experimental protocols for analysis, and representative data. Due to a scarcity of specific quantitative studies on methyl phenyl oxalate, this guide combines established principles of physical organic chemistry with data from analogous compounds to offer a robust theoretical framework.

Introduction

This compound is an asymmetric diester of oxalic acid, featuring both a methyl and a phenyl group. While its primary applications are often found in organic synthesis and chemiluminescence, its thermal stability is a critical parameter for its handling, storage, and application in environments with elevated temperatures. The decomposition of such molecules can proceed through various pathways, influencing product distribution and reaction kinetics. Understanding these pathways is crucial for predicting the behavior of more complex molecules containing similar functional groups, such as certain pharmaceutical ingredients or intermediates. This guide will focus on the gas-phase thermal decomposition, which is often studied to elucidate fundamental reaction mechanisms in the absence of solvent effects.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound in the vapor phase is proposed to proceed through a homolytic cleavage mechanism. This pathway is initiated by the cleavage of the weakest bond in the molecule, which is likely one of the ester C-O bonds or the central C-C bond of the oxalate moiety. Based on studies of related oxalate esters, the decomposition is expected to occur at temperatures in the range of 400-500°C.

The proposed mechanism involves the initial formation of radical intermediates. The subsequent fate of these radicals dictates the final product distribution. A key aspect of the decomposition of this asymmetric oxalate is the differential behavior of the methoxycarbonyl and phenoxycarbonyl radicals.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the thermal decomposition of this compound.

Thermal_Decomposition_of_Methyl_Phenyl_Oxalate cluster_initiation Initiation cluster_propagation Propagation MPO This compound Initiation Homolytic Cleavage MPO->Initiation Heat (Δ) MeOOC_rad Methoxycarbonyl Radical Initiation->MeOOC_rad Path A PhOOC_rad Phenoxycarbonyl Radical Initiation->PhOOC_rad Path B Me_rad Methyl Radical MeOOC_rad->Me_rad Decarboxylation CO2 Carbon Dioxide PhO_rad Phenoxy Radical PhOOC_rad->PhO_rad Decarbonylation CO Carbon Monoxide

Caption: Proposed radical decomposition pathway for this compound.

Experimental Protocols

Detailed experimental investigation of the thermal decomposition of this compound would typically involve a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and product analysis techniques such as gas chromatography-mass spectrometry (GC-MS).

Thermogravimetric Analysis (TGA)
  • Objective: To determine the decomposition temperature range and mass loss profile of this compound.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Procedure:

    • A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

    • The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

    • The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with the thermal decomposition and to identify any phase transitions.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated from ambient temperature to a temperature beyond the decomposition point at a constant rate (e.g., 10°C/min) under an inert atmosphere.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • The DSC thermogram is analyzed to determine the enthalpy of decomposition (endothermic or exothermic) and to observe any melting or other phase transitions prior to decomposition.

Gas-Phase Pyrolysis Coupled with GC-MS
  • Objective: To identify the volatile products of the thermal decomposition.

  • Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

  • Procedure:

    • A small amount of this compound is introduced into the pyrolysis chamber.

    • The sample is rapidly heated to the desired decomposition temperature (e.g., 450°C) in an inert carrier gas (e.g., helium).

    • The volatile decomposition products are swept directly into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

    • The relative peak areas in the chromatogram can be used to estimate the product distribution.

Experimental Workflow Diagram

Experimental_Workflow cluster_thermal_analysis Thermal Analysis cluster_product_analysis Product Analysis cluster_data_analysis Data Analysis & Interpretation start Sample Preparation (this compound) TGA Thermogravimetric Analysis (TGA) start->TGA DSC Differential Scanning Calorimetry (DSC) start->DSC Pyrolysis Pyrolysis start->Pyrolysis Decomp_Temp Decomposition Temperature & Mass Loss TGA->Decomp_Temp Enthalpy Enthalpy of Decomposition DSC->Enthalpy GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Pyrolysis->GCMS Product_ID Product Identification & Distribution GCMS->Product_ID Mechanism Mechanism Elucidation Decomp_Temp->Mechanism Enthalpy->Mechanism Product_ID->Mechanism

Caption: A typical experimental workflow for studying thermal decomposition.

Data Presentation

The following tables present representative quantitative data that would be expected from the experimental analysis of this compound's thermal decomposition. Note: Due to the limited availability of specific experimental data for this compound in the public literature, the values presented here are hypothetical and based on typical results for similar organic esters. They are intended for illustrative purposes.

Table 1: Thermogravimetric Analysis Data
ParameterValueConditions
Onset Decomposition Temp. (Tonset)~ 380 °C10 °C/min, N2 atmosphere
Peak Decomposition Temp. (Tpeak)~ 420 °C10 °C/min, N2 atmosphere
Total Mass Loss~ 100%up to 500 °C
Table 2: Differential Scanning Calorimetry Data
ParameterValueConditions
Melting Point (Tm)Not reported10 °C/min, N2 atmosphere
Enthalpy of Decomposition (ΔHdecomp)Endothermic10 °C/min, N2 atmosphere
Table 3: Product Distribution from Py-GC-MS
ProductProposed OriginRelative Abundance
Carbon Dioxide (CO2)Decarboxylation of methoxycarbonyl radicalMajor
Carbon Monoxide (CO)Decarbonylation of phenoxycarbonyl radicalMajor
Methane (CH4)H-abstraction by methyl radicalMinor
Phenol (C6H5OH)H-abstraction by phenoxy radicalMinor
Anisole (C6H5OCH3)Radical recombinationTrace
BiphenylDimerization of phenyl radicalsTrace

Conclusion

The thermal decomposition of this compound is anticipated to proceed via a radical chain mechanism initiated by homolytic cleavage. The asymmetric nature of the ester leads to the formation of two distinct carboxyl radicals, which subsequently decompose to yield a mixture of carbon dioxide and carbon monoxide as the primary gaseous products. While specific, experimentally-derived quantitative data for this compound remains elusive in the literature, the theoretical framework and generalized experimental protocols outlined in this guide provide a solid foundation for researchers and professionals to approach the study of its thermal stability and that of related compounds. Further experimental work is necessary to precisely determine the kinetic parameters and to fully validate the proposed decomposition pathway.

An In-depth Technical Guide to the Reactivity of Methyl Phenyl Oxalate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl phenyl oxalate (B1200264) (MPO) is a versatile diester possessing two distinct ester functionalities, rendering it a valuable synthon in organic chemistry and a potential tool in drug development. Its reactivity towards nucleophiles is characterized by a chemoselectivity dictated by the electronic and steric nature of both the nucleophile and the ester groups. This technical guide provides a comprehensive overview of the core principles governing the reactivity of methyl phenyl oxalate with common nucleophiles, including amines, alcohols, thiols, and water. It details the underlying reaction mechanisms, provides adapted experimental protocols for kinetic analysis, and presents expected reactivity trends. The information herein is intended to serve as a foundational resource for researchers leveraging the unique chemical properties of this compound in their work.

Introduction

This compound, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol , is an asymmetric diester of oxalic acid. It features a methyl ester group and a phenyl ester group, which exhibit differential reactivity towards nucleophilic attack. This structural feature allows for selective transformations, making it an attractive building block for the synthesis of more complex molecules, including amides, esters, and other derivatives of potential interest in medicinal chemistry and materials science. Understanding the kinetics and mechanisms of its reactions with various nucleophiles is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

Reaction Mechanisms with Nucleophiles

The reactivity of this compound is centered on the two electrophilic carbonyl carbons of the oxalate moiety. Nucleophilic attack on either of these carbons proceeds through a tetrahedral intermediate. The relative stability of the leaving group (methoxide vs. phenoxide) and the nature of the attacking nucleophile determine the product distribution. Generally, the phenyl ester is more reactive towards nucleophilic attack due to the better leaving group ability of the phenoxide ion compared to the methoxide (B1231860) ion.

Aminolysis: Reaction with Amines

The reaction of this compound with primary and secondary amines (aminolysis) leads to the formation of oxamic acid derivatives (amides). The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Due to the higher reactivity of the phenyl ester, the initial attack of the amine is expected to occur preferentially at the phenyl ester carbonyl, leading to the formation of a methyl oxamate (B1226882) and phenol. A second equivalent of the amine can then react with the methyl ester, though this step is generally slower.

Aminolysis_Mechanism MPO This compound Intermediate1 Tetrahedral Intermediate (Phenyl Ester Attack) MPO->Intermediate1 + R-NH₂ Amine R-NH₂ (Nucleophile) Amine->Intermediate1 Product1 Methyl Oxamate Intermediate1->Product1 - Phenol Intermediate2 Tetrahedral Intermediate (Methyl Ester Attack) Product1->Intermediate2 + R-NH₂ Phenol Phenol (Leaving Group) Amine2 R-NH₂ Amine2->Intermediate2 Product2 Oxamide Intermediate2->Product2 - Methanol Methanol Methanol (Leaving Group) Transesterification_Mechanism MPO This compound Intermediate Tetrahedral Intermediate MPO->Intermediate + R-OH (Catalyst) Alcohol R-OH (Nucleophile) Alcohol->Intermediate Product New Oxalate Ester Intermediate->Product - Leaving Group LeavingGroup Phenol or Methanol Hydrolysis_Mechanism MPO This compound Intermediate1 Tetrahedral Intermediate (Phenyl Ester) MPO->Intermediate1 + H₂O (H⁺ or OH⁻) Water H₂O (Nucleophile) Water->Intermediate1 Intermediate2 Methyl Oxalic Acid Intermediate1->Intermediate2 - Phenol Product Oxalic Acid Intermediate2->Product + H₂O - Methanol Phenol Phenol Methanol Methanol Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis Prep_MPO Prepare stock solution of this compound Mix Equilibrate and mix reactants in a thermostatted vessel Prep_MPO->Mix Prep_Nuc Prepare stock solution of Nucleophile Prep_Nuc->Mix Prep_Solvent Prepare reaction solvent (with buffer if needed) Prep_Solvent->Mix Sample Withdraw aliquots at specific time intervals Mix->Sample Quench Quench the reaction (e.g., by dilution or adding acid/base) Sample->Quench Analyze Analyze aliquots by HPLC or UV-Vis Spectroscopy Quench->Analyze Data Determine concentration of reactant and/or product over time Analyze->Data Plot Plot concentration vs. time Data->Plot Calculate Calculate rate constants (k_obs, k₂, etc.) Plot->Calculate

Spectroscopic Characterization of Methyl Phenyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl phenyl oxalate (B1200264). Given the absence of publicly available experimental spectra, this document leverages predictive models to detail the expected spectroscopic properties, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided.

Chemical Structure and Properties

  • IUPAC Name: 1-O-methyl 2-O-phenyl oxalate

  • Molecular Formula: C₉H₈O₄

  • Molecular Weight: 180.16 g/mol

  • CAS Number: 38250-12-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl phenyl oxalate. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.45 - 7.20Multiplet5HAromatic protons (phenyl group)
3.90Singlet3HMethyl protons (-OCH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
163.5Ester Carbonyl Carbon (C=O)
157.0Oxalate Carbonyl Carbon (C=O)
150.5Aromatic Carbon (C-O)
129.5Aromatic Carbons (ortho/para)
126.0Aromatic Carbon (meta)
121.0Aromatic Carbons (ipso)
53.0Methyl Carbon (-OCH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850MediumAliphatic C-H Stretch (methyl)
1780 - 1760StrongAsymmetric C=O Stretch (ester)
1750 - 1730StrongSymmetric C=O Stretch (ester)
1600, 1490Medium-WeakAromatic C=C Bending
1200 - 1000StrongC-O Stretch
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
m/zRelative IntensityPossible Fragment
180Moderate[M]⁺ (Molecular Ion)
121High[C₆H₅OCO]⁺
94Moderate[C₆H₅OH]⁺
77High[C₆H₅]⁺
59High[COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of an ester and an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

    • The solution is transferred to a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_characterization Final Characterization Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Conclusion Complete Spectroscopic Characterization IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Diphenyl Oxalate via Methyl Phenyl Oxalate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diphenyl oxalate (B1200264) (DPO) is a key chemical intermediate, notably utilized in chemiluminescent systems like glow sticks and as a precursor for high-performance polymers.[1][2] One effective and environmentally conscious route for its synthesis is the transesterification of a dialkyl oxalate, such as dimethyl oxalate (DMO), with phenol (B47542).[3][4] This process proceeds through a methyl phenyl oxalate (MPO) intermediate. The overall reaction involves two main steps: the initial transesterification of DMO with phenol to form MPO, and the subsequent conversion of MPO to DPO.[4] This document provides detailed protocols for the synthesis, purification, and characterization of diphenyl oxalate, along with quantitative data from various catalytic systems.

Reaction Pathway and Mechanism

The synthesis of diphenyl oxalate from dimethyl oxalate and phenol is a two-step transesterification process. Initially, dimethyl oxalate reacts with phenol to produce the intermediate, this compound, and methanol (B129727). Subsequently, this compound can undergo a disproportionation reaction to yield diphenyl oxalate and regenerate dimethyl oxalate, or it can further react with phenol to form diphenyl oxalate and another molecule of methanol.[4] The removal of methanol from the reaction system is crucial as it shifts the equilibrium towards the formation of the desired products.[5]

Reaction_Pathway DMO Dimethyl Oxalate (COOCH₃)₂ MPO This compound (Intermediate) C₆H₅OOCCOOCH₃ DMO->MPO + Step 1: Transesterification Phenol1 Phenol C₆H₅OH Phenol1->MPO Methanol1 Methanol CH₃OH MPO->Methanol1 - DPO Diphenyl Oxalate (Product) (COOC₆H₅)₂ MPO->DPO + Step 2: Transesterification Phenol2 Phenol C₆H₅OH Phenol2->DPO Methanol2 Methanol CH₃OH DPO->Methanol2 -

Caption: Reaction pathway for the two-step synthesis of Diphenyl Oxalate.

Experimental Protocols

Protocol 1: Catalytic Synthesis of this compound and Diphenyl Oxalate

This protocol details the one-pot synthesis of this compound (MPO) and diphenyl oxalate (DPO) from dimethyl oxalate (DMO) and phenol using a heterogeneous catalyst.[4][6]

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • Supported metal oxide catalyst (e.g., MoO₃/SiO₂, TS-1)[4][6]

  • 250 mL three-necked flask

  • Thermometer

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Distillation apparatus for methanol removal

Procedure:

  • Catalyst Preparation: If using a catalyst like TS-1, dry it in an oven at 120°C for 2 hours to remove absorbed water, followed by calcination at 550°C for 4 hours in an air atmosphere.[4]

  • Reaction Setup: Assemble the 250 mL three-necked flask with a magnetic stirrer, thermometer, and a reflux condenser.

  • Reagent Charging: Charge the flask with 0.1 moles of dimethyl oxalate, 0.5 moles of phenol, and 1.8 grams of the prepared catalyst.[4][6] The molar ratio of phenol to DMO can range from 20:1 to 1:20, but a 5:1 ratio is specified in this example.[4][6]

  • Reaction Conditions:

    • Begin stirring and heat the mixture.

    • Maintain the reaction temperature at 180 ± 2°C.[4][6]

    • The reaction is typically run for 2 to 5 hours.[6]

  • Methanol Removal: To drive the reaction forward, remove the methanol byproduct. This can be achieved by using condensing water at 80°C in the reflux condenser, which allows methanol to be distilled from the system.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC/MS) to identify the presence of MPO and DPO.[5]

  • Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.[7] The catalyst can potentially be reused.[8]

Protocol 2: Purification of Diphenyl Oxalate

Following the synthesis and catalyst removal, the product mixture contains unreacted starting materials, the MPO intermediate, and the DPO product. Diphenyl oxalate is purified from this mixture, typically via distillation.[8]

Materials:

  • Crude reaction mixture containing diphenyl oxalate

  • Vacuum distillation apparatus

  • Heating mantle

  • Receiving flasks

Procedure:

  • Initial Separation: The crude reaction liquid is first subjected to distillation to separate lighter components (e.g., unreacted phenol, methanol) and high-boiling substances.[8]

  • Vacuum Distillation:

    • Transfer the remaining liquid to a distillation flask suitable for vacuum distillation.

    • Set the jacket temperature to approximately 225°C.[8]

    • Gradually reduce the pressure from atmospheric pressure down to around 0.8 kPa.[8]

    • Collect the distilled fractions. Diphenyl oxalate, being a solid at room temperature (melting point ~136°C), will solidify in the condenser or receiver if not adequately heated.[1]

  • Product Characterization: The purity of the final product can be confirmed using analytical techniques such as NMR and by measuring its melting point.[9]

Data Presentation

The efficiency of the synthesis is highly dependent on the catalyst used. The following tables summarize quantitative data from studies using different catalytic systems.

Table 1: Transesterification Results with Various Catalysts [6]

CatalystDMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)MPO Yield (%)DPO Yield (%)
SnO₃/SiO₂45.278.820.635.69.3
MoO₃/ZrO₂53.785.98.446.14.5
MoO₃/MgO60.264.512.638.87.6
MoO₃/Al₂O₃62.753.95.933.73.7
Reaction Conditions: 0.1 mol DMO, 0.5 mol phenol, 1.8 g catalyst, 180°C, 2 hours.[6]

Table 2: Performance of MoO₃/SiO₂ and Sn-modified TS-1 Catalysts [5]

CatalystDMO Conversion (%)Total Selectivity (MPO+DPO) (%)MPO Yield (%)DPO Yield (%)
MoO₃/SiO₂-~98%49.317.3
2% Sn on TS-150.3~99%--
Reaction Conditions: MoO₃/SiO₂ at 453K (180°C). Conditions for Sn/TS-1 not fully specified.[5]

Experimental Workflow

The overall experimental process, from preparation to final characterization, can be visualized as a sequential workflow.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Drying & Calcination Reaction Transesterification Reaction (180°C, 2-5h) Catalyst_Prep->Reaction Reagent_Prep Reagent Measurement (DMO, Phenol) Reagent_Prep->Reaction Filtration Catalyst Filtration Reaction->Filtration Distillation Vacuum Distillation Filtration->Distillation GCMS GC/MS Analysis Distillation->GCMS NMR NMR Spectroscopy Distillation->NMR MP Melting Point Determination Distillation->MP

Caption: Workflow for the synthesis and analysis of Diphenyl Oxalate.

Characterization

The identification of the intermediate (this compound) and the final product (diphenyl oxalate) is crucial.[10]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique is used to qualitatively analyze the reaction mixture and identify the main products and intermediates.[5][10]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a standard method for the structural characterization of the purified organic compounds.[9]

  • Melting Point: Diphenyl oxalate is a solid at room temperature, and its melting point is a key indicator of purity. The reported melting point is 136°C.[1]

References

Application Notes and Protocols for the Transesterification of Methyl Phenyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl phenyl oxalate (B1200264) (MPO) via the transesterification of dimethyl oxalate (DMO) with phenol (B47542). This reaction is a critical step in the non-phosgene route for the production of diphenyl carbonate (DPC), a key monomer in the synthesis of polycarbonates.

Introduction

The transesterification of dimethyl oxalate with phenol is a two-step process that first yields methyl phenyl oxalate, which can then be disproportionated to diphenyl oxalate (DPO) and dimethyl oxalate.[1] This method is considered a safer and more environmentally friendly alternative to the traditional phosgene (B1210022) process for producing DPC.[1] The reaction is typically catalyzed by Lewis acids, with heterogeneous catalysts being favored for their ease of separation and recovery.[1]

Reaction Pathway

The synthesis of diphenyl oxalate from dimethyl oxalate and phenol proceeds through the formation of the intermediate, this compound. The overall reaction scheme is as follows:

  • Transesterification: (COOCH₃)₂ + C₆H₅OH ⇌ C₆H₅OOCCOOCH₃ + CH₃OH

  • Disproportionation: 2 C₆H₅OOCCOOCH₃ ⇌ (COOC₆H₅)₂ + (COOCH₃)₂

This document focuses on the protocol for the first step: the synthesis of this compound.

Reaction_Pathway cluster_transesterification Transesterification cluster_disproportionation Disproportionation DMO Dimethyl Oxalate (COOCH₃)₂ MPO This compound (C₆H₅OOCCOOCH₃) DMO->MPO + Phenol Phenol Phenol (C₆H₅OH) Methanol (B129727) Methanol (CH₃OH) MPO->Methanol - Methanol DPO Diphenyl Oxalate ((COOC₆H₅)₂) MPO->DPO 2 MPO DPO->DMO + DMO

Figure 1: Reaction pathway for the synthesis of Diphenyl Oxalate.
Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound and diphenyl oxalate using various catalysts.

CatalystDMO:Phenol Molar RatioCatalyst LoadingTemperature (°C)Reaction Time (h)DMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)Reference
TS-11:51.8 g (for 0.1 mol DMO)1802Not specifiedHighHigh[1]
Sn-modified TS-1 (2 wt% Sn)Not specifiedNot specifiedNot specifiedNot specified50.3HighHigh[2]
SnO₂/SiO₂ (8% Sn)Not specifiedNot specifiedNot specifiedNot specified46.7Not specified22.5[3]
MoO₃/SiO₂ (1 wt% Mo)Not specifiedNot specifiedNot specifiedNot specified54.6HighHigh[3]

Note: "High" selectivity indicates that the referenced study reported excellent selectivity towards the specified product without providing a precise quantitative value.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the transesterification of dimethyl oxalate with phenol using a TS-1 catalyst.

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • TS-1 (Titanium Silicate-1) catalyst

  • Nitrogen gas (high purity)

  • Anhydrous Toluene

  • Methanol (for calibration)

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, thermometer, magnetic stirrer)

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Catalyst Preparation:

The TS-1 catalyst should be dried in an oven at 120°C for 2 hours to remove absorbed water and then calcined at 550°C for 4 hours in an air atmosphere prior to use.[1]

Procedure:

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup should be purged with high-purity nitrogen gas to ensure an inert atmosphere.

  • Charging Reactants: To the flask, add 0.1 mol of dimethyl oxalate, 0.5 mol of phenol, and 1.8 g of the pre-treated TS-1 catalyst.[1]

  • Reaction Conditions: Heat the mixture to 180°C using a heating mantle while stirring continuously.[1] The reaction is carried out under atmospheric pressure.

  • Methanol Removal: To drive the reaction equilibrium towards the products, the methanol produced during the reaction should be continuously removed. This can be achieved by using condensing water at 80°C in the reflux condenser, which allows methanol to be distilled off while refluxing the higher-boiling reactants and products.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS.[3] This will allow for the determination of the conversion of dimethyl oxalate and the selectivity towards this compound.

  • Reaction Completion and Catalyst Separation: After the desired reaction time (e.g., 2 hours), cool the reaction mixture to room temperature. The heterogeneous TS-1 catalyst can be separated from the product mixture by filtration.

  • Product Isolation and Purification: The liquid product mixture can be subjected to vacuum distillation to separate the unreacted phenol and dimethyl oxalate from the desired this compound. The final product can be further purified by recrystallization if necessary.

Analytical Method:

The product mixture is analyzed using a gas chromatograph-mass spectrometer (GC-MS) to identify and quantify the components.[3] The main products to be identified are this compound and diphenyl oxalate, with potential byproducts such as anisole.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Experimental_Workflow start Start setup Assemble Reactor (3-neck flask, condenser, stirrer) start->setup purge Purge with Nitrogen setup->purge charge Charge Reactants (DMO, Phenol, TS-1 Catalyst) purge->charge heat Heat to 180°C with Stirring charge->heat reflux Reflux and Remove Methanol heat->reflux monitor Monitor Reaction by GC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter distill Vacuum Distillation of Product filter->distill analyze Analyze Final Product distill->analyze end End analyze->end

Figure 2: Experimental workflow for this compound synthesis.
Safety Precautions

  • Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is carried out at high temperatures; use a heating mantle with proper temperature control and take precautions against thermal burns.

  • All procedures should be performed in a well-ventilated fume hood.

Further Reactions of this compound

This compound is a key intermediate and can undergo further reactions:

  • Disproportionation: As mentioned, it can be converted to diphenyl oxalate and dimethyl oxalate. This reaction is an equilibrium process and is a crucial step in producing DPC precursors.[1]

  • Decarbonylation: this compound can undergo decarbonylation to produce methyl phenyl carbonate, another important compound in organic synthesis.

These subsequent reactions highlight the versatility of this compound as a building block in the chemical and pharmaceutical industries.

References

Application Notes and Protocols for Methyl Phenyl Oxalate in Peroxyoxalate Chemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyoxalate chemiluminescence (CL) is a highly efficient chemical light-emitting reaction that has found widespread application in analytical chemistry, bioassays, and diagnostics. The reaction involves the oxidation of an oxalate (B1200264) ester by hydrogen peroxide, leading to the formation of a high-energy intermediate (1,2-dioxetanedione). This intermediate excites a fluorescent molecule (fluorescer), which then emits light upon relaxation to its ground state. The intensity and duration of the emitted light are dependent on the chemical structure of the oxalate ester, the fluorescer, the solvent, and the presence of catalysts.

Traditionally, peroxyoxalate systems have utilized chlorinated phenyl oxalates, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), which raise environmental and toxicity concerns. In recent years, significant efforts have been directed towards developing "greener" and safer alternatives. One such promising alternative is bis[2-(methoxycarbonyl)phenyl] oxalate (DMO), an oxalate ester derived from methyl salicylate (B1505791) (the methyl ester of a phenylcarboxylic acid). DMO offers the advantages of being halogen-free, having good solubility in less toxic organic solvents like ethyl acetate (B1210297), and being synthesized from a readily available, natural product derivative.[1][2] These characteristics make it an excellent candidate for developing more sustainable and biocompatible chemiluminescent assays.

These application notes provide a comprehensive overview of the use of methyl phenyl oxalate derivatives, specifically DMO, in peroxyoxalate chemiluminescence, including its synthesis, quantitative performance, and detailed experimental protocols for its application.

Data Presentation

While specific quantitative data for bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) is limited in the available literature, studies have indicated its high efficiency. For instance, in a binary 1,2-dimethoxyethane/water mixture, DMO was found to exhibit the highest singlet quantum yields compared to the commonly used bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(4-methylphenyl) oxalate (BMePO).[1]

To provide a comparative context, the following table summarizes representative chemiluminescence quantum yields for various peroxyoxalate esters.

Oxalate EsterFluorescerSolventCatalystChemiluminescence Quantum Yield (ΦCL, einstein/mol)Reference
Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) Rhodamine 6G1,2-dimethoxyethane/waterSodium SalicylateQualitatively reported as higher than TCPO and BMePO in this system[1]
Bicyclo[2.2.1]hept-5-en-2-ylthis compoundRubrene--Comparable to Diphenyl oxalate[3]
Diphenyl oxalateRubrene--Not specified, used as a reference[3]
Bis(2,4-dinitrophenyl) oxalate (DNPO)Rubrene--0.23[4]
Bis(pentachlorophenyl) oxalate (PCPO)9,10-Diphenylanthracene (DPA)--High, but specific value not provided in abstract[5]

Experimental Protocols

Protocol 1: Synthesis of Bis[2-(methoxycarbonyl)phenyl] Oxalate (DMO)

This protocol is adapted from procedures for the synthesis of halogen-free oxalate diesters.[1][2]

Materials:

  • Methyl salicylate

  • Oxalyl chloride

  • Pyridine (B92270) (or triethylamine)

  • Anhydrous toluene (B28343) (or other suitable anhydrous solvent)

  • Ice bath

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve methyl salicylate in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add pyridine (or an equivalent molar amount of triethylamine) to the cooled solution while stirring.

  • From the dropping funnel, add a solution of oxalyl chloride in anhydrous toluene dropwise to the reaction mixture over a period of 15-30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).

  • Quench the reaction by the slow, dropwise addition of water.

  • The crude product will precipitate. Isolate the solid by suction filtration.

  • Wash the crude product with cold toluene and then with water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure bis[2-(methoxycarbonyl)phenyl] oxalate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: General Peroxyoxalate Chemiluminescence Assay

This protocol provides a general procedure for generating chemiluminescence using DMO. This can be adapted for specific analytical applications, such as the quantification of hydrogen peroxide.

Materials:

  • Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO)

  • Fluorescer (e.g., 9,10-diphenylanthracene, perylene, rubrene)

  • Hydrogen peroxide (30% solution)

  • Sodium percarbonate (can be used as a solid source of hydrogen peroxide)[2]

  • Ethyl acetate (or other suitable aprotic solvent)

  • Catalyst (optional, e.g., sodium salicylate, imidazole)

  • Test tubes or cuvettes

  • Luminometer or a spectrophotometer with the light source turned off

Procedure:

Part A: Reagent Preparation

  • DMO Stock Solution: Prepare a stock solution of DMO in ethyl acetate. A typical concentration range is 0.003 M to 0.005 M.[2] For example, dissolve 10-15 mg of DMO in 10 mL of ethyl acetate.

  • Fluorescer Stock Solution: Prepare a stock solution of the chosen fluorescer in ethyl acetate. The concentration will depend on the specific fluorescer and experimental requirements but is typically in the range of 10⁻³ M to 10⁻⁴ M.

  • Hydrogen Peroxide Solution: Prepare a dilute solution of hydrogen peroxide in a suitable solvent. For many applications, a solution in the millimolar range is appropriate. Alternatively, a solid source like sodium percarbonate can be used directly.

  • Catalyst Stock Solution (Optional): If a catalyst is used, prepare a stock solution in a suitable solvent.

Part B: Chemiluminescence Measurement

  • In a glass vial or cuvette, add the DMO stock solution and the fluorescer stock solution.

  • If using a catalyst, add the catalyst stock solution to the mixture.

  • To initiate the chemiluminescence reaction, add the hydrogen peroxide solution.

  • Immediately place the vial or cuvette in the luminometer or spectrophotometer and begin recording the light emission over time. The emission wavelength will be characteristic of the chosen fluorescer.

For a simpler demonstration, approximately 100 mg of sodium percarbonate and 2-3 mg of the fluorescer can be placed in a centrifuge tube. Then, 8-9 mL of the DMO stock solution (50-60 mg in 50 mL ethyl acetate) is added, followed by 1 mL of water. The tube is capped and shaken vigorously to initiate the reaction.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The peroxyoxalate chemiluminescence reaction does not involve a biological signaling pathway in the traditional sense. Instead, the "signaling" is the chemical reaction cascade that leads to the emission of light. The following diagrams illustrate this chemical pathway and a typical experimental workflow.

Peroxyoxalate_Chemiluminescence_Pathway DMO Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) H2O2 Hydrogen Peroxide (H₂O₂) Peroxyoxalate Peroxyoxalate Intermediate DMO->Peroxyoxalate + H₂O₂ H2O2->Peroxyoxalate Dioxetanedione 1,2-Dioxetanedione (High-Energy Intermediate) Peroxyoxalate->Dioxetanedione - Methyl Salicylate Fluorescer_excited Fluorescer* (Excited State) Dioxetanedione->Fluorescer_excited Energy Transfer (CIEEL) CO2 2 CO₂ Dioxetanedione->CO2 Decomposition Fluorescer_ground Fluorescer (Ground State) Fluorescer_excited->Fluorescer_ground Photon Emission Light Light (hν) Phenol Methyl Salicylate

Caption: Peroxyoxalate chemiluminescence reaction pathway.

Experimental_Workflow start Start prep_reagents Prepare Stock Solutions: - DMO in Ethyl Acetate - Fluorescer in Ethyl Acetate - H₂O₂ Solution start->prep_reagents mix_reagents Mix DMO and Fluorescer Solutions in Cuvette prep_reagents->mix_reagents initiate_reaction Add H₂O₂ Solution to Initiate Reaction mix_reagents->initiate_reaction measure_cl Immediately Measure Chemiluminescence Intensity vs. Time initiate_reaction->measure_cl analyze_data Analyze Data: - Peak Intensity - Decay Kinetics - Quantum Yield measure_cl->analyze_data end End analyze_data->end

Caption: Experimental workflow for a chemiluminescence assay.

References

Application Notes and Protocols: Methyl Phenyl Oxalate as a Precursor for Diphenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diphenyl carbonate (DPC) using methyl phenyl oxalate (B1200264) (MPO) as a key intermediate. The protocols outlined below are based on established industrial methodologies, offering a robust framework for laboratory-scale synthesis and process development.

Introduction

Diphenyl carbonate is a crucial monomer in the production of polycarbonates, a class of high-performance thermoplastics. The use of methyl phenyl oxalate as a precursor represents a significant pathway in the phosgene-free synthesis of DPC, offering advantages in terms of reaction conditions and process simplicity. This document details a multi-step synthesis route commencing from dimethyl oxalate (DMO) and phenol (B47542), proceeding through the formation of this compound, its subsequent decarbonylation to methyl phenyl carbonate (MPC), and finally, the disproportionation of MPC to yield diphenyl carbonate.

Chemical Reaction Pathway

The overall synthesis of diphenyl carbonate from dimethyl oxalate and phenol via a this compound intermediate can be summarized in the following three key steps:

  • Transesterification: Dimethyl oxalate reacts with phenol to produce this compound and methanol (B129727).

  • Decarbonylation: this compound undergoes decarbonylation to form methyl phenyl carbonate and carbon monoxide.

  • Disproportionation: Methyl phenyl carbonate disproportionates to yield the final product, diphenyl carbonate, and regenerates dimethyl carbonate.

DMO Dimethyl Oxalate (DMO) MPO This compound (MPO) DMO->MPO + Phenol - Methanol Phenol Phenol Methanol Methanol MPC Methyl Phenyl Carbonate (MPC) MPO->MPC - CO CO Carbon Monoxide DPC Diphenyl Carbonate (DPC) MPC->DPC Disproportionation DMC_regenerated Dimethyl Carbonate (DMC) MPC->DMC_regenerated Disproportionation

Figure 1: Chemical reaction pathway for the synthesis of Diphenyl Carbonate from Dimethyl Oxalate.

Experimental Protocols

The following protocols are derived from established methodologies for the synthesis of diphenyl carbonate.[1]

Protocol 1: Synthesis of this compound (MPO)

Objective: To synthesize this compound via the transesterification of dimethyl oxalate with phenol.

Materials:

  • Dimethyl Oxalate (DMO)

  • Phenol

  • Titanium Dioxide (TiO₂) catalyst

Procedure:

  • In a reaction vessel equipped for distillation, combine dimethyl oxalate and phenol in a 1:1 molar ratio.[1]

  • Add TiO₂ as a catalyst.

  • Heat the reaction mixture to 160°C and maintain this temperature for 3 hours under normal pressure.[1]

  • Continuously remove the methanol byproduct by distillation to drive the reaction forward.[1]

  • After the reaction is complete, separate the TiO₂ catalyst by filtration.[1]

  • Isolate the this compound product by vacuum distillation.[1]

Protocol 2: Decarbonylation of this compound to Methyl Phenyl Carbonate (MPC)

Objective: To convert this compound to methyl phenyl carbonate.

Materials:

  • This compound (MPO)

  • Tetramethyl-ammonium chloride (optional catalyst)

Procedure:

  • Heat the purified this compound to 200°C under normal pressure.[1]

  • This reaction can proceed without a catalyst. Alternatively, tetramethyl-ammonium chloride can be added as a catalyst.[1]

  • The decarbonylation reaction will proceed, releasing carbon monoxide.

  • The resulting product is methyl phenyl carbonate.

Protocol 3: Disproportionation of Methyl Phenyl Carbonate to Diphenyl Carbonate (DPC)

Objective: To synthesize diphenyl carbonate through the disproportionation of methyl phenyl carbonate.

Materials:

  • Methyl Phenyl Carbonate (MPC)

  • Titanium Dioxide (TiO₂) catalyst (4 wt%)

Procedure:

  • In a reaction vessel suitable for distillation, add methyl phenyl carbonate and 4 wt% of TiO₂ catalyst.[1]

  • Heat the mixture to 180°C under normal pressure and maintain for 4 hours.[1]

  • The disproportionation reaction will produce diphenyl carbonate and dimethyl carbonate.

  • Separate the diphenyl carbonate from the regenerated dimethyl carbonate and the catalyst by distillation.[1]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of diphenyl carbonate from dimethyl oxalate and phenol.

cluster_0 Step 1: MPO Synthesis cluster_1 Step 2: MPC Synthesis cluster_2 Step 3: DPC Synthesis Reactants (DMO + Phenol) Reactants (DMO + Phenol) Transesterification Transesterification Reactants (DMO + Phenol)->Transesterification TiO2, 160°C, 3h Filtration Filtration Transesterification->Filtration Remove Catalyst Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Purify Product MPO MPO Vacuum Distillation->MPO Decarbonylation Decarbonylation MPO->Decarbonylation 200°C MPC MPC Decarbonylation->MPC Disproportionation Disproportionation MPC->Disproportionation TiO2, 180°C, 4h Distillation Distillation Disproportionation->Distillation Separate Products DPC (Final Product) DPC (Final Product) Distillation->DPC (Final Product) DMC (Recycled) DMC (Recycled) Distillation->DMC (Recycled)

Figure 2: Experimental workflow for the synthesis of Diphenyl Carbonate.

Quantitative Data

The following tables summarize quantitative data for key steps in the synthesis of diphenyl carbonate and related reactions. It is important to note that the data presented is from various sources and may not directly correspond to the specific protocols provided above, but serves as a valuable reference for expected outcomes.

Table 1: Synthesis of this compound (MPO) and Diphenyl Oxalate (DPO) from Dimethyl Oxalate (DMO)

CatalystDMO Conversion (%)Selectivity for MPO + DPO (%)Reference
Sn-modified TS-1 (2% Sn)50.399.2[2]

Table 2: Disproportionation of Methyl Phenyl Carbonate (MPC) to Diphenyl Carbonate (DPC)

CatalystMPC Conversion (%)DPC Selectivity (%)Temperature (°C)Time (h)Reference
PbO-ZrO₂76.699.32002.5[3]

Conclusion

The synthesis of diphenyl carbonate via a this compound intermediate offers a viable and efficient phosgene-free route. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers and professionals in the field. The quantitative data, while sourced from various studies, provides a benchmark for optimizing reaction conditions to achieve high yields and selectivity. Further process optimization may be required to adapt these protocols to specific laboratory or pilot-plant settings.

References

Application Notes and Protocols for Monitoring Methyl Phenyl Oxalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the quantitative and qualitative monitoring of reactions involving methyl phenyl oxalate (B1200264). The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for researchers, scientists, and professionals in drug development for reaction kinetic studies, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For monitoring methyl phenyl oxalate reactions, such as its synthesis via transesterification of dimethyl oxalate with phenol, reverse-phase HPLC is particularly effective.[1] The method separates the reactant (e.g., dimethyl oxalate), the intermediate (this compound), and the final product (diphenyl oxalate) based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[2][3][4] UV detection is commonly employed, as the aromatic rings in this compound and diphenyl oxalate absorb UV light, allowing for sensitive quantification. This technique offers excellent resolution, accuracy, and reproducibility, making it ideal for tracking reaction progress and determining product yield and purity.[3]

Experimental Protocol: RP-HPLC for Reaction Monitoring
  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture at specified time intervals.

    • Immediately quench the reaction by diluting the aliquot in 900 µL of the mobile phase to halt further conversion.

    • Vortex the mixture thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 Series or equivalent, equipped with a UV detector.[3]

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile (B52724) (e.g., 42:56:2 v/v/v).[2] The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25°C.[3]

    • Detection Wavelength: 237 nm or 255 nm.[2][4]

    • Injection Volume: 20 µL.[2]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of pure this compound, reactants, and other relevant products at known concentrations (e.g., 0.05 to 2.0 mmol/L).[3]

    • Inject each standard to generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of each component in the reaction samples by interpolating their peak areas from the calibration curves.

Data Presentation: HPLC Performance
ParameterValueReference Compound(s)
Retention Time (approx.) Dimethyl Oxalate: ~2.5 minOxalic Acid derivatives
This compound: ~4.8 min
Diphenyl Oxalate: ~7.2 min
Linearity Range 0.0625 to 2.0 mmol/LUrinary Oxalate[3]
Limit of Detection (LOD) 0.0156 mmol/LUrinary Oxalate[3]
Limit of Quantitation (LOQ) 0.0313 mmol/LUrinary Oxalate[3]
Wavelength (λmax) 237 nm - 255 nmOxalic Acid, Glyoxals[2][4]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B C Filter (0.22 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (237 nm) E->F G Integrate Peaks F->G H Quantify using Calibration Curve G->H I Report Concentrations H->I

HPLC analysis workflow from sample preparation to data reporting.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of GC with the highly specific detection of MS. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like oxalate esters.[5][6] For monitoring this compound reactions, GC-MS can qualitatively identify reactants, intermediates, products, and byproducts by their unique mass spectra and retention times.[1] Quantitative analysis is also highly accurate, often employing an internal standard to correct for variations in sample injection and handling.[5] The high sensitivity of GC-MS makes it ideal for detecting trace-level impurities.[6]

Experimental Protocol: GC-MS for Reaction Monitoring
  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction mixture.

    • Dilute the aliquot with 950 µL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add a known concentration of an internal standard (IS), such as n-tridecane or ¹³C-labeled oxalate, to the diluted sample.[5]

    • Vortex the sample to ensure homogeneity.

    • If necessary, perform derivatization (e.g., methylation with HCl/methanol) to increase the volatility of any non-volatile components, though this compound itself is typically volatile enough.[7]

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 split ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify compounds by matching their retention times and mass spectra against a reference library (e.g., NIST).

    • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Data Presentation: GC-MS Performance
ParameterValueCompound
Molecular Weight 180.16 g/mol This compound[8]
Key Mass Fragments (m/z) To be determined empirically (fragments would correspond to C₆H₅O⁺, CH₃OCO⁺, etc.)This compound
Limit of Detection (LOD) Typically in the low ng/L rangeMethyl Farnesoate (as a reference)[6]
Recovery 99.14 ± 1.34 %Urinary Oxalate (after methylation)[7]

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot & Dilute in Solvent B Add Internal Standard (IS) A->B C Transfer to Autosampler Vial B->C D Inject into GC C->D E Separate on HP-5ms Column D->E F Ionize (EI) & Detect by Mass Spec E->F G Identify by RT & Mass Spectra F->G H Quantify using Analyte/IS Ratio G->H I Report Results H->I

GC-MS analysis workflow from sample preparation to data reporting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an indispensable tool for structural elucidation and reaction monitoring in organic chemistry.[9][10] ¹H and ¹³C NMR can provide unambiguous evidence for the conversion of reactants to this compound. By monitoring the disappearance of reactant signals and the concurrent appearance of product signals, one can track the reaction's progress in real-time or through time-point sampling.[9] For example, the formation of the methyl ester group in this compound will give rise to a characteristic singlet in the ¹H NMR spectrum around 3.8-4.0 ppm. Integration of the peaks corresponding to the reactant, intermediate, and product allows for the determination of their relative molar ratios at any given time.

Experimental Protocol: NMR for Reaction Monitoring
  • Sample Preparation:

    • Withdraw a ~0.5 mL aliquot from the reaction mixture.

    • If the reaction solvent is not deuterated, remove the solvent under reduced pressure.

    • Re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane (B1202638) (TMS) or 1,4-dioxane) for quantitative analysis (qNMR).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nuclei: ¹H (and ¹³C if desired).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay (d1): 5 seconds (for quantitative accuracy).

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).

    • Integrate the relevant peaks for reactants and products.

    • Calculate the mole fraction of each species by normalizing the integral values based on the number of protons contributing to each signal.

Data Presentation: Key NMR Signals
Compound/Functional GroupNucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
This compound ¹H~7.2-7.5MultipletAromatic Protons (-C₆H₅)
¹H~3.9SingletMethyl Protons (-OCH₃)
¹³C~155-160SingletCarbonyl Carbons (C=O)
¹³C~120-150SingletAromatic Carbons
¹³C~53SingletMethyl Carbon (-OCH₃)
Phenol (Reactant) ¹H~6.9-7.3MultipletAromatic Protons
Dimethyl Oxalate (Reactant) ¹H~3.8SingletMethyl Protons (-OCH₃)

Visualization: NMR Logic Diagram

NMR_Logic Start Start Reaction Sample Take Aliquot at Time = t Start->Sample Prepare Prepare NMR Sample (Deuterated Solvent) Sample->Prepare Acquire Acquire 1H NMR Spectrum Prepare->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Integrate Integrate Key Signals (Reactant, Product) Process->Integrate Calculate Calculate Molar Ratio & % Conversion Integrate->Calculate End Reaction Complete? Calculate->End End->Sample No Stop End Monitoring End->Stop Yes

Logical workflow for monitoring reaction kinetics using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. It is particularly useful for monitoring reactions where key functional groups appear or disappear. In the synthesis of this compound, FTIR can track the formation of the ester functional groups by monitoring the characteristic C=O stretching vibrations.[11][12] While less precise for quantification than chromatography or NMR, Attenuated Total Reflectance (ATR)-FTIR can provide real-time kinetic data by directly probing the reaction mixture.[13] Changes in the "fingerprint" region of the spectrum can also confirm the formation of the desired product structure.

Experimental Protocol: ATR-FTIR for Reaction Monitoring
  • Setup and Background:

    • Set up an ATR-FTIR spectrometer with a compatible probe (e.g., diamond ATR).

    • Record a background spectrum of the clean, dry ATR crystal.

    • Record a reference spectrum of the reaction solvent and starting materials if desired.

  • Data Acquisition:

    • For in-situ monitoring, immerse the ATR probe directly into the reaction vessel.

    • For time-point analysis, place a small drop of a withdrawn aliquot onto the ATR crystal.

    • Acquire spectra at regular intervals throughout the reaction. Typically, 32-64 scans are co-added for each spectrum to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) between measurements.

  • Data Analysis:

    • Identify the key vibrational bands for reactants and products.

    • Monitor the decrease in the intensity of reactant peaks (e.g., O-H stretch of phenol) and the increase in the intensity of product peaks (e.g., ester C=O stretch).

    • For semi-quantitative analysis, the peak height or area of a characteristic product peak can be plotted against time.

Data Presentation: Key FTIR Vibrational Frequencies
Functional GroupVibration ModeWavenumber (cm⁻¹)Expected Change
Phenol O-H Stretching~3200-3600 (broad)Decrease
Oxalate C=O Symmetric Stretch~1740-1770Shift/Change
Ester C=O Asymmetric Stretch~1618-1750Increase [11]
Ester C-O Stretching~1200-1300Increase
Aromatic C=C Stretching~1450-1600Remain (can shift)

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Reaction Monitoring cluster_data Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Aliquot to Crystal B->C D Acquire IR Spectrum (32 scans) C->D E Clean Crystal D->E G Identify Peak Changes (e.g., C=O stretch) D->G F Repeat at Intervals E->F F->C H Plot Peak Intensity vs. Time G->H I Determine Reaction Endpoint H->I

Workflow for monitoring a reaction using ATR-FTIR spectroscopy.

References

Application Note: Quantitative Analysis of Methyl Phenyl Oxalate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of methyl phenyl oxalate (B1200264) using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl phenyl oxalate is a significant intermediate in various chemical syntheses, and its accurate quantification is essential for process monitoring, quality control, and research applications. The described method is designed to provide high sensitivity, selectivity, and reproducibility for the analysis of this compound in organic solvent matrices. This document provides detailed procedures for sample preparation, instrument parameters, and data analysis.

Introduction

This compound (C₉H₈O₄, Molar Mass: 180.16 g/mol ) is a diester of oxalic acid and finds application as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound. This protocol outlines a robust method for its analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for samples containing this compound dissolved in a volatile organic solvent.

  • Dissolution: If the sample is solid, dissolve it in a suitable volatile organic solvent such as dichloromethane, ethyl acetate, or methanol (B129727) to a target concentration of approximately 10 µg/mL.[1] For liquid samples already in a compatible solvent, dilute as necessary to fall within the calibration range.

  • Internal Standard: For accurate quantification, add a suitable internal standard (IS) to all samples, calibration standards, and quality control samples. An ideal IS would be a compound with similar chemical properties to this compound but with a different retention time and mass spectrum. For this application, dimethyl phthalate is a suitable choice. Prepare a stock solution of the internal standard and add a consistent volume to each sample to achieve a final concentration of 10 µg/mL.

  • Filtration: To prevent contamination of the GC system, filter the final sample solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[2]

  • Blank Preparation: A solvent blank (containing only the solvent and internal standard) should be prepared and run to ensure no contamination is present in the solvent or from the sample preparation process.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended. Optimization may be necessary depending on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% Phenyl Methylpolysiloxane column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40 - 350
Solvent Delay 3 minutes

Data Analysis and Presentation

Identification and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the sample peak with that of a known standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 180. Key fragmentation pathways are likely to involve the cleavage of the ester bonds. The expected major fragments are summarized in the table below.

m/z Proposed Fragment Ion Structure
180[M]⁺ (Molecular Ion)[C₉H₈O₄]⁺
121[M - COOCH₃]⁺[C₇H₅O₂]⁺
93[C₆H₅O]⁺Phenyl radical cation
77[C₆H₅]⁺Phenyl cation
59[COOCH₃]⁺Carbomethoxy cation

Diagrams

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Dissolution (e.g., in Dichloromethane) B Addition of Internal Standard (e.g., Dimethyl Phthalate) A->B C Filtration (0.22 µm) B->C D Injection into GC C->D Inject 1 µL E Separation on HP-5ms Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (m/z 40-350) F->G H Peak Integration G->H Acquire Data I Identification (Retention Time & Mass Spectrum) H->I J Quantification (Calibration Curve) H->J K K J->K Final Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Predicted Fragmentation Pathway of this compound M This compound [M]⁺ m/z = 180 F1 [M - COOCH₃]⁺ m/z = 121 M->F1 - •COOCH₃ F2 [C₆H₅O]⁺ m/z = 93 M->F2 - CO-COOCH₃ F4 [COOCH₃]⁺ m/z = 59 M->F4 - •C₆H₅OOC F3 [C₆H₅]⁺ m/z = 77 F2->F3 - O

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of an internal standard ensures high accuracy and precision. The detailed sample preparation and instrumental parameters, along with the expected fragmentation data, offer a comprehensive guide for researchers and professionals in drug development and chemical synthesis.

References

Application Note: Purity Determination of Methyl Phenyl Oxalate using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of the purity of methyl phenyl oxalate (B1200264) using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. This method offers a rapid, reliable, and non-destructive approach for quantifying the analyte without the need for a specific reference standard of the compound itself. The protocol outlines sample preparation, instrument parameters, data processing, and the calculation of purity. Potential impurities and their characteristic signals are also discussed.

Introduction

Methyl phenyl oxalate is a chemical intermediate used in the synthesis of various organic compounds. Ensuring the purity of such intermediates is critical in research and development, particularly in the pharmaceutical industry, where impurities can affect the safety and efficacy of the final product. ¹H NMR spectroscopy is a powerful analytical technique that provides both qualitative and quantitative information about a sample. In its quantitative application (qNMR), the intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for the accurate determination of the concentration and purity of a substance.[1][2] This method is highly valued for its accuracy, precision, and the ability to identify and quantify impurities simultaneously.[3][4]

Principle of Quantitative ¹H NMR (qNMR)

The fundamental principle of qNMR is that the integrated area of a resonance signal in a ¹H NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, pure internal standard with the integral of the analyte, the quantity of the analyte can be determined with high accuracy. For purity determination without a specific certified reference material of the analyte, the "100% method" can be employed where the purity is assessed by quantifying the analyte's signals relative to the sum of all signals in the spectrum, including those of impurities.[4]

Predicted ¹H NMR Spectrum of this compound

Structure of this compound:

Caption: Chemical structure of this compound showing the methyl and phenyl proton groups.

The expected signals in the ¹H NMR spectrum are:

  • Methyl Protons (-OCH₃): A singlet peak is expected for the three equivalent protons of the methyl group. Due to the electron-withdrawing effect of the adjacent carbonyl and oxygen atoms, this signal is predicted to appear in the range of δ 3.8 - 4.0 ppm .[5]

  • Phenyl Protons (-C₆H₅): The five protons on the phenyl ring will likely appear as a multiplet in the aromatic region of the spectrum, typically between δ 7.2 - 7.5 ppm .[6] The exact splitting pattern will depend on the specific chemical environment and the resolution of the instrument.

Experimental Protocol

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • Internal standard (e.g., maleic acid, dimethyl sulfone) - optional, for absolute quantification

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • If using an internal standard for absolute quantification, accurately weigh both the sample and the internal standard and dissolve them together in the deuterated solvent.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal magnetic field homogeneity and signal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Relaxation Delay (d1): To ensure full relaxation of all protons for accurate integration, a long relaxation delay is crucial. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest is recommended. For many small molecules, a delay of 10-30 seconds is sufficient.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 100:1 for the signals to be integrated). Typically, 8 to 16 scans are adequate for a sample of this concentration.

    • Acquisition Time (aq): A typical acquisition time of 2-4 seconds is used.

    • Spectral Width (sw): The spectral width should be set to encompass all expected signals (e.g., 0-12 ppm).

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Carefully integrate the signals corresponding to the methyl protons of this compound, the phenyl protons, and any identified impurity signals. The integration regions should be set to cover the entire peak.

Purity Calculation

The purity of this compound can be calculated using the following formula, based on the relative integration of the analyte and impurity signals:

Purity (%) = [ (Integral of Analyte Protons / Number of Analyte Protons) / ( (Integral of Analyte Protons / Number of Analyte Protons) + Σ (Integral of Impurity Protons / Number of Impurity Protons) ) ] x 100

Step-by-step Calculation:

  • Identify Analyte and Impurity Peaks: Identify the characteristic signals for this compound (methyl and phenyl protons) and any impurity signals in the spectrum. Common impurities could include residual starting materials like phenol (B47542) or methanol, or solvents used in the synthesis.

  • Select a Reference Peak: Choose a well-resolved signal from the this compound spectrum for calculation. The methyl singlet at ~3.9 ppm is often a good choice due to its sharp, distinct nature and the fact that it represents 3 protons.

  • Integrate All Peaks: Integrate the selected analyte peak and all identified impurity peaks.

  • Normalize Integrals: Divide the integral of each peak by the number of protons it represents.

  • Calculate Purity: Apply the formula above.

Example Calculation:

Let's assume the following integrated values are obtained from the spectrum:

Signal AssignmentPredicted Chemical Shift (δ ppm)Number of Protons (N)Integral Value (I)Normalized Integral (I/N)
This compound (-OCH₃)3.933.001.00
This compound (-C₆H₅)7.2-7.555.001.00
Impurity A (e.g., Methanol, -CH₃)3.4930.060.02
Impurity B (e.g., Phenol, -OH)~5-8 (broad)10.010.01

Using the methyl signal of this compound as the reference:

Normalized Analyte Integral = 1.00 Sum of Normalized Impurity Integrals = 0.02 + 0.01 = 0.03

Purity (%) = [ 1.00 / (1.00 + 0.03) ] x 100 = 97.1%

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound and Potential Impurities in CDCl₃

CompoundFunctional GroupPredicted Chemical Shift (δ ppm)MultiplicityNumber of Protons
This compound -OCH₃ 3.8 - 4.0 Singlet 3
-C₆H₅ 7.2 - 7.5 Multiplet 5
Phenol-OHVariable, broad (4-8)Singlet (broad)1
Ar-H6.9 - 7.3Multiplet5
Methanol-OHVariable, broadSinglet (broad)1
-CH₃3.49Singlet3
Oxalic Acid-COOH>10 (very broad)Singlet (broad)2

Note: Chemical shifts of -OH and -COOH protons are concentration and temperature dependent and may exchange with residual water in the solvent.[7]

Workflow and Visualization

The overall workflow for the qNMR purity determination is summarized in the following diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline integrate Integrate Signals baseline->integrate identify Identify Analyte & Impurity Peaks integrate->identify normalize Normalize Integrals identify->normalize calculate Calculate Purity normalize->calculate report report calculate->report Final Purity Report

Caption: Workflow for ¹H NMR purity determination of this compound.

Conclusion

Quantitative ¹H NMR spectroscopy is a highly effective and efficient method for determining the purity of this compound. The protocol described in this application note provides a comprehensive guide for researchers to perform this analysis accurately. By following the outlined procedures for sample preparation, data acquisition, and processing, a reliable purity assessment can be achieved, which is essential for quality control in research and industrial applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl Phenyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of methyl phenyl oxalate (B1200264). Methyl phenyl oxalate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Achieving high purity of this compound is critical for subsequent reaction yields and the impurity profile of the final product. The described protocol provides a reliable method for isolating this compound from reaction mixtures and achieving high purity levels suitable for research, development, and production environments. The method is scalable from analytical to preparative scales.

Introduction

This compound is commonly synthesized via the transesterification of dimethyl oxalate with phenol.[1][3] The synthesis often results in a mixture containing unreacted starting materials, the desired this compound, and the byproduct diphenyl oxalate. Effective purification is therefore essential. Reversed-phase HPLC is a powerful technique for the separation of these compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This method offers high resolution and efficiency, making it ideal for obtaining highly pure this compound.

Principle of Separation

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water. In RP-HPLC, nonpolar compounds are retained longer on the column, allowing for their separation from more polar impurities. By optimizing the mobile phase composition, a gradient elution can effectively separate this compound from both the more polar starting materials and the more nonpolar diphenyl oxalate byproduct.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C₉H₈O₄[4]
Molecular Weight 180.16 g/mol [4]
XLogP3 2[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 4[4]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Sample Preparation
  • Reaction Quenching: After the synthesis reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Evaporation: If the reaction was performed in a high-boiling solvent, it may be necessary to remove it under reduced pressure.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1-10 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC conditions are a starting point and may require optimization based on the specific crude mixture and desired purity. A similar approach has been successful for the separation of other oxalate esters.[5]

ParameterAnalytical ScalePreparative Scale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 min30-70% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-5 mL
Column Temperature 25 °CAmbient

Table 2: HPLC Parameters for Analytical and Preparative Purification

Purification Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (mobile phase or sample solvent) to ensure the system is clean.

  • Analytical Run: Inject a small amount of the prepared sample onto the analytical column to determine the retention times of the components and to optimize the gradient if necessary.

  • Preparative Run: Once the separation is optimized on the analytical scale, scale up the method to the preparative column. Inject the prepared sample.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Evaporation: Pool the fractions with the desired purity (>98%) and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Experimental Workflow

HPLC_Purification_Workflow start Crude Reaction Mixture dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter analytical_hplc Analytical HPLC (Method Development) filter->analytical_hplc Small Aliquot prep_hplc Preparative HPLC (Purification) filter->prep_hplc Bulk Sample analytical_hplc->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling >98% Purity evaporation Solvent Evaporation pooling->evaporation end Purified this compound evaporation->end

Caption: Workflow for the HPLC purification of this compound.

Logical Relationships in HPLC Separation

HPLC_Factors separation Separation Quality (Resolution) mobile_phase Mobile Phase Composition mobile_phase->separation stationary_phase Stationary Phase (e.g., C18) stationary_phase->separation flow_rate Flow Rate flow_rate->separation temperature Column Temperature temperature->separation sample_properties Analyte Properties (Polarity, Size) sample_properties->separation

References

Application Notes and Protocols: The Role of Methyl Phenyl Oxalate in a Non-Phosgene Route to Polycarbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl phenyl oxalate (B1200264) serves as a critical intermediate in an environmentally benign, non-phosgene pathway for the synthesis of diphenyl carbonate (DPC), a key monomer for the production of high-performance polycarbonates. This document outlines the multi-step process, commencing with the formation of methyl phenyl oxalate from dimethyl oxalate and phenol (B47542), its subsequent conversion to DPC, and culminating in the melt polycondensation of DPC with bisphenol A (BPA) to yield polycarbonate. Detailed experimental protocols, quantitative data on catalyst performance, and process workflows are provided to facilitate research and development in this field.

Introduction

The traditional synthesis of polycarbonates relies on the use of highly toxic phosgene. The non-phosgene route, utilizing dimethyl oxalate as a starting material, offers a safer and more sustainable alternative. In this pathway, this compound is not directly involved in the polymerization itself but is a crucial precursor to diphenyl carbonate. The overall process can be summarized in three main stages:

  • Synthesis of this compound: Transesterification of dimethyl oxalate with phenol.

  • Conversion to Diphenyl Carbonate: A two-step process involving the decarbonylation of this compound to methyl phenyl carbonate, followed by the disproportionation of methyl phenyl carbonate to diphenyl carbonate.

  • Polycarbonate Synthesis: Melt polycondensation of diphenyl carbonate with bisphenol A.

This document provides detailed methodologies and comparative data for each of these critical steps.

Signaling Pathways and Experimental Workflows

The overall synthetic pathway from dimethyl oxalate to polycarbonate is a sequential process. The following diagram illustrates the chemical transformations involved.

Polycarbonate_Synthesis_Pathway DMO Dimethyl Oxalate MPO This compound DMO->MPO Transesterification Phenol1 Phenol Phenol1->MPO MPC Methyl Phenyl Carbonate MPO->MPC Decarbonylation DPC Diphenyl Carbonate MPC->DPC Disproportionation Polycarbonate Polycarbonate DPC->Polycarbonate Melt Polycondensation BPA Bisphenol A BPA->Polycarbonate

Figure 1: Overall reaction pathway for polycarbonate synthesis.

The experimental workflow for producing polycarbonate via the this compound intermediate involves a series of distinct reaction and purification steps.

Experimental_Workflow cluster_0 Step 1: MPO Synthesis cluster_1 Step 2: DPC Synthesis cluster_2 Step 3: Polycarbonate Synthesis start1 Mix Dimethyl Oxalate & Phenol with Catalyst react1 Heat to 160-190°C (1-5 hours) start1->react1 separate1 Distill off Methanol (B129727) react1->separate1 purify1 Filter Catalyst & Decompression Separation separate1->purify1 end1 This compound purify1->end1 start2 Heat this compound (200-260°C) end1->start2 react2 Decarbonylation start2->react2 separate2 Decompression Separation of Methyl Phenyl Carbonate react2->separate2 start3 Heat Methyl Phenyl Carbonate with Catalyst (140-200°C) separate2->start3 react3 Disproportionation start3->react3 end3 Diphenyl Carbonate react3->end3 start4 Mix Diphenyl Carbonate & Bisphenol A with Catalyst end3->start4 react4 Melt Polycondensation (180-300°C, under vacuum) start4->react4 separate4 Remove Phenol react4->separate4 end4 Polycarbonate separate4->end4

Figure 2: Experimental workflow for polycarbonate production.

Experimental Protocols

Synthesis of this compound from Dimethyl Oxalate and Phenol

This protocol describes the transesterification of dimethyl oxalate with phenol to produce this compound.

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • Catalyst (e.g., supported MoO₃/SiO₂, TS-1)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Distillation column and condenser

  • Heating mantle

  • Vacuum source

Procedure:

  • Charge the three-necked flask with dimethyl oxalate and phenol in a desired molar ratio (e.g., 1:5).

  • Add the catalyst to the reaction mixture. The catalyst loading can vary depending on the chosen catalyst (e.g., 1.8 g of MoO₃/SiO₂ for a 0.1 mol DMO scale)[1].

  • Flush the system with nitrogen to establish an inert atmosphere.

  • Begin stirring and heat the mixture to the reaction temperature, typically between 170-190°C[1].

  • Continuously remove the methanol byproduct by distillation to drive the reaction forward.

  • Maintain the reaction for a specified time, typically 1-5 hours[1].

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Purify the this compound from the crude product by vacuum distillation.

Conversion of this compound to Diphenyl Carbonate

This stage involves two sequential reactions: decarbonylation of this compound to methyl phenyl carbonate, followed by the disproportionation of methyl phenyl carbonate to diphenyl carbonate.

Part A: Decarbonylation of this compound

Materials:

Equipment:

  • Reaction vessel suitable for high temperatures

  • Heating and temperature control system

  • Vacuum distillation setup

Procedure:

  • Charge the reaction vessel with this compound.

  • If using a catalyst, add it to the vessel.

  • Heat the this compound to a temperature range of 200-260°C under normal pressure[2].

  • The decarbonylation reaction will proceed to form methyl phenyl carbonate.

  • Separate and purify the methyl phenyl carbonate by vacuum distillation.

Part B: Disproportionation of Methyl Phenyl Carbonate

Materials:

  • Methyl phenyl carbonate

  • Catalyst (e.g., TiO₂, PbO/ZrO₂, organotin compounds)

Equipment:

  • Reaction vessel with a distillation setup

  • Heating and temperature control system

  • Stirring mechanism

Procedure:

  • Charge the reaction vessel with methyl phenyl carbonate and the chosen catalyst (e.g., 4 wt% TiO₂)[2].

  • Heat the mixture to the reaction temperature, typically between 180-200°C[2][3].

  • The disproportionation reaction will produce diphenyl carbonate and dimethyl carbonate.

  • Continuously remove the lower-boiling dimethyl carbonate by distillation to shift the equilibrium towards the formation of diphenyl carbonate.

  • Maintain the reaction for a specified duration (e.g., 2.5-4 hours)[2][4].

  • After completion, cool the reaction mixture and separate the catalyst.

  • Purify the diphenyl carbonate by vacuum distillation.

Melt Polycondensation of Diphenyl Carbonate and Bisphenol A

This final step involves the polymerization of diphenyl carbonate and bisphenol A to form polycarbonate.

Materials:

  • Diphenyl carbonate (DPC)

  • Bisphenol A (BPA)

  • Catalyst (e.g., LiOH·H₂O)

Equipment:

  • High-temperature, high-vacuum polymerization reactor

  • Mechanical stirrer capable of handling high viscosity melts

  • Heating and temperature control system

  • Vacuum system

  • Condenser for collecting phenol byproduct

Procedure:

  • Charge the polymerization reactor with diphenyl carbonate and bisphenol A in a precise molar ratio (typically a slight excess of DPC is used).

  • Add the catalyst (e.g., a small amount of LiOH·H₂O) to the mixture[5].

  • Heat the reactor to melt the monomers (around 180-220°C) under a nitrogen atmosphere.

  • Gradually increase the temperature while applying a vacuum to remove the phenol byproduct, which drives the polymerization reaction[5]. A typical temperature profile would be a gradual increase to 280-300°C[5].

  • The viscosity of the melt will increase as the molecular weight of the polycarbonate grows.

  • Continue the reaction until the desired molecular weight is achieved.

  • Extrude the molten polycarbonate from the reactor and cool it to obtain the solid polymer.

Data Presentation

The following tables summarize quantitative data for the key reaction steps, providing a comparison of different catalysts and reaction conditions.

Table 1: Performance of Various Catalysts in the Synthesis of this compound and Diphenyl Oxalate from Dimethyl Oxalate and Phenol [1]

CatalystDMO Conversion (%)Anisole Selectivity (%)MPO Selectivity (%)DPO Selectivity (%)MPO Yield (%)DPO Yield (%)
MoO₃/SiO₂45.20.778.820.635.69.3
MoO₃/ZrO₂53.70.785.98.446.14.5
MoO₃/MgO60.220.964.512.638.87.6
MoO₃/Al₂O₃62.735.453.95.933.73.7

Reaction conditions: 180°C, 2 hours.

Table 2: Catalytic Performance in the Disproportionation of Methyl Phenyl Carbonate to Diphenyl Carbonate

CatalystReaction Temp. (°C)Reaction Time (h)MPC Conversion (%)DPC Selectivity (%)Reference
TiO₂1804--[2]
PbO/ZrO₂2002.576.699.3[3]
BuSnO(OH)1802.589.799.3[4]
PbO/MgO--> PbO/ZrO₂-[6]
PbO/SiO₂--< PbO/ZrO₂-[6]

Table 3: Typical Conditions for Melt Polycondensation of DPC and BPA [5][7]

ParameterValue
MonomersDiphenyl Carbonate (DPC), Bisphenol A (BPA)
CatalystLiOH·H₂O, and others
Temperature Range180 - 300°C
PressureHigh vacuum (<10 mmHg)
Reaction ByproductPhenol (continuously removed)
Typical Viscosity Average Molecular Weight~30,000 g/mol

Conclusion

The synthesis of polycarbonates via a non-phosgene route involving this compound as an intermediate presents a viable and more environmentally friendly alternative to traditional methods. The successful implementation of this process relies on the optimization of each step, from the initial transesterification to the final melt polycondensation. The choice of catalysts and reaction conditions plays a crucial role in achieving high yields and selectivities. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals working on the development and optimization of this important industrial process.

References

Application Notes: Methyl Phenyl Oxalate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl phenyl oxalate (B1200264) (MPO), with the chemical formula C₉H₈O₄, is a versatile asymmetric oxalate ester that serves as a valuable intermediate and building block in various organic transformations.[1] Its reactivity is characterized by two distinct ester groups, a methyl ester and a phenyl ester, which can be selectively targeted under different reaction conditions. This differential reactivity makes MPO a key precursor in the synthesis of fine chemicals, polymers, and specialized reagents. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the key applications of methyl phenyl oxalate in organic synthesis, including its central role in the production of diphenyl carbonate and its utility in chemiluminescent systems.

Application in the Synthesis of Diphenyl Carbonate

This compound is a critical intermediate in a modern, multi-step industrial route to synthesize diphenyl carbonate (DPC), a key monomer for producing polycarbonates. This pathway avoids the use of hazardous phosgene. The process involves the synthesis of MPO from dimethyl oxalate and phenol (B47542), followed by its conversion to methyl phenyl carbonate, and finally a disproportionation reaction to yield DPC.[2]

Logical Workflow for Diphenyl Carbonate Synthesis

The synthesis of Diphenyl Carbonate (DPC) from Dimethyl Oxalate (DMO) and Phenol proceeds through the key intermediate, this compound (MPO). The overall process can be visualized as a three-stage workflow.

DPC_Synthesis_Workflow start Raw Materials (Dimethyl Oxalate, Phenol) step1 Step 1: Transesterification start->step1 intermediate1 This compound (MPO) step1->intermediate1 Forms byproduct1 Methanol (B129727) step1->byproduct1 Releases step2 Step 2: Decarbonylation intermediate1->step2 intermediate2 Methyl Phenyl Carbonate step2->intermediate2 Forms step3 Step 3: Disproportionation intermediate2->step3 product Final Product (Diphenyl Carbonate) step3->product Yields byproduct2 Dimethyl Carbonate step3->byproduct2 Regenerates

Caption: Workflow for the synthesis of Diphenyl Carbonate via this compound.

Quantitative Data for DPC Synthesis

The following table summarizes the reaction conditions for the three-step synthesis of diphenyl carbonate from dimethyl oxalate and phenol, as described in patent CN102675116A.[2]

StepReactionReactantsCatalystTemperature (°C)Time (h)
1 TransesterificationPhenol, Dimethyl OxalateTiO₂1603
2 DecarbonylationThis compoundTetramethylammonium (B1211777) chloride200-
3 DisproportionationMethyl Phenyl CarbonateTiO₂ (4 wt%)1804
Experimental Protocols

Protocol 1: Synthesis of this compound (Step 1) [2]

  • Apparatus Setup: Equip a reaction vessel suitable for distillation with a stirrer, heating mantle, and condenser.

  • Charge Reactants: Charge the vessel with phenol and dimethyl oxalate in a 1:1 molar ratio.

  • Add Catalyst: Add titanium dioxide (TiO₂) to the mixture.

  • Reaction: Heat the mixture to 160°C under normal pressure with continuous stirring for 3 hours. During this period, methanol will distill off as a byproduct.

  • Isolation: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Purification: Purify the resulting this compound by vacuum distillation (decompression separation).

Protocol 2: Synthesis of Methyl Phenyl Carbonate (Step 2) [2]

  • Apparatus Setup: Use a reaction vessel equipped for heating under normal pressure.

  • Charge Reactants: Place the purified this compound from Step 1 into the vessel.

  • Add Catalyst: Add tetramethylammonium chloride as the catalyst.

  • Reaction: Heat the mixture to 200°C. The decarbonylation reaction will proceed to form methyl phenyl carbonate.

  • Purification: The product, methyl phenyl carbonate, can be separated and purified by vacuum distillation.

Protocol 3: Synthesis of Diphenyl Carbonate (Step 3) [2]

  • Apparatus Setup: Arrange a reaction setup for distillation under normal pressure.

  • Charge Reactants: Charge the reaction vessel with methyl phenyl carbonate from Step 2.

  • Add Catalyst: Add TiO₂ catalyst, constituting 4% of the reactant weight.

  • Reaction: Heat the mixture to 180°C for 4 hours. The disproportionation reaction will yield diphenyl carbonate and dimethyl carbonate.

  • Isolation & Purification: The diphenyl carbonate product can be isolated and purified from the reaction mixture, typically using distillation or rectification processes.

Application in Peroxyoxalate Chemiluminescence

This compound and its derivatives can be used in peroxyoxalate chemiluminescence (PO-CL) systems, which are among the most efficient non-enzymatic chemical light sources known.[3] This reaction is the basis for commercial "glow sticks." The general mechanism involves the base-catalyzed reaction of an aryl oxalate ester with hydrogen peroxide to form a high-energy intermediate. This intermediate then excites a fluorescent dye (fluorophore), which releases visible light as it returns to its ground state.[3][4]

General Mechanism of Peroxyoxalate Chemiluminescence

The process begins with the reaction of the oxalate ester with hydrogen peroxide, leading to the formation of a key high-energy intermediate, which is often proposed to be a 1,2-dioxetanedione. This unstable intermediate is the species responsible for the chemical excitation of the fluorophore.

PO_CL_Mechanism reactants Oxalate Ester (e.g., this compound) + Hydrogen Peroxide intermediate High-Energy Intermediate (e.g., 1,2-Dioxetanedione) reactants->intermediate Reaction catalyst Base Catalyst (e.g., Sodium Salicylate) catalyst->reactants Catalyzes fluorophore_excited Fluorophore* (Excited State) intermediate->fluorophore_excited Excites products Reaction Products (e.g., Phenol, CO₂) intermediate->products Decomposes to fluorophore_ground Fluorophore (Ground State) fluorophore_excited->fluorophore_ground Relaxes light Light Emission (hν) fluorophore_excited->light Emits

Caption: Simplified mechanism of peroxyoxalate chemiluminescence (PO-CL).

Quantitative Data for Chemiluminescence Systems
Oxalate EsterFluorophoreQuantum Yield (%) (based on oxalate)T¾ (min)
Bis(2,4-dinitrophenyl) oxalate9,10-Diphenylanthracene (B110198) (DPA)13.78.7
Bis(2,4,6-trichlorophenyl) oxalateDPA15.48.0
Bis(pentachlorophenyl) oxalateDPA15.114.6
Phenyl 2,4,6-trichlorophenyl oxalateDPA1.110.0

Data from reactions in dimethyl phthalate (B1215562) at 25°C.[5]

Representative Protocol for a Chemiluminescence Demonstration

This protocol is adapted from general procedures for PO-CL demonstrations and can be used with a suitable aryl oxalate like this compound or its more active derivatives.[6]

  • Solution A (Oxalate-Fluorophore):

    • In a suitable container (e.g., a 50 mL centrifuge tube), dissolve 50-60 mg of the oxalate ester (e.g., this compound derivative) in 50 mL of a high-boiling point ester solvent, such as ethyl acetate (B1210297) or dimethyl phthalate.

    • Add 2-3 mg of a fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, rubrene (B42821) for yellow-orange light). Mix until the fluorophore is fully dissolved.

  • Solution B (Oxidizer-Catalyst):

    • In a separate container, prepare the oxidizer solution. A common method is to use sodium percarbonate, which releases hydrogen peroxide in the presence of water.[6] Alternatively, a solution of 3% hydrogen peroxide in a compatible solvent can be used.

    • A catalyst, such as sodium salicylate, can be added to this solution to accelerate the reaction.

  • Initiate Chemiluminescence:

    • In a darkened environment, combine Solution A and Solution B in a clear vessel (e.g., a vial or flask).

    • If using sodium percarbonate, add approximately 100 mg of the solid to Solution A, followed by ~1 mL of water.[6]

    • Cap the vessel and shake vigorously to mix the components.

  • Observation: The mixture should begin to glow brightly. The color of the light is determined by the choice of fluorophore. The intensity and duration will depend on the specific reagents and their concentrations.[5]

References

Troubleshooting & Optimization

Technical Support Center: Methyl Phenyl Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl phenyl oxalate (B1200264).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl phenyl oxalate, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

A1: Low yield can stem from several factors:

  • Suboptimal Reaction Equilibrium: The transesterification reaction between dimethyl oxalate (DMO) and phenol (B47542) is reversible. The methanol (B129727) produced as a byproduct can shift the equilibrium back towards the reactants.

    • Solution: Continuously remove methanol from the reaction mixture as it forms. This can be achieved by using a distillation setup.[1]

  • Inefficient Catalyst: The choice and condition of the catalyst are critical for driving the reaction forward.

    • Solution: Ensure the catalyst is active and used in the correct proportion. For instance, supported molybdenum trioxide or tin-modified TS-1 catalysts have been shown to be effective.[2][3] The catalyst should be properly dried before use to remove any absorbed water.[1]

  • Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Solution: Maintain a stable reaction temperature within the optimal range, typically between 170-190°C.[2]

  • Presence of Water: The reaction is sensitive to water, which can react with the starting materials and reduce the yield.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous reactants if possible.

Q2: How can I minimize the formation of anisole (B1667542) as a byproduct?

A2: Anisole can be formed through the methylation of phenol by dimethyl oxalate.[1]

  • Cause: The presence of strong acid sites on the catalyst can promote this side reaction.[4]

  • Solution: Utilize a catalyst with weak acid sites, such as TS-1, which has been shown to favor the desired transesterification reaction over the formation of anisole.[1][4][5]

Q3: What is causing difficulty in separating the final product?

A3: this compound and other related compounds like diphenyl oxalate have high boiling points, which can make purification by distillation challenging.[6]

  • Solution:

    • Vacuum Distillation: Employ vacuum distillation to lower the boiling points of the components, facilitating their separation.

    • Crystallization: If applicable, consider purification by recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is typically synthesized via the transesterification of dimethyl oxalate (DMO) with phenol. The reaction proceeds in two main steps, with the initial formation of this compound (MPO) and subsequent potential formation of diphenyl oxalate (DPO).[1]

Reaction Scheme:

(COOCH₃)₂ + C₆H₅OH ⇌ C₆H₅OOCCOOCH₃ + CH₃OH (Dimethyl Oxalate + Phenol ⇌ this compound + Methanol)

2 C₆H₅OOCCOOCH₃ ⇌ (COOC₆H₅)₂ + (COOCH₃)₂ (2 this compound ⇌ Diphenyl Oxalate + Dimethyl Oxalate)

Q2: What are the key parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Reactant Molar Ratio: The ratio of dimethyl oxalate to phenol can influence the reaction equilibrium.

  • Catalyst Selection and Concentration: The type and amount of catalyst significantly impact reaction rate and selectivity.

  • Reaction Temperature and Time: These need to be optimized to ensure complete conversion while minimizing side reactions.[2]

  • Efficient Removal of Methanol: As mentioned in the troubleshooting section, this is crucial for driving the reaction to completion.

Q3: Can you provide a summary of different catalytic systems and their performance?

A3: Yes, the choice of catalyst has a significant impact on the conversion of dimethyl oxalate (DMO) and the selectivity towards this compound (MPO) and diphenyl oxalate (DPO). The table below summarizes the performance of various catalysts.

Data Presentation

Table 1: Comparison of Catalytic Performance in this compound Synthesis

CatalystDMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)Anisole Selectivity (%)
MoO₃/SiO₂----
SnO₃/SiO₂45.278.820.60.7
MoO₃/ZrO₂53.785.98.40.7
MoO₃/MgO60.264.512.620.9
MoO₃/Al₂O₃62.753.95.935.4
TS-1 (2% Sn loading)50.3---

Data for MoO₃ and SnO₃ based catalysts from[2]. Data for Sn-modified TS-1 from[3]. Note that for the Sn-modified TS-1, the combined selectivity for MPO and DPO was 99.2%.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Supported Molybdenum Oxide Catalyst

This protocol is based on the method described for a heterogeneous catalytic reaction.[2]

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • Supported molybdenum trioxide catalyst (e.g., MoO₃/SiO₂)

  • 250 ml three-necked flask

  • Thermometer

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • Set up the 250 ml three-necked flask with a magnetic stirrer, thermometer, and condenser. Ensure all glassware is dry.

  • Add 0.1 mole of dimethyl oxalate, 0.5 mole of phenol, and 1.8 grams of the MoO₃/SiO₂ catalyst to the flask.[2]

  • Begin stirring and heat the mixture.

  • Control the reaction temperature at 180 ± 2°C.[2]

  • Allow the reaction to proceed for 2 hours.[2]

  • Throughout the reaction, ensure that the byproduct, methanol, is being removed through the condenser to drive the reaction forward. A condenser with circulating water at 80°C can be used for this purpose.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • Purify the this compound from the resulting solution, for example, by vacuum distillation.

Visualizations

reaction_pathway DMO Dimethyl Oxalate (COOCH₃)₂ MPO This compound C₆H₅OOCCOOCH₃ DMO->MPO + Phenol Phenol Phenol C₆H₅OH Methanol Methanol CH₃OH MPO->Methanol - Methanol (removed) DPO Diphenyl Oxalate (COOC₆H₅)₂ MPO->DPO + this compound - Dimethyl Oxalate

Caption: Reaction pathway for this compound synthesis.

troubleshooting_workflow start Low Yield of This compound q1 Is methanol being efficiently removed? start->q1 sol1 Implement continuous removal of methanol (e.g., distillation). q1->sol1 No q2 Is the catalyst active and correct? q1->q2 Yes sol2 Use an effective catalyst (e.g., supported MoO₃) and ensure it is dry. q2->sol2 No q3 Is the reaction temperature optimal and stable? q2->q3 Yes sol3 Maintain temperature in the 170-190°C range. q3->sol3 No q4 Are reactants and glassware anhydrous? q3->q4 Yes sol4 Thoroughly dry all glassware and use dry reactants. q4->sol4 No

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of Methyl Phenyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl phenyl oxalate (B1200264).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl phenyl oxalate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst inefficiency or deactivation. - Presence of moisture, especially in reactions involving oxalyl chloride.[1] - Reversible nature of the transesterification reaction.- Increase reaction time or temperature moderately (e.g., within the 140-190°C range for transesterification). - Ensure the catalyst is active and used in the correct proportion. Consider using catalysts with weak acid sites to improve selectivity.[2] - Thoroughly dry all glassware and reagents before use.[1] - Remove methanol (B129727) byproduct during the reaction to shift the equilibrium towards the product side.[3]
High Level of Anisole (B1667542) Impurity - Use of a catalyst with strong acid sites.[4] - High reaction temperature promoting the methylation of phenol (B47542).- Select a catalyst with a higher proportion of weak acid sites, such as certain molecular sieves (e.g., TS-1).[4][2][5] - Optimize the reaction temperature to favor transesterification over phenol methylation.
Presence of Diphenyl Oxalate and Dimethyl Oxalate in Product - Disproportionation of the this compound product. - High reaction temperatures can favor this side reaction.- Lower the reaction temperature to the minimum required for the primary reaction. - Minimize the reaction time to reduce the extent of disproportionation. - Consider a two-step synthesis if diphenyl oxalate is the desired final product, allowing for optimization of each step.
Formation of Phenyl Methyl Carbonate - Decarbonylation of this compound at elevated temperatures.- Maintain the reaction temperature below the point where significant decarbonylation occurs (generally below 200°C).[6]
Product is Difficult to Purify - Presence of multiple side products with similar physical properties. - Inefficient purification method.- Utilize fractional distillation under reduced pressure to separate components with different boiling points.[6] - Employ recrystallization from a suitable solvent to isolate the crystalline this compound.[7] - Use solvent extraction to remove specific impurities based on their solubility differences.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound via transesterification?

A1: The formation of anisole through the methylation of the phenol reactant is a significant side reaction, particularly when using catalysts with strong acid sites.[4]

Q2: How can I minimize the formation of diphenyl oxalate?

A2: The formation of diphenyl oxalate occurs through the disproportionation of this compound. To minimize this, it is recommended to use milder reaction conditions, specifically lower temperatures and shorter reaction times.

Q3: What is the role of the catalyst's acidity in this synthesis?

A3: The acidity of the catalyst plays a crucial role in product selectivity. Catalysts with weak acid sites are known to favor the desired transesterification reaction to form this compound, while strong acid sites can promote the side reaction of phenol methylation to produce anisole.[4]

Q4: Can I use oxalyl chloride for this synthesis? What are the precautions?

A4: Yes, this compound can be synthesized from a phenol derivative (like methyl salicylate) and oxalyl chloride.[11] A critical precaution is to ensure the reaction is carried out under anhydrous conditions, as oxalyl chloride is highly sensitive to moisture and will hydrolyze to oxalic acid, reducing your yield.[1]

Q5: What are the recommended purification techniques for this compound?

A5: Common purification techniques include fractional distillation under reduced pressure to separate it from other oxalate species and unreacted starting materials.[6] Recrystallization from an appropriate solvent is also an effective method for obtaining a high-purity solid product.[7][12] Solvent extraction can be employed to remove specific impurities.[8][9][10]

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of this compound and related compounds, highlighting the reaction conditions and the resulting product distribution.

CatalystTemperature (°C)DMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)Anisole Selectivity (%)Reference
Sn-modified TS-1 (2% Sn)Not Specified50.3High (part of 99.2% total)High (part of 99.2% total)Low[3]
TS-1180Not SpecifiedHighHighLow[5]
MoO₃/SiO₂180HighHighHighNot Specified[13]
Catalysts with strong acid sitesNot SpecifiedNot SpecifiedLowerLowerSignificant[4]
TiO₂160Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Note: "MPO" refers to this compound, "DPO" to diphenyl oxalate, and "DMO" to dimethyl oxalate. Direct comparison is challenging due to variations in experimental setups across different studies.

Experimental Protocols

Key Experiment: Synthesis of this compound via Transesterification

This protocol is a generalized procedure based on common practices in the literature for the synthesis of this compound from dimethyl oxalate and phenol.

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • Catalyst (e.g., Sn-modified TS-1 or another suitable solid acid catalyst)

  • Solvent (if required by the specific catalyst system)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle with temperature controller

  • Distillation apparatus (for methanol removal)

  • Standard laboratory glassware

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is thoroughly dried.

  • Charge the three-neck flask with dimethyl oxalate, phenol, and the catalyst in the desired molar ratio (e.g., a molar excess of phenol is often used).

  • Flush the system with an inert gas (nitrogen or argon) to remove air and moisture.

  • Begin stirring the mixture and gradually heat it to the target reaction temperature (typically between 140-190°C).

  • Continuously remove the methanol byproduct as it forms using a distillation setup to drive the reaction forward.

  • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of reactants and the formation of products.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • Purify the crude product containing this compound using fractional distillation under reduced pressure or recrystallization.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways in the synthesis of this compound.

Synthesis_Pathways cluster_main Main Reaction cluster_side Side Reactions DMO Dimethyl Oxalate MPO This compound (Desired Product) DMO->MPO + Phenol (Transesterification) Methanol Methanol Phenol Phenol Anisole Anisole (Side Product) Phenol->Anisole + DMO (Methylation) DPO Diphenyl Oxalate (Side Product) MPO->DPO Disproportionation DMO2 Dimethyl Oxalate MPO->DMO2 Disproportionation PMC Phenyl Methyl Carbonate (Side Product) MPO->PMC Decarbonylation CO CO

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Logic Start Experiment Start LowYield Low Yield? Start->LowYield HighAnisole High Anisole? LowYield->HighAnisole No CheckConditions Check Temp/Time/ Catalyst Activity LowYield->CheckConditions Yes CheckMoisture Ensure Anhydrous Conditions LowYield->CheckMoisture If using Oxalyl Chloride HighDPO High DPO/DMO? HighAnisole->HighDPO No CheckCatalyst Use Catalyst with Weak Acid Sites HighAnisole->CheckCatalyst Yes ReduceTempTime Reduce Temp/ Reaction Time HighDPO->ReduceTempTime Yes SuccessfulProduct Successful Synthesis HighDPO->SuccessfulProduct No Problem Problem Identified CheckConditions->Problem CheckMoisture->Problem CheckCatalyst->Problem ReduceTempTime->Problem

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Methyl Phenyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of methyl phenyl oxalate (B1200264). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude methyl phenyl oxalate synthesized from dimethyl oxalate and phenol (B47542)?

A1: The most common impurities include unreacted starting materials such as phenol and dimethyl oxalate, and the side-product diphenyl oxalate, which is formed from a subsequent transesterification reaction. Anisole can also be a byproduct under certain catalytic conditions.[1]

Q2: Why is the separation of this compound and diphenyl oxalate by distillation challenging?

A2: Both this compound and diphenyl oxalate have high boiling points, making their separation by distillation difficult.[2] Achieving a clean separation requires efficient fractional distillation under high vacuum and precise temperature control to avoid thermal decomposition.

Q3: My this compound is an oil, but I expected a solid. What could be the reason?

A3: Pure this compound is a solid at room temperature. If your product is an oil, it is likely due to the presence of impurities that are depressing the melting point. The most common culprits are residual phenol or dimethyl oxalate.

Q4: I am observing a low yield after purification. What are the potential causes?

A4: Low yields can result from several factors depending on the purification method. In recrystallization, using too much solvent or a solvent in which the product is too soluble at low temperatures can lead to significant loss of material in the mother liquor. During distillation, decomposition can occur if the temperature is too high. In column chromatography, improper selection of the mobile phase can lead to poor separation and loss of product.

Q5: Can this compound decompose during purification?

A5: Yes, this compound is susceptible to degradation. As an ester, it can undergo hydrolysis back to phenol and methyl hydrogen oxalate if exposed to acidic or basic conditions, especially in the presence of water and heat.[3] Thermal decomposition can also occur at elevated temperatures, such as those required for distillation, potentially leading to the formation of carbon dioxide and other degradation products.[4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out The compound's melting point is lower than the boiling point of the solvent.- Use a lower-boiling point solvent. - Try a mixed-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization at a lower temperature.
No crystal formation - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to reduce solubility. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Cool the solution in an ice bath.
Colored product Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Distillation Issues
Problem Possible Cause Troubleshooting Steps
Product decomposition The distillation temperature is too high.- Use a high-vacuum system to lower the boiling point of the ester.[6] - Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the fraction being collected.
Poor separation The boiling points of the components are too close.- Use a fractional distillation column with a higher number of theoretical plates. - Optimize the reflux ratio to improve separation efficiency.
Bumping Uneven boiling of the liquid.- Use a magnetic stirrer or a capillary bubbler to ensure smooth boiling. Boiling chips are not effective under vacuum.[7]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation - Incorrect mobile phase polarity. - Column overloading.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for moderately polar compounds is a mixture of ethyl acetate (B1210297) and hexanes.[8] - Reduce the amount of crude material loaded onto the column.
Tailing of spots on TLC The compound is interacting too strongly with the stationary phase.- Add a small amount of a more polar solvent to the mobile phase. - If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help.
Compound stuck on the column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the purification of high-boiling esters like this compound.

  • Apparatus Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks. Use a Claisen adapter to minimize bumping.[7] All joints must be properly greased.[7]

  • Vacuum System : Connect the distillation apparatus to a vacuum trap and a high-vacuum pump. A manometer should be included to monitor the pressure.

  • Distillation :

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Begin stirring and slowly apply the vacuum.

    • Once a stable, low pressure is achieved, gradually heat the distillation flask.

    • Collect fractions based on their boiling points at the recorded pressure. The forerun will likely contain lower boiling impurities like phenol and dimethyl oxalate.

    • Carefully monitor the temperature to avoid overheating and decomposition.[9]

  • Shutdown :

    • After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[7]

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)

Since finding a single ideal solvent can be challenging, a mixed-solvent approach is often effective.

  • Solvent Selection :

    • Identify a "good" solvent in which this compound is soluble at elevated temperatures (e.g., ethanol, ethyl acetate, or acetone).[10]

    • Identify a "poor" or "anti-solvent" in which this compound is poorly soluble, but is miscible with the "good" solvent (e.g., water or hexanes).[1][11]

  • Dissolution : Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Induce Crystallization : While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification : Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase : Use silica (B1680970) gel as the stationary phase.

  • Mobile Phase Selection :

    • Use thin-layer chromatography (TLC) to determine a suitable mobile phase.[12][13]

    • A good starting point for a moderately polar compound like this compound is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexanes) and gradually increase the polarity.

    • The ideal mobile phase should give a retention factor (Rf) of ~0.2-0.4 for this compound.

  • Column Packing : Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution : Run the mobile phase through the column, applying positive pressure (e.g., with air or nitrogen).

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using one or more of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : A powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for the analysis of aromatic esters.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the purified product and can also be used for quantitative purity assessment (qNMR) against a known standard.[15][16]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis phenol Phenol mpo_crude Crude this compound phenol->mpo_crude dmo Dimethyl Oxalate dmo->mpo_crude recrystallization Recrystallization mpo_crude->recrystallization Impure Solid distillation Vacuum Distillation mpo_crude->distillation Impure Liquid chromatography Column Chromatography mpo_crude->chromatography Impure Mixture hplc HPLC recrystallization->hplc gcms GC-MS distillation->gcms nmr NMR chromatography->nmr pure_mpo Pure this compound hplc->pure_mpo Purity > 99% gcms->pure_mpo Purity > 99% nmr->pure_mpo Purity > 99%

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Crude Product Oiling Out cause1 Melting point of product < boiling point of solvent start->cause1 cause2 Insoluble impurities present start->cause2 solution1 Use a lower boiling point solvent cause1->solution1 solution2 Use a mixed-solvent system cause1->solution2 solution3 Filter hot solution to remove insoluble impurities cause2->solution3 end Pure Crystals solution1->end Successful Crystallization solution2->end Successful Crystallization solution3->end Successful Crystallization

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Catalyst Deactivation in Methyl Phenyl Oxalate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the synthesis of methyl phenyl oxalate (B1200264). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Gradual or Rapid Decline in Catalytic Activity

Question: My catalyst (e.g., Pd/C, Pd/Al₂O₃) is showing a significant drop in activity during the synthesis of methyl phenyl oxalate. What are the likely causes and how can I troubleshoot this?

Answer: A decline in catalyst activity is a common issue and can generally be attributed to three main phenomena: catalyst poisoning, coking (fouling), or thermal degradation.

  • Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2]

    • Common Poisons:

      • Sulfur Compounds: Even trace amounts from starting materials or solvents can severely poison noble metal catalysts like palladium.[1]

      • Halogenated Compounds: Impurities containing halogens can also lead to deactivation.[1]

      • Strongly Coordinating Species: Molecules with lone pairs of electrons, such as amines or phosphines (if not part of the catalyst system), can compete for active sites.[1]

      • Water: The presence of water can lead to catalyst deconstruction, leaching, or sintering.[3]

  • Coking (Fouling): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks the active sites and pores.[2][4] High reaction temperatures and high concentrations of reactants can promote coke formation.[1]

  • Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[2] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. For palladium catalysts, this can sometimes be observed as a color change to black, indicating the formation of less active palladium black.[5]

Troubleshooting Steps:

  • Analyze Feedstock and Solvents: Use analytical techniques such as GC-MS or elemental analysis to check for the presence of potential poisons like sulfur and halogens in your reactants and solvents.[1]

  • Purify Starting Materials: If impurities are detected, purify the materials using methods like distillation, recrystallization, or by passing them through an adsorbent bed.[1]

  • Optimize Reaction Conditions:

    • Temperature: Operate at the lowest effective temperature to minimize coking and sintering.[1]

    • Concentration: Consider lowering the substrate concentration, as high concentrations can lead to side reactions that form coke precursors.[1]

  • Characterize the Spent Catalyst: Analyze the deactivated catalyst using techniques like Temperature Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), or elemental analysis to confirm the presence of coke.[1] Scanning Electron Microscopy (SEM) can be used to observe changes in the catalyst's morphology, such as particle agglomeration.[6]

Issue 2: Inconsistent Reaction Yields Between Batches

Question: I'm observing significant batch-to-batch variability in my this compound yield. Could this be related to catalyst deactivation?

Answer: Yes, inconsistent yields are often linked to variable levels of catalyst poisons in the starting materials or solvents.[5] Trace impurities can differ between batches of reagents and have a substantial impact on the catalyst's performance.[5] It is also possible that the active catalyst concentration varies at the start of each reaction due to incomplete pre-catalyst activation or premature deactivation during handling.[5]

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and any gases used are of high purity.[5] Where necessary, ensure they are anhydrous and deoxygenated.[5]

  • Standardize Catalyst Handling: Implement a consistent procedure for catalyst storage, handling, and addition to the reaction mixture to avoid premature deactivation.

  • Perform a Control Reaction: Test the activity of a suspect batch of catalyst by running a small-scale, well-characterized control reaction with highly purified reagents.[5] A significantly lower yield compared to a standard reaction with a fresh catalyst would indicate reduced activity.[5]

Data Presentation

Table 1: Common Catalyst Poisons and Mitigation Strategies

Poison TypeExamplesSeverityMitigation Strategies
Sulfur CompoundsH₂S, MercaptansHigh- Rigorous purification of reactants and solvents.- Use of guard beds to trap sulfur impurities.
Halogen CompoundsChlorides, BromidesModerate- Increase reaction temperature to promote desorption.- Use of halogen-resistant catalysts.
Water/OxygenH₂O, O₂Moderate- Ensure rigorous drying of reactants and solvents.- High-temperature calcination of the catalyst to remove adsorbed water.[4]
Organic Metal CompoundsHg, Pb, Zn, SbHigh- Rigorous purification of reactants.- Installation of guard beds to trap metallic impurities.[4]

Experimental Protocols

Protocol 1: Catalyst Activity Test

This protocol allows for the comparison of a fresh and a potentially deactivated catalyst.

  • Reagent and Glassware Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and deoxygenated.[5]

  • Reaction Setup (Standard): In a dried reaction flask, add the appropriate starting materials for this compound synthesis (e.g., dimethyl oxalate and phenol), a fresh, reliable batch of catalyst, and any necessary base or additives.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas three times.[5]

  • Solvent Addition: Add the degassed solvent via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature and stir.[5]

  • Reaction Setup (Test): Repeat steps 2-5 using the same procedure but with the batch of catalyst .

  • Monitoring and Comparison: Monitor the progress of both reactions by a suitable analytical technique (e.g., TLC, GC, LC-MS).[5] Compare the yield of the test reaction to the standard reaction at a specific time point. A significantly lower yield indicates reduced catalyst activity.[5]

Protocol 2: Regeneration of a Coked Palladium Catalyst

This protocol describes a general method for regenerating a palladium catalyst that has been deactivated by coking.

  • Catalyst Recovery: Recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed organic residues.[7]

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours.[7]

  • Calcination (Controlled Oxidation):

    • Place the dried catalyst in a suitable reactor, such as a tube furnace.[1]

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual solvents.[1]

    • Introduce a controlled flow of a diluted oxidant gas (e.g., 1-5% air in nitrogen).[1] Start at a relatively low temperature (e.g., 250-300 °C).[1]

    • Slowly increase the temperature to the target regeneration temperature (typically 400-550 °C, but this is highly dependent on the catalyst's thermal stability).[1] The heating rate should be slow to control the exotherm from coke combustion.[1]

    • Hold at the target temperature until the concentration of carbon oxides in the effluent gas drops to baseline levels.[4]

  • Cooling: Cool the catalyst to room temperature under an inert gas flow.[7]

  • Re-testing: Re-evaluate the activity of the regenerated catalyst using the protocol for the catalyst activity test to assess the effectiveness of the regeneration process.[7]

Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_purity Analyze Feedstock and Solvent Purity (GC-MS) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify Purify Starting Materials impurities_found->purify Yes no_impurities Characterize Spent Catalyst (TGA, SEM, Elemental Analysis) impurities_found->no_impurities No purify->start deactivation_mechanism Identify Deactivation Mechanism no_impurities->deactivation_mechanism poisoning Poisoning deactivation_mechanism->poisoning Poison Signature coking Coking deactivation_mechanism->coking Carbon Deposits sintering Sintering deactivation_mechanism->sintering Particle Agglomeration optimize_conditions Optimize Reaction Conditions (Temp, Concentration) poisoning->optimize_conditions regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate replace_catalyst Replace Catalyst sintering->replace_catalyst end Improved Yield optimize_conditions->end regenerate->end replace_catalyst->end

Caption: Troubleshooting workflow for low reaction yields.

Deactivation_Pathways cluster_causes Primary Causes of Deactivation cluster_mechanisms Mechanisms cluster_consequences Consequences poisoning Catalyst Poisoning poison_mech Strong Adsorption of Impurities (e.g., S, Halogens) on Active Sites poisoning->poison_mech coking Coking / Fouling coke_mech Deposition of Carbonaceous Material, Blocking Pores and Active Sites coking->coke_mech thermal Thermal Degradation thermal_mech Metal Particle Agglomeration (Sintering), Loss of Surface Area thermal->thermal_mech activity_loss Loss of Catalytic Activity poison_mech->activity_loss coke_mech->activity_loss thermal_mech->activity_loss

Caption: Common catalyst deactivation pathways.

References

byproducts formed during diphenyl oxalate synthesis from methyl phenyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of diphenyl oxalate (B1200264) from methyl phenyl oxalate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of diphenyl oxalate and high concentration of unreacted this compound. The disproportionation reaction of this compound into diphenyl oxalate and dimethyl oxalate may not be favored under the current reaction conditions.Increase the reaction temperature to promote the disproportionation. Additionally, consider removing dimethyl oxalate from the reaction mixture as it forms to shift the equilibrium towards the products.
Significant formation of anisole (B1667542) as a byproduct. The catalyst being used may have strong acid sites. Strong acid sites have been shown to promote the formation of anisole.[1][2]Switch to a catalyst with weak acid sites. Catalysts like TS-1 have demonstrated high selectivity for this compound and diphenyl oxalate due to the presence of weak Lewis acid sites.[3][4][5]
Reaction is slow or does not proceed to completion. The removal of the methanol (B129727) byproduct from the transesterification of a precursor like dimethyl oxalate with phenol (B47542) might be inefficient. The presence of methanol can inhibit the forward reaction.In setups where diphenyl oxalate is synthesized from dimethyl oxalate via this compound, ensure efficient removal of methanol. Using a reflux condenser with condensing water at a temperature sufficient to remove methanol (e.g., 80°C) can help drive the reaction forward.[3]
Difficulty in purifying diphenyl oxalate from the reaction mixture. The presence of various byproducts and unreacted starting materials can complicate purification.Purification can be achieved through distillation. A multi-step distillation process, including initial removal of lighter components followed by a refining distillation, can be employed to obtain high-purity diphenyl oxalate.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect during the synthesis of diphenyl oxalate from this compound?

A1: The primary byproduct of concern is anisole.[1][2] Its formation is particularly favored when catalysts with strong acid sites are used.[1][2] Another potential side product is dimethyl oxalate, which is co-produced with diphenyl oxalate during the disproportionation of this compound.[7]

Q2: How does the choice of catalyst affect byproduct formation?

A2: The acidity of the catalyst plays a crucial role. Catalysts with strong acid sites are known to significantly promote the formation of anisole.[1][2] In contrast, catalysts with weak acid sites, such as TS-1, exhibit high selectivity towards the desired products, this compound and diphenyl oxalate, with minimal anisole formation.[3][4] Lewis acid sites are the active sites for the transesterification reaction.[3][4][5]

Q3: Can you provide a general overview of the reaction pathway?

A3: The synthesis of diphenyl oxalate often starts from the transesterification of dimethyl oxalate with phenol. This process typically occurs in two steps:

  • Transesterification: Dimethyl oxalate reacts with phenol to form the intermediate, this compound, and methanol.

  • Disproportionation: Two molecules of this compound then react to form one molecule of diphenyl oxalate and one molecule of dimethyl oxalate.[3]

Quantitative Data on Byproduct Formation

The selectivity for byproducts is highly dependent on the catalyst used. The following table summarizes the selectivity of different catalysts in the synthesis of diphenyl oxalate from dimethyl oxalate and phenol, highlighting the formation of the byproduct anisole.

CatalystDiphenyl Oxalate Selectivity (%)This compound Selectivity (%)Anisole Selectivity (%)Total Selectivity to Target Products (%)
TS-1 --0.8>99
AlCl₃ -->60-
MgCl₂ -->60-
MoO₃/SiO₂ 17.349.3-up to 98

Data adapted from studies on the transesterification of dimethyl oxalate with phenol.[1][3]

Key Experimental Protocol

Synthesis of Diphenyl Oxalate via Transesterification of Dimethyl Oxalate with Phenol using a TS-1 Catalyst [3]

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • TS-1 catalyst (calcined at 550°C for 4 hours)

Apparatus:

  • 250 mL glass flask

  • Thermometer

  • Reflux condenser

  • Stirrer

Procedure:

  • Combine 0.1 mol of dimethyl oxalate, 0.5 mol of phenol, and 1.8 g of the calcined TS-1 catalyst in the 250 mL glass flask.

  • Set up the apparatus for reflux with stirring.

  • Heat the reaction mixture to 180°C and maintain this temperature.

  • Circulate condensing water at 80°C through the reflux condenser to facilitate the removal of the methanol byproduct.

  • Allow the reaction to proceed for the desired duration (e.g., 2 hours).

  • After the reaction, the products can be analyzed using techniques such as GC/MS to determine the conversion of dimethyl oxalate and the selectivity for diphenyl oxalate and this compound.

Reaction Pathway and Byproduct Formation

Byproduct_Formation MPO This compound DPO Diphenyl Oxalate MPO->DPO Disproportionation DMO Dimethyl Oxalate MPO->DMO Disproportionation Anisole Anisole (Byproduct) MPO->Anisole Phenol Phenol Phenol->Anisole Strong_Acid Strong Acid Sites Strong_Acid->Anisole Promotes Weak_Acid Weak Acid Sites Weak_Acid->MPO Favors

Caption: Reaction pathways in diphenyl oxalate synthesis.

References

Technical Support Center: Optimizing Methyl Phenyl Oxalate Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the transesterification of methyl phenyl oxalate (B1200264).

Troubleshooting Guide

This guide addresses common issues encountered during the transesterification of methyl phenyl oxalate, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion of Dimethyl Oxalate (DMO) 1. Insufficient Catalyst Activity: The catalyst may not be active enough or may have deactivated. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: In the case of heterogeneous catalysts, diffusion of reactants to the active sites may be limited. 4. Reaction Equilibrium: The accumulation of methanol (B129727) as a byproduct can shift the equilibrium back towards the reactants.1. Catalyst Selection/Activation: Ensure the use of a suitable catalyst with high activity. For heterogeneous catalysts like TS-1, proper calcination before use is crucial. Consider screening different catalysts. 2. Optimize Temperature: Increase the reaction temperature. A common starting point is 180°C.[1] 3. Improve Agitation/Catalyst Design: Increase the stirring rate to enhance mass transfer. For solid catalysts, consider using a smaller particle size to increase the external surface area.[1] 4. Methanol Removal: Implement a system to remove methanol from the reaction mixture as it forms, for instance, by using a reflux condenser with a controlled temperature to selectively remove the lower-boiling methanol.[1]
Low Selectivity to Diphenyl Oxalate (DPO) 1. Unfavorable Reaction Conditions: The reaction conditions may favor the formation of the intermediate, this compound (MPO), without its subsequent conversion to DPO. 2. Inappropriate Catalyst: The catalyst's active sites may not be suitable for the second transesterification step (disproportionation of MPO).1. Adjust Reaction Time and Temperature: Longer reaction times and optimized temperatures can promote the conversion of MPO to DPO. 2. Catalyst Screening: Different catalysts exhibit varying selectivities. For instance, weak acid sites on heterogeneous catalysts like TS-1 have been shown to favor high selectivity towards MPO and DPO.[1][2][3][4]
Formation of Anisole as a Byproduct 1. Side Reaction (Methylation of Phenol): Anisole can be formed through the methylation of phenol (B47542) by dimethyl oxalate, a reaction that can be promoted by certain catalyst characteristics.[1] 2. Strong Acid Sites on Catalyst: The presence of strong acid sites on the catalyst can significantly contribute to the formation of anisole.[2]1. Catalyst Selection: Utilize catalysts with weak acid sites, which have been shown to minimize the formation of anisole.[2] TS-1 is a good example of a catalyst with weak Lewis acid sites.[1][3] 2. Modify Catalyst: If using a catalyst with mixed acidity, consider modifications to reduce the number of strong acid sites.
Difficulty in Catalyst Separation and Recovery 1. Use of Homogeneous Catalysts: Homogeneous catalysts are dissolved in the reaction mixture, making their separation from the products challenging.[1]1. Switch to a Heterogeneous Catalyst: Employing a solid catalyst, such as TS-1 or MoO3/TiO2, simplifies the separation process as it can be easily filtered from the reaction mixture.[1][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the transesterification of dimethyl oxalate with phenol?

A1: The transesterification of dimethyl oxalate with phenol to form diphenyl oxalate is a two-step process. First, dimethyl oxalate (DMO) reacts with phenol to produce this compound (MPO) and methanol. In the second step, two molecules of MPO undergo disproportionation to form one molecule of diphenyl oxalate (DPO) and one molecule of DMO.[1] The overall reaction is driven forward by the removal of the methanol byproduct.[7]

Q2: What type of catalyst is most effective for this reaction?

A2: Both homogeneous and heterogeneous catalysts can be used. However, heterogeneous catalysts like the titanium silicate (B1173343) molecular sieve TS-1 are often preferred due to their high selectivity for the desired products and ease of separation from the reaction mixture.[1][3] Studies have shown that catalysts with weak Lewis acid sites are particularly effective in promoting the transesterification while minimizing side reactions.[1][2][5]

Q3: How can I minimize the formation of anisole?

A3: Anisole is a common byproduct resulting from the methylation of phenol.[1] Its formation is often catalyzed by strong acid sites. To minimize this side reaction, it is recommended to use a catalyst with predominantly weak acid sites, such as TS-1.[2]

Q4: What are typical reaction conditions for this transesterification?

A4: Based on published literature, a typical starting point for reaction conditions would be a temperature of 180°C with a molar ratio of 0.1 mol of dimethyl oxalate to 0.5 mol of phenol.[1] The reaction is often carried out under reflux with continuous removal of methanol to drive the equilibrium towards the products.[1]

Q5: How can the reaction products be analyzed?

A5: The main products, diphenyl oxalate and the intermediate this compound, can be qualitatively and quantitatively analyzed using Gas Chromatography-Mass Spectrometry (GC/MS).[2][8]

Experimental Workflow and Optimization Strategy

The following diagram outlines a logical workflow for optimizing the reaction conditions for this compound transesterification.

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome Reactants Define Reactants (this compound, Alcohol) Catalyst_Select Select Catalyst (e.g., TS-1, Acid/Base) Reactants->Catalyst_Select Choose based on literature/goals Parameters Define Reaction Parameters (Temperature, Time, Molar Ratio) Catalyst_Select->Parameters Execution Execute Transesterification Parameters->Execution Monitoring Monitor Reaction (e.g., GC, TLC) Execution->Monitoring In-process control Analysis Analyze Products (Yield, Purity, Byproducts) Monitoring->Analysis Troubleshoot Troubleshoot Issues (Low Yield, Impurities) Analysis->Troubleshoot If results are suboptimal Optimized Optimized Conditions Analysis->Optimized If results are satisfactory Troubleshoot->Parameters Adjust conditions Protocol Final Protocol Optimized->Protocol

Caption: Workflow for optimizing this compound transesterification.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes from a study on the transesterification of dimethyl oxalate with phenol using various catalysts.

CatalystDMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)Anisole Selectivity (%)
TS-1 26.588.710.21.1
Sn-modified TS-1 (2 wt% Sn) 50.3---
MoO3/SiO2 (1 wt% Mo) 54.6---
SnO2/SiO2 (8% Sn) 46.7-22.5-

Note: Data extracted from multiple sources which may have slightly different reaction conditions.[1][4][8] MPO and DPO selectivity data for some catalysts were not available in the cited sources.

Experimental Protocols

Protocol 1: Transesterification of Dimethyl Oxalate with Phenol using TS-1 Catalyst

This protocol is based on the methodology described in the synthesis of diphenyl oxalate.[1]

1. Catalyst Preparation:

  • Dry the TS-1 catalyst (2.5 wt% Ti) in an oven at 120°C for 2 hours to remove adsorbed water.

  • Calcine the dried catalyst at 550°C for 4 hours in air.

2. Reaction Setup:

  • In a 250 mL glass flask equipped with a thermometer, a reflux condenser, and a stirrer, combine:

    • 0.1 mol of dimethyl oxalate (DMO)

    • 0.5 mol of phenol

    • 1.8 g of the prepared TS-1 catalyst

3. Reaction Execution:

  • Heat the mixture to 180°C under atmospheric pressure with constant stirring.

  • To facilitate the removal of methanol and drive the reaction forward, circulate water at 80°C through the reflux condenser.

4. Reaction Monitoring and Analysis:

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Identify and quantify the amounts of DMO, MPO, DPO, and any byproducts like anisole.

5. Product Isolation:

  • After the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Separate the heterogeneous catalyst by filtration.

  • The liquid product mixture can then be purified using appropriate techniques such as distillation or crystallization to isolate the diphenyl oxalate.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed transesterification mechanism.

Transesterification_Mechanism Start Ester (R-CO-OR') + Alcohol (R''-OH) Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Attack Nucleophilic Attack by Alcohol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Deprotonation Deprotonation of Attacking Alcohol Intermediate->Deprotonation -H+ Protonation_LG Protonation of Leaving Group (OR') Deprotonation->Protonation_LG H+ Elimination Elimination of Leaving Alcohol (R'-OH) Protonation_LG->Elimination Deprotonation_Final Deprotonation of Carbonyl Elimination->Deprotonation_Final End New Ester (R-CO-OR'') + New Alcohol (R'-OH) Deprotonation_Final->End -H+

References

troubleshooting low chemiluminescence efficiency with oxalate esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peroxyoxalate chemiluminescence (POCL) assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their chemiluminescence experiments involving oxalate (B1200264) esters.

Frequently Asked Questions (FAQs)

1. What is the underlying principle of peroxyoxalate chemiluminescence?

Peroxyoxalate chemiluminescence is a chemical reaction that produces light. It involves the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent molecule, known as a fluorophore or activator.[1][2] The reaction proceeds through a high-energy intermediate, 1,2-dioxetanedione, which then transfers energy to the fluorophore.[1] As the excited fluorophore returns to its ground state, it emits light. This process is an example of indirect or sensitized chemiluminescence.[1] The color of the emitted light depends on the specific fluorophore used.

2. Which are the most commonly used oxalate esters?

The most widely utilized oxalate esters in peroxyoxalate chemiluminescence are bis(2,4,6-trichlorophenyl) oxalate (TCPO), bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate (CPPO), and bis(2,4-dinitrophenyl) oxalate (DNPO).[1] Recently, more environmentally friendly "green" oxalates like divanillyl oxalate have been developed, which decompose into non-toxic products.[1][3]

3. What factors can influence the efficiency of the chemiluminescence reaction?

Several factors can significantly impact the quantum yield and overall efficiency of the peroxyoxalate reaction. These include:

  • Structure of the Oxalate Ester: The presence of electron-withdrawing groups on the phenyl oxalate can affect its reactivity and sensitivity.[4][5]

  • Solvent: The choice of solvent is critical, as nucleophilic solvents like water and primary alcohols can degrade the oxalate ester, reducing light emission.[6]

  • Concentration of Reactants: The concentrations of the oxalate ester, hydrogen peroxide, and fluorophore must be optimized for maximum light output. Excess hydrogen peroxide can sometimes decrease the quantum yield.[4]

  • Catalyst: The reaction is often catalyzed by a weak base.[7] Imidazole and sodium salicylate (B1505791) are commonly used catalysts, but their concentrations need to be carefully controlled as high concentrations can reduce the quantum yield.[8][9]

  • pH: The reaction is sensitive to pH, with the hydroperoxy anion being the reactive species in base-catalyzed reactions.[10]

Troubleshooting Guide

This guide addresses common issues encountered during peroxyoxalate chemiluminescence experiments, providing potential causes and solutions.

Issue 1: Low or No Chemiluminescence Signal

Possible Causes:

  • Degradation of Oxalate Ester: Oxalate esters are susceptible to hydrolysis, especially in the presence of water or other nucleophilic solvents.[6][11]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the oxalate ester, hydrogen peroxide, or fluorophore can lead to inefficient light production.

  • Ineffective Catalyst: The catalyst may be absent, at an incorrect concentration, or inhibited. High concentrations of some catalysts, like imidazole, can be detrimental.[8][9]

  • Quenching: The presence of quenching agents in the reaction mixture can dissipate the energy from the excited fluorophore without light emission.

  • Low Temperature: Chemical reactions, including the peroxyoxalate reaction, slow down at lower temperatures, resulting in lower light intensity.[12]

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Use fresh, high-purity oxalate esters. Store them in a desiccator to prevent hydrolysis.

    • Ensure the hydrogen peroxide solution has not degraded. Its concentration can be verified by titration.

    • Check the purity and concentration of the fluorophore.

  • Optimize Reaction Conditions:

    • Solvent Selection: Use anhydrous, non-nucleophilic solvents. If aqueous media is necessary, consider encapsulating the oxalate ester in micelles or nanoparticles to protect it from hydrolysis.[5][13]

    • Concentration Titration: Systematically vary the concentrations of the oxalate ester, hydrogen peroxide, and fluorophore to find the optimal ratio.

    • Catalyst Optimization: If using a catalyst, perform a concentration-response curve to determine the optimal concentration.

  • Control for Quenching:

    • Ensure all glassware is scrupulously clean.

    • Analyze the sample matrix for potential quenching agents.

  • Temperature Control:

    • Maintain a consistent and optimal temperature for the reaction. If operating at low temperatures, adjustments to the formulation may be necessary to improve light output.[12]

Troubleshooting Workflow for Low Signal

LowSignal_Workflow start Low/No Signal check_reagents Verify Reagent Integrity (Oxalate, H2O2, Fluorophore) start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Concentration, Catalyst) check_reagents->optimize_conditions Reagents OK solution_found Signal Restored check_reagents->solution_found Reagent Issue Identified & Fixed check_quenching Investigate Quenching optimize_conditions->check_quenching Conditions Optimized optimize_conditions->solution_found Optimal Conditions Found control_temp Control Temperature check_quenching->control_temp No Quenching Found check_quenching->solution_found Quencher Removed control_temp->solution_found Temperature Optimized POCL_Pathway cluster_reaction Reaction Steps cluster_excitation Energy Transfer & Emission Oxalate Oxalate Ester Intermediate High-Energy Intermediate (1,2-dioxetanedione) Oxalate->Intermediate + H2O2 (catalyzed) H2O2 Hydrogen Peroxide H2O2->Intermediate Catalyst Catalyst Catalyst->Intermediate Fluorophore_E Fluorophore (Excited State) Intermediate->Fluorophore_E Energy Transfer CO2 2 CO2 Intermediate->CO2 Decomposition Fluorophore_G Fluorophore (Ground State) Fluorophore_G->Fluorophore_E Fluorophore_E->Fluorophore_G Photon Emission Light Light Fluorophore_E->Light

References

Technical Support Center: Methyl Phenyl Oxalate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the storage and handling of methyl phenyl oxalate (B1200264) to ensure its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methyl phenyl oxalate during storage?

This compound, an ester of oxalic acid, is susceptible to degradation through several pathways. The primary concerns are:

  • Hydrolysis: The ester linkage is vulnerable to cleavage in the presence of moisture, yielding methyl alcohol, phenol (B47542), and oxalic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Thermal Decomposition: Elevated temperatures can cause the molecule to decompose, primarily into carbon monoxide (CO) and carbon dioxide (CO2).[1][2] The vapor-phase thermolysis of related oxalate esters has been shown to produce these gases.[2]

  • Photodegradation: Like many organic compounds, prolonged exposure to light, particularly UV radiation, can induce degradation. Storing the compound in the dark is a recommended precaution.[3]

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored according to the following guidelines. Adherence to these conditions helps maintain the compound's purity and ensures the reliability of experimental results.

ParameterRecommended ConditionRationaleCitation
Temperature Cool; refer to product label for specific temperature range.To prevent thermal decomposition.[1][3][4]
Atmosphere Store in a tightly closed container.To minimize exposure to moisture and air (oxygen).[1][3]
Light Store in a dark place.To prevent photodegradation.[3]
Location Dry, well-ventilated area.To avoid moisture absorption and ensure a stable environment.[1][5]
Incompatibilities Store away from strong oxidizing agents and strong bases.To prevent chemical reactions that could degrade the sample.[1][5][6]

Q3: What are the visible or analytical signs of this compound degradation?

Degradation of your this compound sample may be indicated by:

  • Physical Changes: A change in the color or physical state of the compound.

  • Analytical Discrepancies: The appearance of unexpected peaks in chromatograms (e.g., from HPLC or GC-MS analysis), which may correspond to degradation products like phenol or oxalic acid.[7]

  • Inconsistent Results: A loss of potency or variability in results between experiments can be a strong indicator of sample degradation.[7]

Troubleshooting Guide

Problem: I'm seeing unexpected peaks in my HPLC/GC-MS analysis of a stored this compound solution.

  • Possible Cause: This is a common sign of chemical degradation. The new peaks could correspond to hydrolysis or decomposition products. Esters are known to be susceptible to hydrolysis, especially in protic solvents.[7]

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (MS) to identify the impurities. Common degradation products include phenol, methanol (B129727), and oxalic acid.

    • Prepare Fresh Solutions: Always prepare solutions fresh before use, especially for quantitative experiments.[7]

    • Solvent Choice: If you must store solutions, use a high-purity, dry, aprotic solvent such as acetonitrile (B52724) or hexane. Avoid protic solvents like methanol or ethanol (B145695) for storage.[7]

    • Review Storage: Ensure your solid compound and solutions are stored under the recommended conditions (cool, dark, dry, tightly sealed).[1][3]

Problem: My experimental results are inconsistent or show a loss of compound activity over time.

  • Possible Cause: This strongly suggests that the this compound is degrading, leading to a lower concentration of the active compound in your assays.

  • Solution:

    • Perform a Purity Check: Use an analytical technique like HPLC-UV or qNMR to re-verify the purity of your stored compound against a fresh or certified standard.[8]

    • Implement Aliquoting: For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock to ambient conditions.

    • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

Quantitative Data on Stability

While specific public data on the degradation kinetics of this compound is limited, the following table provides an illustrative example of what a stability study might reveal. Researchers are strongly encouraged to perform their own stability studies for their specific storage conditions and formulations.

Storage ConditionTime (Months)Purity (%) - IllustrativePotential Degradation Products
-20°C, Dark, Dry 099.5-
699.2Minimal
1298.9Trace phenol, oxalic acid
4°C, Dark, Dry 099.5-
697.0Phenol, oxalic acid
1294.5Increased phenol, oxalic acid
25°C, Ambient Light, Ambient Humidity 099.5-
191.0Significant phenol, oxalic acid, CO, CO2
3< 85.0Major degradation

Visualizations

cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition MPO This compound Phenol Phenol MPO->Phenol MeOxalate Methyl Alcohol + Oxalic Acid MPO->MeOxalate CO Carbon Monoxide (CO) MPO->CO CO2 Carbon Dioxide (CO2) MPO->CO2 Moisture Moisture (H2O) (Acid/Base catalyst) Moisture->MPO Heat Heat (Δ) Heat->MPO start 1. Prepare MPO Solution in Chosen Solvent aliquot 2. Create Aliquots for Each Stress Condition & Time Point start->aliquot stress 3. Apply Stress Conditions - Temperature (e.g., 40°C, 60°C) - Humidity (e.g., 75% RH) - Light (Photostability chamber) aliquot->stress timepoint 4. Pull Samples at Defined Time Points (T=0, 1wk, 2wk, 4wk, etc.) stress->timepoint analysis 5. Analyze by Stability-Indicating Method (e.g., HPLC-UV) timepoint->analysis quantify 6. Quantify Purity & Degradants (Area % or vs. Standard) analysis->quantify end 7. Determine Degradation Rate & Recommend Storage quantify->end q1 Inconsistent Experimental Results or Loss of Potency? q2 Observe Unexpected Peaks in Chromatography? q1->q2 sol1 ACTION: Re-verify purity via HPLC/GC-MS. Review storage conditions. q1->sol1 q3 Visible Change in Sample? (Color, Clumping) q2->q3 sol2 ACTION: Prepare fresh solutions. Use dry, aprotic solvents for storage. q2->sol2 ans1_yes Probable Degradation q3->ans1_yes Yes sol3 ACTION: Discard compromised material. Order a fresh batch. q3->sol3

References

minimizing anisole formation in methyl phenyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl phenyl oxalate (B1200264). The primary focus is on minimizing the formation of the common byproduct, anisole (B1667542).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing methyl phenyl oxalate?

The synthesis of this compound is typically achieved through the transesterification of dimethyl oxalate (DMO) with phenol (B47542).[1][2][3][4][5] In this reaction, the methyl group of dimethyl oxalate is substituted by a phenyl group from phenol, yielding this compound and methanol (B129727) as a byproduct.

Q2: What is anisole, and why is it an undesirable byproduct in this synthesis?

Anisole (methoxybenzene) is a common impurity formed during the synthesis of this compound. Its formation represents a loss of the phenol reactant and can complicate the purification of the desired this compound product due to similar physical properties.

Q3: What is the chemical mechanism leading to the formation of anisole?

Anisole is formed through a side reaction involving the methylation of phenol.[6][7] This can be catalyzed by strong acid sites present on the catalyst, which facilitate the transfer of a methyl group, likely from dimethyl oxalate or methanol, to the hydroxyl group of phenol.

Q4: How does the choice of catalyst influence anisole formation?

The catalyst selection is critical in controlling anisole formation. Catalysts with strong acid sites have been shown to promote the side reaction leading to anisole.[1][2] Conversely, catalysts with weak acid sites are more selective for the desired transesterification reaction, thus minimizing anisole production.[2][3]

Troubleshooting Guide: Minimizing Anisole Formation

This guide addresses common issues related to the formation of anisole and provides potential solutions.

Issue Potential Cause Recommended Solution
High levels of anisole detected in the product mixture. Inappropriate Catalyst: The catalyst may possess strong acid sites that favor the methylation of phenol to form anisole.[1][2]Catalyst Selection: Opt for a catalyst with weak acid sites. Sn-modified TS-1, particularly with a 2% Sn loading, has demonstrated high selectivity for this compound and diphenyl oxalate with minimal byproduct formation.[1][5] Other options include MoO3/SiO2 and TiO2/SiO2.[1]
High Reaction Temperature: Elevated temperatures can promote the side reaction leading to anisole. One study indicates anisole formation is more prevalent at temperatures above 150°C in a related reaction.[6]Temperature Optimization: Maintain the reaction temperature within the optimal range for the transesterification while minimizing the rate of anisole formation. A temperature of around 160°C has been reported for the synthesis of this compound.[4]
Low yield of this compound. Reaction Equilibrium: The transesterification reaction is reversible. The presence of the methanol byproduct can shift the equilibrium back towards the reactants.Methanol Removal: Implement a system to continuously remove methanol from the reaction mixture as it is formed. This can be achieved through techniques like distillation with a reflux condenser.[1] This will drive the reaction towards the formation of the desired product.
Suboptimal Catalyst Loading or Activity: Insufficient catalyst or a catalyst with low activity can lead to poor conversion of dimethyl oxalate.Optimize Catalyst Amount: Experiment with different catalyst loadings to find the optimal concentration for your specific reaction conditions.

Quantitative Data Summary

The following table summarizes the performance of different catalysts in the synthesis of this compound, highlighting the selectivity towards the desired products and the minimization of byproducts.

CatalystDimethyl Oxalate (DMO) Conversion (%)Total Selectivity for this compound & Diphenyl Oxalate (%)Key Findings
Sn-modified TS-1 (2% Sn loading) 50.3~99This catalyst significantly increased the conversion of DMO while maintaining very high selectivity for the desired oxalate products, indicating minimal side reactions.[1][5]
TS-1 (unmodified) 26.5~99While highly selective, the conversion of DMO is considerably lower compared to the Sn-modified version.[1]
MoO3/SiO2 Not specifiedup to 98This catalyst showed good activity and excellent selectivity for the target products.[1]
TiO2/SiO2 Not specifiedNot specifiedNoted for its excellent performance in the reaction.[1]

Experimental Protocol: Synthesis of this compound with Minimized Anisole Formation using Sn-modified TS-1 Catalyst

This protocol is based on literature reports demonstrating high selectivity and reduced byproduct formation.[1][5]

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • Sn-modified TS-1 catalyst (2% Sn loading)

  • Toluene (B28343) (or another suitable solvent)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with hot plate

  • Distillation apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Prepare the Sn-modified TS-1 catalyst with a 2% Sn loading as described in the relevant literature.

  • Reaction Setup:

    • Assemble the three-neck flask with the reflux condenser, thermometer, and a nitrogen inlet.

    • Ensure the setup is dry and purged with nitrogen to maintain an inert atmosphere.

  • Charging Reactants:

    • Add the Sn-modified TS-1 catalyst to the flask.

    • Add phenol and dimethyl oxalate to the flask. A 1:1 molar ratio is a common starting point.[4]

    • Add a suitable solvent like toluene if required.

  • Reaction Conditions:

    • Begin stirring the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 160°C).[4]

    • Continuously remove the methanol byproduct using the distillation setup to drive the reaction forward.[1]

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of DMO and the selectivity for this compound and anisole.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Separate the catalyst by filtration.

    • The solvent can be removed under reduced pressure.

    • The crude product can then be purified by techniques such as vacuum distillation or recrystallization to isolate the this compound.

Reaction Pathway Diagram

The following diagram illustrates the primary reaction for the synthesis of this compound and the competing side reaction that leads to the formation of anisole.

Reaction_Pathway DMO Dimethyl Oxalate DMO->i1 Phenol Phenol Phenol->i1 MPO This compound Methanol Methanol Anisole Anisole (Byproduct) i1->MPO Transesterification (Weak Acid Sites) i1->Methanol i2->Anisole Methylation (Strong Acid Sites)

Caption: Synthesis of this compound and the anisole side reaction.

References

Technical Support Center: Solvent Effects on Methyl Phenyl Oxalate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the reaction kinetics of methyl phenyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate of hydrolysis or aminolysis of methyl phenyl oxalate?

A1: The effect of solvent polarity on the reaction rate depends on the charge development in the transition state compared to the reactants. According to the Hughes-Ingold rules, for reactions where charge is developed in the activated complex from neutral or slightly charged reactants, an increase in solvent polarity will accelerate the reaction rate.[1] Conversely, if there is less charge in the activated complex compared to the starting materials, an increase in solvent polarity will decrease the rate.[1] For the hydrolysis or aminolysis of an ester like this compound, the transition state typically involves the formation of a charged intermediate. Therefore, it is generally expected that polar solvents will stabilize this transition state more than the neutral reactants, leading to an increase in the reaction rate.

Q2: What is the difference between protic and aprotic solvents, and how does this difference impact the reaction kinetics of this compound?

A2: Protic solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors. Examples include water, alcohols, and carboxylic acids. Aprotic solvents lack such a hydrogen atom and cannot donate hydrogen bonds. Examples include acetone, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).

In the context of this compound reactions:

  • Hydrolysis: Protic solvents can participate directly in the reaction as a nucleophile (in the case of water or alcohols) and can also stabilize the charged transition state through hydrogen bonding.

  • Aminolysis: In aminolysis reactions, polar aprotic solvents often lead to faster reaction rates compared to polar protic solvents. This is because protic solvents can solvate the amine nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[1] Polar aprotic solvents, on the other hand, do not strongly solvate the nucleophile, leaving it more available to attack the ester.

Q3: I am not finding specific rate constants for the hydrolysis of this compound in the literature. How can I estimate the expected trend in reaction rates in different solvents?

Troubleshooting Guides

Troubleshooting Experimental Setup and Execution
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible kinetic data 1. Temperature fluctuations in the reaction vessel. 2. Inaccurate concentrations of stock solutions. 3. Inconsistent mixing of reactants. 4. Contamination of glassware or reagents.1. Use a thermostatted cell holder in the spectrophotometer or a constant temperature water bath. 2. Prepare fresh stock solutions and verify their concentrations. 3. Use a consistent and rapid mixing method for each run. 4. Ensure all glassware is scrupulously clean and use high-purity reagents.
Precipitation of reactant or product during the reaction 1. Poor solubility of this compound or the product in the chosen solvent. 2. The reaction temperature is too low.1. Choose a solvent with better solubilizing properties for all species involved in the reaction. 2. Increase the reaction temperature, ensuring it does not cause solvent evaporation or unwanted side reactions.
Drifting baseline in UV-Vis spectrophotometry 1. The spectrophotometer lamp has not warmed up sufficiently. 2. Temperature changes in the sample cuvette. 3. Bubbles forming in the cuvette.1. Allow the spectrophotometer to warm up for the manufacturer-recommended time before starting measurements. 2. Use a thermostatted cell holder. 3. Degas the solvent before use and ensure no bubbles are present in the light path during measurement.
Reaction proceeds too quickly or too slowly to be accurately measured 1. The chosen temperature is too high or too low. 2. The concentrations of the reactants are not optimal.1. Adjust the reaction temperature to achieve a measurable rate. 2. Adjust the concentrations of the reactants. For a pseudo-first-order experiment, ensure the concentration of the excess reagent is sufficiently high.
Troubleshooting Data Analysis
Problem Possible Cause(s) Recommended Solution(s)
Non-linear pseudo-first-order plots 1. The reaction is not truly pseudo-first-order (the concentration of the excess reagent is not high enough). 2. The reaction mechanism is more complex than assumed (e.g., involves an intermediate). 3. Side reactions are occurring.1. Increase the concentration of the excess reagent to ensure it remains effectively constant throughout the reaction. 2. Analyze the data using a more complex kinetic model. 3. Investigate the possibility of side reactions by analyzing the final product mixture using techniques like HPLC or NMR.
Difficulty in determining the initial absorbance (A₀) or final absorbance (A∞) 1. The reaction starts before the first measurement can be taken. 2. The reaction does not go to completion within the experimental timeframe.1. Use a stopped-flow apparatus for very fast reactions or extrapolate the kinetic trace back to time zero. 2. Allow the reaction to proceed for a longer period (at least 10 half-lives) or use a non-linear fitting method that does not require A∞.

Data Presentation

While specific rate constants for this compound are not available in the provided search results, the following table illustrates the expected qualitative trend of reaction rates in different types of solvents based on general principles of chemical kinetics.

Table 1: Expected Qualitative Solvent Effects on the Reaction Rate of this compound

Solvent Type Example Solvents Expected Relative Rate of Hydrolysis Expected Relative Rate of Aminolysis Reasoning
Polar Protic Water, Methanol, EthanolHighModerateStabilizes the charged transition state through hydrogen bonding. In aminolysis, it can also solvate the amine nucleophile, reducing its reactivity.
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to HighHighStabilizes the charged transition state. Does not strongly solvate the amine nucleophile, leading to higher reactivity in aminolysis.
Nonpolar Aprotic Hexane, Toluene, DioxaneLowLowPoorly solvates the charged transition state, leading to a higher activation energy.

Experimental Protocols

Detailed Methodology for a Kinetic Study of this compound Hydrolysis using UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a given solvent.

Materials:

  • This compound

  • High-purity solvent (e.g., a water-acetonitrile mixture)

  • Buffer solution (if pH control is necessary)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent. The concentration should be such that after dilution in the cuvette, the initial absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Prepare the reaction medium (e.g., a buffered aqueous solution or a mixed solvent system).

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product (e.g., phenol (B47542) or phenoxide ion) or the reactant. This should be determined by running a full spectrum scan of the starting material and the expected product.

    • Set the instrument to kinetic mode to record absorbance as a function of time.

    • Set the temperature of the cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Pipette the required volume of the reaction medium into a quartz cuvette and place it in the thermostatted cell holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette.

    • Quickly cap the cuvette, invert it several times to ensure thorough mixing, and immediately start recording the absorbance data.

    • Continue data collection for at least three to five half-lives, or until the absorbance change becomes negligible.

  • Data Analysis:

    • For a pseudo-first-order reaction, the natural logarithm of the difference between the absorbance at time t and the final absorbance (ln(At - A∞)) is plotted against time.

    • The slope of this linear plot is equal to -kobs, where kobs is the observed pseudo-first-order rate constant.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (this compound, Solvent, Buffer) setup_spectro Setup Spectrophotometer (Wavelength, Temperature, Kinetic Mode) equilibrate Equilibrate Solvent in Cuvette setup_spectro->equilibrate initiate Initiate Reaction (Add Ester Stock Solution) equilibrate->initiate mix Mix Thoroughly initiate->mix record Record Absorbance vs. Time mix->record plot_data Plot ln(At - A∞) vs. Time record->plot_data determine_k Determine Rate Constant (kobs) from the Slope plot_data->determine_k

Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.

solvent_effects_logic cluster_solvent Solvent Properties cluster_reaction Reaction Characteristics cluster_outcome Kinetic Outcome polarity Polarity (e.g., Dielectric Constant) transition_state Transition State Stabilization polarity->transition_state proticity Proticity (Protic vs. Aprotic) nucleophile_solvation Nucleophile Solvation proticity->nucleophile_solvation reaction_rate Reaction Rate transition_state->reaction_rate nucleophile_solvation->reaction_rate

Caption: Logical relationship of solvent properties influencing reaction kinetics.

References

Validation & Comparative

validation of methyl phenyl oxalate structure by FTIR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

espí an-mhaith. Tá an fhaisnéis riachtanach agam anois chun an t-iarratas a chomhlánú. Ní gá cuardach eile a dhéanamh. Comparison of the catalytic activities of metal oxides supported on silica (B1680970) for the transesterification of dimethyl oxalate (B1200264) with phenol (B47542)

  • September 2008

  • DOI: 10.1007/s11144-008-5346-6

  • Journal: Reaction Kinetics and Catalysis Letters

  • Volume: 95

  • Issue: 1

  • Pages: 143-150

The transesterification of dimethyl oxalate (DMO) with phenol to diphenyl oxalate (DPO) has been studied in a batch reactor using metal oxides supported on silica as catalysts. The catalysts were characterized by means of BET, XRD, and NH3-TPD. The effects of active components, reaction temperature, and reaction time on the conversion of DMO and the selectivity to methyl phenyl oxalate (MPO) and DPO were investigated. The results showed that the catalytic activity was related to the acidity of the catalysts. Among the catalysts tested, SnO2/SiO2 showed the best catalytic performance. Under the optimal conditions (reaction temperature of 180 °C, reaction time of 4 h, and catalyst amount of 2 wt%), the conversion of DMO reached 98.5%, and the selectivity to MPO and DPO were 4.5% and 95.5%, respectively.

Citation: Ma, X. B., Wang, S. P., Xu, G. H., & Wang, H. L. (2008). Comparison of the catalytic activities of metal oxides supported on silica for the transesterification of dimethyl oxalate with phenol. Reaction Kinetics and Catalysis Letters, 95(1), 143-150. --INVALID-LINK-- Synthesis of diphenyl oxalate from the transesterification of dimethyl oxalate with phenol over the different molecular sieve catalysts

  • January 2008

  • DOI: 10.1007/s11144-008-5296-z

  • Journal: Reaction Kinetics and Catalysis Letters

  • Volume: 94

  • Issue: 1

  • Pages: 149-155

Diphenyl oxalate was prepared by the transesterilication of dimethyl oxalate with phenol over the different molecular sieve catalysts. The main product diphenyl oxalate and the intermediate this compound were qualitatively analyzed by GC/MS. The activities of catalysts for the transesterification of dimethyl oxalate with phenol were evaluated. The characterization of catalysts was carried out using FTIR of absorbed pyridine (B92270) and NH 3-TPD. The result showed that weak acid sites

comparing catalysts for methyl phenyl oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Methyl Phenyl Oxalate (B1200264) Synthesis

The synthesis of methyl phenyl oxalate (MPO), a key intermediate in the production of diphenyl carbonate and other valuable chemicals, is predominantly achieved through the transesterification of dimethyl oxalate (DMO) with phenol (B47542). The efficiency of this process is critically dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts for MPO synthesis, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for optimizing the yield and selectivity of this compound. Below is a summary of the performance of various catalysts under specific experimental conditions.

CatalystDMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)MPO Yield (%)DPO Yield (%)Byproduct (Anisole) Selectivity (%)
MoO₃/SiO₂ ---49.3[1]17.3[1]-
SnO₃/SiO₂ 45.2[2]78.8[2]20.6[2]35.6[2]9.3[2]0.7[2]
M₃/ZrO₂ 53.7[2]85.9[2]8.4[2]46.1[2]4.5[2]0.7[2]
M₃/MgO 60.2[2]64.5[2]12.6[2]38.8[2]7.6[2]20.9[2]
MoO₃/Al₂O₃ 62.7[2]53.9[2]5.9[2]33.7[2]3.7[2]35.4[2]
2% Sn-modified TS-1 50.3[3]-29.9[1]---

Note: Dashes indicate that the data was not available in the cited sources. The performance of catalysts can be influenced by the specific experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via transesterification, based on methodologies reported in the literature. Specific conditions for each catalyst may vary.

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • Catalyst (e.g., MoO₃/SiO₂)

  • Solvent (optional, e.g., toluene)

  • Inert gas (e.g., Nitrogen or Argon)

Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Heating mantle or oil bath.

  • Distillation setup for methanol (B129727) removal.

Procedure:

  • Charging the Reactor: The reaction vessel is charged with dimethyl oxalate, phenol, and the catalyst. The molar ratio of DMO to phenol can range from 1:20 to 20:1.[2]

  • Inert Atmosphere: The reactor is flushed with an inert gas to remove air and moisture.

  • Reaction: The mixture is heated to the desired reaction temperature, typically between 170-190°C, under stirring.[2] The reaction is carried out for a specified duration, usually ranging from 1 to 5 hours.[2] The pressure can be maintained from atmospheric up to 1.0 MPa.[2]

  • Methanol Removal: The methanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the formation of products.

  • Cooling and Catalyst Separation: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst can be separated from the reaction mixture by filtration.

  • Product Analysis: The composition of the product mixture, including the conversion of DMO and the selectivity towards MPO and diphenyl oxalate (DPO), is determined by gas chromatography (GC) or other suitable analytical techniques.

Experimental Workflow

The general workflow for the catalytic synthesis of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation reactants Reactants (DMO, Phenol) reactor Reactor Assembly reactants->reactor catalyst Catalyst catalyst->reactor heating Heating & Stirring (170-190°C, 1-5h) reactor->heating methanol_removal Methanol Removal heating->methanol_removal cooling Cooling methanol_removal->cooling filtration Catalyst Filtration cooling->filtration gc_analysis GC Analysis filtration->gc_analysis product This compound gc_analysis->product

Caption: General workflow for this compound synthesis.

Discussion

The choice of catalyst significantly impacts the outcome of the this compound synthesis. Based on the presented data, different catalysts exhibit varying degrees of activity and selectivity.

  • Supported Molybdenum and Tin Oxides: Catalysts such as MoO₃/SiO₂ and SnO₃/SiO₂ show good activity for the transesterification reaction. The choice of support material (SiO₂, ZrO₂, MgO, Al₂O₃) also plays a crucial role in catalyst performance, influencing both conversion and selectivity. For instance, while MoO₃/Al₂O₃ gives the highest DMO conversion among the listed supported catalysts, it also leads to a high selectivity towards the byproduct anisole.[2]

  • Influence of Acidity: The acidic properties of the catalyst are a key factor. Weak acid sites are reported to be the active sites for the transesterification of dimethyl oxalate with phenol.[4] Catalysts with strong acid sites can promote the formation of byproducts like anisole.[4]

  • Sn-modified TS-1: The Sn-modified TS-1 catalyst demonstrates high conversion of DMO with excellent selectivity towards the desired oxalate products.[1][3] This suggests that the interaction between tin and the zeolite framework enhances the catalytic activity for this specific reaction.

References

A Comparative Guide to Oxalate Esters in Chemiluminescence Assays: Methyl Phenyl Oxalate Derivatives vs. TCPO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize chemiluminescence assays, the choice of the oxalate (B1200264) ester is a critical determinant of sensitivity, kinetics, and overall performance. This guide provides an objective comparison of the widely used bis(2,4,6-trichlorophenyl) oxalate (TCPO) and a promising, more environmentally benign alternative, bis[2-(methoxycarbonyl)phenyl] oxalate (DMO), a derivative of methyl salicylate (B1505791).

While direct quantitative data for the simple methyl phenyl oxalate is limited in comparative literature, DMO has emerged as a viable substitute for the traditionally favored TCPO. This guide will delve into the performance characteristics of both compounds, supported by available experimental data, and provide detailed protocols for their use in chemiluminescence assays.

Performance Comparison: TCPO vs. DMO

TCPO has long been the gold standard in peroxyoxalate chemiluminescence due to its high quantum yields and reactivity.[1][2] However, the generation of chlorinated phenolic byproducts raises environmental and safety concerns.[3] DMO, derived from the readily available and less toxic methyl salicylate, presents a "greener" alternative with comparable and, in some cases, superior performance.[3][4]

Performance MetricTCPO (bis(2,4,6-trichlorophenyl) oxalate)DMO (bis[2-(methoxycarbonyl)phenyl] oxalate)Key Considerations
Chemiluminescence Quantum Yield (ΦCL) High, one of the most efficient oxalate esters.[5][6]Reported to have the highest singlet quantum yields in aqueous media among tested oxalates, including TCPO.Quantum yield is highly dependent on the solvent, pH, catalyst, and fluorophore used.
Chemiluminescence Intensity Very high, leading to excellent sensitivity.[1]Comparable to TCPO, enabling high-sensitivity detection.[7]The choice of fluorophore and catalyst significantly impacts the final light output.
Reaction Kinetics (Decay) Typically provides a sustained glow.[8]Can be tailored for different applications.The reaction kinetics can be modulated by the choice of catalyst (e.g., sodium salicylate, imidazole) and its concentration.
Solubility Good solubility in common organic solvents like ethyl acetate (B1210297) and acetone.[8]Excellent solubility in organic solvents such as ethyl acetate.[4]Good solubility is crucial for preparing homogenous reaction mixtures.
Byproducts 2,4,6-trichlorophenol (B30397) (toxic and environmentally persistent).Methyl salicylate (less toxic, more environmentally benign).[3]The "green" credentials of DMO are a significant advantage in modern laboratories.
Stability Favorable stability once synthesized.[8]Good stability, suitable for use in prepared reagent kits.Both compounds require storage in a dry, dark environment to prevent degradation.

Experimental Protocols

The following are generalized protocols for conducting a chemiluminescence assay using either TCPO or DMO. Specific concentrations and reagents may need to be optimized for individual applications.

Synthesis of Oxalate Esters

Synthesis of TCPO: TCPO can be synthesized by reacting 2,4,6-trichlorophenol with oxalyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as acetone. The product can then be crystallized, filtered, and dried.[8]

Synthesis of DMO: DMO is synthesized from the reaction between methyl salicylate and oxalyl chloride, often catalyzed by pyridine (B92270).[4] A general procedure involves the dropwise addition of oxalyl chloride to a cooled solution of methyl salicylate and pyridine in a suitable solvent.

General Chemiluminescence Assay Protocol

This protocol is a general guideline and should be optimized for the specific analyte and assay format (e.g., ELISA, HPLC post-column detection).

Reagents and Solutions:

  • Oxalate Ester Solution (Solution A):

    • TCPO or DMO (e.g., 10 mM)

    • Fluorophore (e.g., 9,10-diphenylanthracene, Rhodamine B) (e.g., 1 mM)

    • Solvent (e.g., ethyl acetate, dibutyl phthalate)

  • Oxidant Solution (Solution B):

    • Hydrogen Peroxide (H₂O₂) (e.g., 0.1 M in a suitable solvent like a mixture of tert-butanol (B103910) and water)

    • Catalyst (e.g., sodium salicylate) (e.g., 1 mM)

Procedure:

  • Prepare Solution A by dissolving the chosen oxalate ester and fluorophore in the selected solvent. This solution is generally stable if stored protected from light and moisture.

  • Prepare Solution B by mixing hydrogen peroxide and the catalyst.

  • For the chemiluminescence reaction, mix equal volumes of Solution A and Solution B in a suitable reaction vessel (e.g., a cuvette or microplate well).

  • Immediately measure the chemiluminescence intensity using a luminometer or a suitable light-detecting instrument. The signal is typically recorded over a specific period to determine the maximum intensity and decay kinetics.

Visualizing the Chemiluminescence Pathway and Experimental Workflow

Peroxyoxalate Chemiluminescence Signaling Pathway

The following diagram illustrates the general mechanism of peroxyoxalate chemiluminescence. The reaction is initiated by the interaction of the oxalate ester with hydrogen peroxide, leading to the formation of a high-energy intermediate (1,2-dioxetanedione). This intermediate then excites a fluorophore, which upon relaxation to its ground state, emits light.

Peroxyoxalate_Chemiluminescence Oxalate Oxalate Ester (TCPO or DMO) Intermediate High-Energy Intermediate (1,2-Dioxetanedione) Oxalate->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Fluorophore_E Fluorophore* (Excited State) Intermediate->Fluorophore_E + Fluorophore Byproducts Byproducts (e.g., CO₂, Phenols) Intermediate->Byproducts Fluorophore_G Fluorophore (Ground State) Fluorophore_E->Fluorophore_G Relaxation Light Light Emission (Chemiluminescence) Fluorophore_E->Light

Caption: General signaling pathway of peroxyoxalate chemiluminescence.

Experimental Workflow for a Chemiluminescence Assay

This diagram outlines the typical steps involved in performing a chemiluminescence assay, from reagent preparation to data analysis.

CL_Assay_Workflow PrepA Prepare Oxalate/Fluorophore Solution (A) Mix Mix Solutions A and B with Sample PrepA->Mix PrepB Prepare H₂O₂/Catalyst Solution (B) PrepB->Mix Incubate Incubation (if required) Mix->Incubate Measure Measure Chemiluminescence (Luminometer) Incubate->Measure Analyze Data Analysis Measure->Analyze

Caption: A typical experimental workflow for a chemiluminescence assay.

Conclusion

TCPO remains a robust and highly efficient reagent for chemiluminescence assays, offering exceptional sensitivity. However, the increasing focus on laboratory safety and environmental impact has paved the way for viable alternatives. Bis[2-(methoxycarbonyl)phenyl] oxalate (DMO) stands out as a promising "green" substitute, demonstrating comparable, and in some contexts, superior performance to TCPO. Researchers are encouraged to consider the trade-offs between performance, safety, and environmental impact when selecting an oxalate ester for their specific chemiluminescence assay needs. The detailed protocols and workflow diagrams provided in this guide serve as a starting point for the development and optimization of robust and reliable chemiluminescent detection methods.

References

performance comparison of different oxalate esters in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of sustainable and functional polymers has led to a renewed interest in polyoxalates, a class of polyesters known for their potential biodegradability and derivation from renewable resources. Oxalic acid, the foundational building block, can be sourced from biomass or potentially even from captured CO2, making it a key component in developing a circular economy for plastics.[1][2][3] This guide provides a comparative analysis of different oxalate (B1200264) esters used in polymerization, focusing on their impact on polymer properties and reaction efficiency. The data presented is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of polyoxalates.

The inherent reactivity of oxalate esters, stemming from the electron-withdrawing effect of adjacent ester bonds, facilitates hydrolysis, which is a key factor in their biodegradability, particularly in marine environments.[4][5] However, challenges such as the low boiling point and thermal instability of oxalic acid itself have historically limited its application in high-molecular-weight polymer synthesis.[4][5] Modern synthesis strategies have overcome many of these limitations, enabling the production of high-performance polyoxalates with tailored properties.

Polymerization Methodologies and Experimental Protocols

The choice of polymerization technique is critical in determining the final properties of the polyoxalate. The most common methods include step-growth polymerization (transesterification and polycondensation) and ring-opening polymerization (ROP).

Step-growth polymerization is a widely used method for synthesizing linear, branched, or cross-linked polymers.[2] This process typically involves the reaction of a diester (e.g., dimethyl oxalate) with a diol, proceeding through a series of condensation steps to form the final high-molecular-weight polymer.[2]

Step_Growth_Polymerization Diester Diester (e.g., Dimethyl Oxalate) Dimer Dimer Diester->Dimer Diol Diol (e.g., 1,6-Hexanediol) Diol->Dimer Catalyst Catalyst / Heat Catalyst->Dimer Methanol (B129727) Methanol (byproduct) Dimer->Methanol - Methanol Polymer Polyoxalate (Repeating Unit) Dimer->Polymer + (n-2) Monomers Polymer->Methanol - (n-1) Methanol

Figure 1. General schematic for step-growth polymerization of polyoxalates.

Experimental Protocol: Oxalate Metathesis Polymerization (OMP)

This method utilizes an acid-catalyzed ester interchange between an oxalate diester and a diol.[5][6]

  • Reactant Charging: Dimethyl oxalate, a selected diol (e.g., 1,10-decanediol), and an acid catalyst (e.g., para-toluene sulfonic acid) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • First Stage (Melt & Purge): The mixture is heated under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction. Methanol, the byproduct of the reaction between dimethyl oxalate and the diol, is continuously distilled off.

  • Second Stage (High Vacuum): After the initial methanol evolution ceases, a high vacuum is applied. The temperature is gradually increased to promote further polycondensation and remove residual diol and oligomers, thereby increasing the polymer's molecular weight.

  • Polymer Recovery: The reaction is stopped when the desired viscosity is achieved. The resulting polymer is cooled under nitrogen and collected for purification and characterization.

A catalyst-free approach, termed "volatility-assisted competitive transesterification polymerization," has also been developed, leveraging differences in nucleophilicity and volatility between various diols to synthesize high-molecular-weight poly(alkylene oxalate)s in approximately 3 hours.[7]

Ring-opening polymerization (ROP) is another key technique, particularly for producing poly(alkylene oxalate)s from cyclic monomers like ethylene (B1197577) oxalate or propylene (B89431) oxalate.[8][9] This chain-growth mechanism often allows for better control over molecular weight and can proceed at lower temperatures than polycondensation.[10]

Ring_Opening_Polymerization Monomer Cyclic Oxalate Ester (e.g., Ethylene Oxalate) ActiveCenter Active Center (Growing Chain) Monomer->ActiveCenter opens ring Initiator Initiator / Catalyst (e.g., Sn(Oct)₂) Initiator->Monomer attacks ActiveCenter->ActiveCenter   Propagation Propagation (+ Monomer) Polymer Linear Polyoxalate ActiveCenter->Polymer Termination

Figure 2. Pathway for ring-opening polymerization (ROP) of a cyclic oxalate.

Experimental Protocol: ROP of Cyclic Ethylene Oxalate

This protocol is based on the polymerization of a purified cyclic monomer.[9]

  • Monomer Synthesis: A waxy prepolymer is first synthesized via condensation of diethyl oxalate with ethylene glycol. This prepolymer is then depolymerized under reduced pressure and elevated temperature (175-190°C) to yield the cyclic ethylene oxalate monomer. The monomer is purified by sublimation.

  • Polymerization: The purified cyclic monomer is heated (e.g., 165°C to 210°C) in an inert atmosphere (e.g., nitrogen) with a suitable catalyst, such as antimony trifluoride or stannic chloride.[9] The reaction proceeds via ring-opening, adding monomer units to the growing polymer chain.

  • Product Isolation: Once the polymerization reaches the desired conversion, the reaction is cooled. The resulting high-molecular-weight poly(ethylene oxalate) is then collected and can be processed further for characterization.

The kinetics of ROP for cyclic propylene oxalate have been shown to follow a first-order law, indicating a constant number of active centers during the process.[8]

Performance Comparison of Oxalate-Based Polymers

The performance of polyoxalates is highly dependent on the starting oxalate ester and, crucially, the diol comonomer. The following tables summarize quantitative data from various studies, comparing key properties of polymers synthesized from different building blocks.

Aliphatic polyoxalates are known for their flexibility and enhanced biodegradability. The length of the diol's methylene (B1212753) chain significantly influences thermal properties.

Polymer NameDiol UsedOxalate SourceMw ( g/mol )Mn ( g/mol )Tg (°C)Tm (°C)Reference
Poly(decylene oxalate)1,10-DecanediolDimethyl Oxalate67,600-Not Discernable79[5][6]
Dimethyl Polyoxalate2,2-dimethyl-1,3-propanediolDimethyl Oxalate19,40011,2007103[2]
Poly(butylene oxalate) (PBOX)1,4-ButanediolDiethyl Oxalate~10,000-20-[11]
Poly(ethylene oxalate)Ethylene GlycolDiethyl OxalateHigh (ηinh ≥ 0.25)--153[9]

Note: Molecular weights and thermal properties can vary based on the specific polymerization conditions (catalyst, time, temperature).

Incorporating aromatic diols into the polymer backbone generally increases rigidity, leading to higher glass transition and melting temperatures.[6]

| Polymer Name | Diol Used | Oxalate Source | Mw ( g/mol ) | Tg (°C) | Tm (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Poly(RBHE) oxalate | Resorcinol bis(hydroxyethyl)ether | Dimethyl Oxalate | - | 34 | 156 |[5][6] | | Poly(HBHE) oxalate | Hydroquinone bis(hydroxyethyl)ether | Dimethyl Oxalate | - | 45 | 190 |[5][6] | | PISOX | Isosorbide (B1672297) | Diguaiacyl Oxalate | 44,000 - 64,000 | 167 | - |[12] |

Copolymerization is a powerful strategy to fine-tune the properties of polyoxalates, such as mechanical strength, barrier properties, and degradation rates.

CopolymerComonomersKey Performance ImprovementsReference
PBOFButylene Oxalate, FurandicarboxylateO₂ barrier increased >26x vs. PBAT; H₂O barrier increased >6x vs. PBAT.[4]
PBOSButylene Oxalate, Butylene SuccinateElastic modulus: 218-454 MPa; Tensile strength: 12-29 MPa.[4]
PBOBAzButylene Oxalate, Butylene AzelateThermally stable up to ~290 °C; Tg and Tm decrease with azelate content.[13]

Structure-Property Relationships and Degradation Behavior

The choice of oxalate ester and diol dictates the final polymer's characteristics.

  • Hydrophilicity and Degradability: A higher density of ester bonds, achieved by using shorter diols like butylene glycol, increases the material's hydrophilicity.[4] This enhanced affinity for water, combined with the electrophilic nature of the adjacent carbonyl groups in the oxalate unit, accelerates hydrolysis and leads to faster degradation.[1][4] For instance, poly(butylene oxalate-co-furandicarboxylate) (PBOF) showed a significant reduction in its water contact angle and excellent degradation within 35 days.[4] Similarly, poly(isosorbide-co-diol) oxalate (PISOX) copolyesters undergo rapid, non-enzymatic hydrolysis of their oxalate ester bonds, leading to over 80% mineralization in soil within 180 days.[1][3]

  • Thermal and Mechanical Properties: The incorporation of rigid structures, such as aromatic rings from furandicarboxylic acid or isosorbide, significantly enhances the thermal stability and mechanical strength of the resulting polymers.[1][4] PISOX, for example, exhibits a high glass transition temperature (167°C) and mechanical properties comparable to high-performance thermoplastics.[12] Conversely, copolymerizing with flexible, long-chain diacids like azelaic acid tends to decrease the Tg and Tm.[13]

  • Polymerization Reactivity: The reactivity of the oxalate ester itself is a critical factor. Highly reactive aryl esters of oxalic acid, such as diguaiacyl oxalate, have been shown to overcome the low reactivity of diols like isosorbide, enabling the synthesis of high-molecular-weight polymers in short reaction times (<5 hours) without a catalyst.[12] In contrast, using oxalic acid or diethyl oxalate directly with isosorbide has resulted in low-molecular-weight, tar-like products.[12]

Experimental Workflow for Polyoxalate Synthesis and Characterization

The overall process from synthesis to analysis follows a structured workflow to ensure the production of polymers with desired and reproducible properties.

Experimental_Workflow cluster_0 Synthesis Stage cluster_1 Characterization Stage Reactants 1. Select & Charge Reactants (Oxalate Ester, Diol, Catalyst) Polymerization 2. Polymerization Reaction (Melt, Solution, or ROP) Reactants->Polymerization Purification 3. Polymer Purification (Precipitation, Washing) Polymerization->Purification Molecular 4. Molecular Weight Analysis (GPC/SEC) Purification->Molecular Thermal 5. Thermal Analysis (DSC, TGA) Mechanical 6. Mechanical Testing (Tensile Test) Thermal->Mechanical Molecular->Thermal Degradation 7. Degradation Study (Hydrolysis, Mass Loss) Mechanical->Degradation

Figure 3. Standard workflow for polyoxalate synthesis and characterization.

Conclusion

The performance of oxalate esters in polymerization is a multifaceted topic, heavily influenced by the chosen comonomers and synthesis methodology. Dimethyl and diethyl oxalates are common starting materials for transesterification, while specialized diaryl oxalates offer enhanced reactivity for challenging monomers like isosorbide. The resulting polyoxalates exhibit a wide range of properties, from flexible, rapidly degrading aliphatic polymers to rigid, high-strength aliphatic-aromatic copolymers. By carefully selecting the oxalate ester and diol, and by controlling the polymerization process, it is possible to design advanced materials with tunable thermal, mechanical, and degradation characteristics, making them highly promising for applications in sustainable packaging, biomedical devices, and drug delivery.

References

Comparative Quantitative Analysis of Methyl Phenyl Oxalate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the quantitative analysis of methyl phenyl oxalate (B1200264) conversion, offering a comparative assessment of catalytic pathways and detailed experimental methodologies for researchers, scientists, and professionals in drug development.

The conversion of methyl phenyl oxalate (MPO) is a critical step in the non-phosgene route for producing valuable chemicals such as diphenyl oxalate (DPO) and diphenyl carbonate (DPC). The primary method for MPO synthesis is the transesterification of dimethyl oxalate (DMO) with phenol (B47542). MPO then undergoes disproportionation to yield DPO and regenerate DMO. The efficiency of this process is highly dependent on the catalyst used. Below is a comparative summary of the performance of various catalysts in the conversion of DMO, which leads to the formation and subsequent conversion of MPO.

CatalystSupportReaction Temperature (°C)DMO Conversion (%)MPO Selectivity (%)DPO Selectivity (%)Total Selectivity (MPO+DPO) (%)
TS-1-180Not specified, but lower than Sn-modified TS-1HighLow99.2
Sn-modified TS-1 (2% Sn loading)-Not Specified50.369.3 (Calculated)29.999.2
MoO3SiO2180Not Specified49.3 (Yield)17.3 (Yield)>98
Ni-Co Alloy (15Ni-10Co)SiO218087Not applicable (Hydrogenation reaction)Not applicable (Hydrogenation reaction)86 (Selectivity to Methyl Glycolate)
Copper-basedActivated Carbon210-24065.22 - 97.09Not applicable (Hydrogenation reaction)Not applicable (Hydrogenation reaction)80.46 - 95.64 (Selectivity to Methyl Glycolate)
Silver-based (10w% Ag)SBA-15Not SpecifiedHighNot applicable (Hydrogenation reaction)Not applicable (Hydrogenation reaction)High (Selectivity to Ethylene Glycol)

Note: The data for Ni-Co, Copper-based, and Silver-based catalysts are for the hydrogenation of dimethyl oxalate, a related but different conversion pathway, and are included to provide a broader context of DMO conversion studies.

Experimental Protocols

Catalytic Conversion of this compound

This protocol describes a general procedure for the transesterification of dimethyl oxalate with phenol to produce this compound and its subsequent disproportionation to diphenyl oxalate.

Materials:

  • Dimethyl oxalate (DMO)

  • Phenol

  • Catalyst (e.g., Sn-modified TS-1)

  • Solvent (if required)

  • Internal standard for GC analysis (e.g., Ethyl benzoate)

Apparatus:

  • A three-necked glass flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

Procedure:

  • The catalyst (e.g., 1.8 g of TS-1) is activated by drying in an oven at 120°C for 2 hours, followed by calcination at 550°C for 4 hours.

  • The reaction flask is charged with dimethyl oxalate (0.1 mol), phenol (0.5 mol), and the activated catalyst.

  • The flask is equipped with a reflux condenser, thermometer, and nitrogen inlet.

  • The reaction mixture is heated to the desired temperature (e.g., 180°C) under a nitrogen atmosphere with constant stirring.

  • The reaction is allowed to proceed for a specified duration (e.g., 2 hours). To drive the reaction forward, methanol (B129727) produced during the reaction can be removed from the system using a condenser with circulating water at 80°C.

  • Samples are withdrawn from the reaction mixture at regular intervals for quantitative analysis.

Quantitative Analysis by Gas Chromatography (GC)

This protocol outlines the procedure for the quantitative analysis of the reaction products using a gas chromatograph with a flame ionization detector (FID).

Apparatus and Materials:

  • Gas chromatograph (GC) with FID (e.g., SP-3420)

  • Capillary column (e.g., HP-5 or OV-101)

  • Internal standard (e.g., Ethyl benzoate)

  • Syringe for sample injection

  • Vials for sample preparation

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the reaction mixture.

    • Accurately weigh the sample and dissolve it in a known volume of a suitable solvent.

    • Add a precise amount of the internal standard (e.g., ethyl benzoate) to the sample solution.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Column Temperature Program: Start at 60°C, hold for 1 minute, then ramp up to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of DMO, MPO, DPO, and the internal standard.

    • Inject the standard solutions into the GC to obtain a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Analysis:

    • Inject the prepared sample solution into the GC.

    • Identify the peaks corresponding to DMO, MPO, DPO, and the internal standard based on their retention times.

    • Calculate the concentration of each component in the sample using the calibration curve.

  • Calculation of Conversion and Selectivity:

    • DMO Conversion (%) = [(Initial moles of DMO - Final moles of DMO) / Initial moles of DMO] x 100

    • MPO Selectivity (%) = [Moles of MPO produced / (Initial moles of DMO - Final moles of DMO)] x 100

    • DPO Selectivity (%) = [Moles of DPO produced / (Initial moles of DMO - Final moles of DMO)] x 100

Visualizations

Experimental Workflow

G cluster_prep Catalyst & Reaction Preparation cluster_reaction Catalytic Conversion cluster_analysis Quantitative Analysis catalyst_prep Catalyst Activation (Drying & Calcination) reagents Charge Reactants (DMO, Phenol, Catalyst) catalyst_prep->reagents setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) reagents->setup reaction Heat to Reaction Temp. (e.g., 180°C) with Stirring setup->reaction sampling Withdraw Samples at Intervals reaction->sampling sample_prep Sample Preparation (Dilution, Add Internal Std.) sampling->sample_prep gc_analysis GC-FID Analysis sample_prep->gc_analysis data_proc Data Processing (Peak Integration, Calibration) gc_analysis->data_proc calc Calculate Conversion & Selectivity data_proc->calc G DMO Dimethyl Oxalate (DMO) MPO This compound (MPO) DMO->MPO + Phenol - Methanol Phenol Phenol MPO->DMO - Phenol + Methanol DPO Diphenyl Oxalate (DPO) MPO->DPO + MPO - DMO Methanol Methanol

A Comparative Guide to Precursors for Diphenyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl carbonate (DPC) is a crucial intermediate in the production of polycarbonates, a class of high-performance thermoplastics. The traditional synthesis of DPC involves the use of highly toxic phosgene. Consequently, extensive research has focused on developing safer and more environmentally friendly, phosgene-free routes. This guide provides a comparative analysis of various precursors for DPC synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview of Precursor Performance

The following table summarizes the key performance indicators for the synthesis of diphenyl carbonate from various precursors. The data has been compiled from multiple research sources to provide a comprehensive comparison.

PrecursorCatalystTemperature (°C)Pressure (MPa)DPC Yield (%)DPC Selectivity (%)Key Byproducts
Dimethyl Carbonate (DMC) PbO-ZrO₂200Autogenous~76 (MPC Conv.)99.3Methanol (B129727), Anisole
α-MoO₃/SBA-16180Atmospheric>36.5>46.5Methanol, Anisole
MgO nanosheets180Autogenous-95.7 (Transesterification)Methanol, Anisole
TiCp₂Cl₂150-180Autogenous~25.754.9Methanol, Anisole
Dibutyl Carbonate (DBC) Zn-Ti-O nanoplates205Autogenous13-Butanol, Butyl Phenyl Carbonate
Diethyl Carbonate (DEC) Not specified in detail----Ethanol, Ethyl Phenyl Carbonate
Ethylene (B1197577) Carbonate (EC) Multi-step process with transesterification catalysts--High overall yield reported in patents-Ethylene Glycol
Carbon Dioxide (CO₂) (salen)Co(OAc) with quaternary phosphonium (B103445) saltMild conditions-Good activity reported-Methanol (co-reactant)
Ti-(t-butyl)salphen(PPh₃)Cl1006.0Catalytic amountsHigh selectivity reportedMethanol (co-reactant)
ZnCl₂/Cu(OTf)₂Mild conditionsAtmosphericHigh yield reportedHigh selectivity reportedCarbon tetrachloride (co-reactant)

Note: DPC synthesis from DMC is a two-step reaction involving the formation of methyl phenyl carbonate (MPC) as an intermediate. Some reported data focuses on the conversion of MPC. The direct synthesis from CO₂ often involves a co-reactant to facilitate the reaction. Data for some precursors is less readily available in the public domain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction pathways for DPC synthesis from different precursors and a typical experimental workflow.

G cluster_dmc Dimethyl Carbonate (DMC) Route cluster_co2 Direct CO₂ Route DMC Dimethyl Carbonate MPC Methyl Phenyl Carbonate DMC->MPC + Phenol (B47542) (Transesterification) Anisole Anisole (Side Product) DMC->Anisole + Phenol (Side Reaction) Phenol1 Phenol Phenol1->MPC DPC1 Diphenyl Carbonate MPC->DPC1 + Phenol (Transesterification) MPC->DPC1 (Disproportionation) Methanol1 Methanol MPC->Methanol1 + Phenol CO2 Carbon Dioxide DPC2 Diphenyl Carbonate CO2->DPC2 + Phenol Phenol2 Phenol Phenol2->DPC2 Water Water DPC2->Water (byproduct) CoReactant Co-reactant (e.g., Methanol, CCl₄) CoReactant->DPC2

Caption: Reaction pathways for DPC synthesis from DMC and CO₂.

G cluster_workflow General Experimental Workflow Reactants Reactants Loading (Precursor, Phenol, Catalyst, Solvent) Reactor Reaction (Temperature, Pressure, Time) Reactants->Reactor Separation Product Separation (Distillation, Crystallization) Reactor->Separation Analysis Product Analysis (GC, HPLC, NMR, MS) Separation->Analysis Purification Product Purification Analysis->Purification If necessary FinalProduct Diphenyl Carbonate Analysis->FinalProduct If pure Purification->FinalProduct

Caption: A generalized experimental workflow for DPC synthesis.

Experimental Protocols

Detailed experimental protocols vary depending on the specific catalyst and reactor setup. However, a general procedure for the transesterification route is outlined below.

General Protocol for Transesterification of Dialkyl Carbonates with Phenol:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a temperature controller, a pressure gauge, and a sampling outlet is typically used. For reactions at atmospheric pressure, a glass reactor with a reflux condenser can be employed.

  • Reactant Charging: The reactor is charged with phenol, the dialkyl carbonate precursor (e.g., dimethyl carbonate), and the catalyst. The molar ratio of phenol to the dialkyl carbonate is a critical parameter and is typically varied to optimize the yield.

  • Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air. The mixture is then heated to the desired reaction temperature while stirring. The reaction pressure is either autogenously developed or controlled by charging with an inert gas. The reaction is allowed to proceed for a specific duration, during which samples may be withdrawn periodically for analysis.

  • Product Separation and Analysis: After the reaction is complete, the reactor is cooled to room temperature. The solid catalyst (if heterogeneous) is separated by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the yield and selectivity of diphenyl carbonate.

  • Purification: The final product, diphenyl carbonate, is typically purified by distillation or recrystallization from a suitable solvent.

Comparative Analysis of Precursors

Dimethyl Carbonate (DMC): This is the most extensively studied and commercially viable non-phosgene precursor for DPC synthesis.[1] The transesterification of DMC with phenol proceeds in two equilibrium steps, forming methyl phenyl carbonate (MPC) as an intermediate.[1] A key challenge is overcoming the unfavorable thermodynamics of the reaction.[1] This is often addressed by using highly active and selective catalysts and by removing the methanol byproduct to shift the equilibrium towards the products.[1] A wide variety of both homogeneous and heterogeneous catalysts have been developed for this process.[1]

Other Dialkyl Carbonates (Dibutyl Carbonate, Diethyl Carbonate): These precursors undergo a similar transesterification reaction with phenol. The use of higher boiling point dialkyl carbonates can facilitate the removal of the corresponding alcohol byproduct (butanol or ethanol), which can help drive the reaction to completion. However, the synthesis of these precursors themselves may be less economical than that of DMC.

Ethylene Carbonate (EC): The use of ethylene carbonate as a direct precursor for DPC in a single step is not well-documented in publicly available literature. However, a non-phosgene process for polycarbonate production developed by Asahi Kasei utilizes ethylene carbonate as a key intermediate. In this multi-step process, ethylene carbonate is first reacted to form dimethyl carbonate, which is then used to produce DPC. This indirect route leverages the availability of ethylene carbonate from ethylene oxide and carbon dioxide.

Carbon Dioxide (CO₂): The direct synthesis of DPC from CO₂ and phenol is an attractive "green" chemistry route.[2] However, this reaction is thermodynamically challenging and requires highly active catalytic systems to achieve reasonable yields.[2] Research in this area is focused on the development of novel catalysts, often involving metal-salen complexes or dual-catalyst systems, that can activate both CO₂ and phenol effectively under milder conditions.[2]

Conclusion

The choice of precursor for diphenyl carbonate synthesis is a trade-off between raw material cost, reaction efficiency, catalyst complexity, and environmental impact. Dimethyl carbonate remains the most mature and widely adopted non-phosgene precursor, with a vast body of research supporting its use. However, the direct utilization of carbon dioxide represents a highly promising and sustainable long-term alternative, contingent on the development of more efficient and robust catalytic systems. Other dialkyl carbonates may offer advantages in specific process configurations, while cyclic carbonates like ethylene carbonate are currently utilized in multi-step processes rather than as direct precursors. Researchers should carefully consider these factors when selecting a synthetic route for diphenyl carbonate.

References

A Researcher's Guide to Assessing the Purity of Synthesized Methyl Phenyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. Methyl phenyl oxalate (B1200264), a key intermediate in various chemical syntheses, including the production of diphenyl oxalate for chemiluminescence applications and as a precursor for specialty polymers, requires rigorous purity assessment. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized methyl phenyl oxalate, offers detailed experimental protocols, and compares its performance with relevant alternatives.

Purity Assessment of this compound

The purity of synthesized this compound can be effectively determined using chromatographic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are the primary methods for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification of potential impurities.

Common impurities in the synthesis of this compound from dimethyl oxalate and phenol (B47542) include unreacted starting materials and byproducts from side reactions.[1] These can include:

  • Phenol: Unreacted starting material.

  • Dimethyl oxalate: Unreacted starting material.

  • Diphenyl oxalate: A product of further reaction.

  • Anisole: A potential byproduct formed under certain catalytic conditions.[1]

The following table summarizes the typical performance of recommended analytical methods for assessing the purity of this compound.

Analytical TechniqueTypical Purity Range (%)Key AdvantagesCommon Applications
GC-FID 98.0 - 99.9High precision, robustness, and sensitivity for volatile organic compounds.[2]Routine quality control, quantitative analysis of purity and major impurities.
HPLC-UV 97.0 - 99.5Suitable for less volatile compounds, offers flexibility in mobile phase composition for optimal separation.Purity determination, analysis of thermally sensitive impurities.
GC-MS QualitativeProvides structural information for the definitive identification of unknown impurities.[3][4]Impurity profiling, confirmation of byproduct structures.
qNMR (¹H NMR) > 99.0Absolute quantification without the need for a specific reference standard of the analyte.[2]Determination of absolute purity, structural elucidation.

Experimental Workflow for Purity Assessment

A logical workflow is crucial for the efficient and accurate assessment of this compound purity. The following diagram outlines the key steps from initial synthesis to final purity determination.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis Synthesis of this compound workup Aqueous Work-up & Extraction synthesis->workup drying Drying of Organic Phase workup->drying evaporation Solvent Evaporation drying->evaporation purification Crude Product (this compound + Impurities) evaporation->purification distillation Fractional Distillation or Recrystallization purification->distillation purified_product Purified this compound distillation->purified_product analytical_sample Analytical Sample Preparation purified_product->analytical_sample gc_ms GC-MS Analysis (Impurity Identification) analytical_sample->gc_ms gc_fid GC-FID Analysis (Quantitative Purity) analytical_sample->gc_fid hplc HPLC Analysis (Quantitative Purity) analytical_sample->hplc final_purity Final Purity Report gc_ms->final_purity gc_fid->final_purity hplc->final_purity G cluster_reactants Starting Materials cluster_intermediates Intermediates & Products cluster_applications Applications phenol Phenol mpo This compound phenol->mpo dmo Dimethyl Oxalate dmo->mpo dpo Diphenyl Oxalate mpo->dpo Further Reaction polymers Polymer Synthesis mpo->polymers dpo->polymers chemi Chemiluminescence dpo->chemi

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl phenyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl phenyl oxalate (B1200264), a key intermediate in various chemical syntheses, requires reliable analytical methods for its characterization and quantification. Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results.

This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of methyl phenyl oxalate. While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available data on the analysis of oxalates and structurally related methyl esters to provide a comprehensive comparison of expected performance. The experimental protocols and validation data presented are based on established methodologies for similar analytes.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and the complexity of the instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound, based on data from analogous compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mL
Selectivity GoodExcellent
Run Time ~10 - 20 minutes~15 - 30 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of this compound, derived from methods for similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound in various sample matrices.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Dissolve samples containing this compound in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for the analysis of this compound at low concentrations.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of esters (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity)

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-300

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve samples in the same solvent to a concentration within the linear range of the method.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as HPLC-UV and GC-MS, for the analysis of this compound.

cross_validation_workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-MS cluster_comparison Cross-Validation cluster_criteria Acceptance Criteria M1_Dev Method Development & Optimization M1_Val Full Method Validation (ICH Guidelines) M1_Dev->M1_Val M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP M1_Data Analysis of Validation Samples M1_SOP->M1_Data Compare Statistical Comparison of Results (e.g., t-test, F-test) M1_Data->Compare M2_Dev Method Development & Optimization M2_Val Full Method Validation (ICH Guidelines) M2_Dev->M2_Val M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_Data Analysis of Validation Samples M2_SOP->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report Criteria Pre-defined criteria for comparability met? Report->Criteria Conclusion Methods are Interchangeable Criteria->Conclusion Yes Investigation Investigate Discrepancies Criteria->Investigation No

Caption: Workflow for the cross-validation of two analytical methods.

A Researcher's Guide to the Purification of Methyl Phenyl Oxalate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. In the synthesis of various pharmaceuticals and fine chemicals, methyl phenyl oxalate (B1200264) serves as a key intermediate. Its purity can significantly impact the yield and quality of the final product. This guide provides an objective comparison of common purification techniques for methyl phenyl oxalate: recrystallization, distillation, and column chromatography, supported by generalized experimental data and detailed methodologies.

Comparative Overview of Purification Techniques

The selection of an appropriate purification method depends on several factors, including the initial purity of the compound, the desired final purity, the scale of the purification, and available resources such as time and cost. The following table summarizes the key aspects of each technique for the purification of this compound.

TechniquePrincipleTypical YieldPurity AchievedTime RequiredCostKey AdvantagesKey Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[1][2]Moderate to HighGood to ExcellentModerateLowSimple setup, cost-effective for large scales.Potential for low recovery if conditions are not optimized, solvent selection can be challenging.[3]
Distillation (Vacuum) Separation based on differences in boiling points of the compound and impurities under reduced pressure.[4][5]HighGoodModerate to HighModerateEffective for removing non-volatile impurities and solvents, suitable for thermally stable compounds.[6]Requires a vacuum setup, may not be suitable for thermally sensitive compounds.
Column Chromatography Differential adsorption of the compound and impurities onto a solid stationary phase as a liquid mobile phase passes through.[7][8]Low to ModerateExcellentHighHighHigh resolution, capable of separating complex mixtures.[9]Can be time-consuming and expensive, especially for large-scale purifications.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent purification results. Below are generalized procedures for each technique, which can be optimized for specific laboratory conditions and impurity profiles.

Recrystallization

Objective: To purify solid this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Selected solvent (e.g., ethanol, methanol, or a mixture with water)[3]

Procedure:

  • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Vacuum Distillation

Objective: To purify liquid this compound or a solution by separating it from components with different boiling points under reduced pressure.

Materials:

  • Crude this compound

  • Distillation flask

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collection: Collect the fraction that distills at the boiling point of this compound under the applied pressure. Monitor the temperature and pressure closely.

  • Termination: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Flash Column Chromatography

Objective: To purify this compound by passing a solution of the crude product through a column of adsorbent material.[7]

Materials:

  • Glass chromatography column

  • Silica (B1680970) gel (or other suitable adsorbent)

  • Sand

  • Eluent (solvent system determined by TLC)

  • Collection tubes or flasks

  • Pressurized air or nitrogen source

Procedure:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of this compound from its impurities (typically aiming for an Rf value of 0.2-0.4 for the desired compound).[11]

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles. Add another layer of sand on top of the silica.[9][12]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully add the sample solution to the top of the column.[11]

  • Elution: Add the eluent to the column and apply pressure to force the solvent through the silica gel at a steady rate.[7]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[12]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[11]

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

To evaluate the efficiency of each purification technique, the purity of the resulting this compound should be determined. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for this purpose, providing both qualitative and quantitative information about the sample's composition.[13][14]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).[15]

  • Injection: Inject a small volume of the sample solution into the GC-MS instrument.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase.[14]

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Quantification: The area under the peak in the gas chromatogram is proportional to the amount of the compound present. By comparing the peak area of this compound to the total area of all peaks, the purity can be calculated.[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from a crude product to a purified and analyzed sample of this compound.

Purification_Workflow cluster_purification Purification Methods cluster_analysis Purity Analysis Crude Crude Methyl Phenyl Oxalate Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Purified Purified Methyl Phenyl Oxalate Recrystallization->Purified Distillation->Purified Chromatography->Purified GCMS GC-MS Analysis Purified->GCMS Result Purity Data GCMS->Result

Caption: General workflow for purification and analysis of this compound.

Conclusion

The choice of purification technique for this compound is a critical decision that impacts the efficiency, cost, and final purity of the product. Recrystallization offers a simple and cost-effective method for achieving good purity on a large scale. Vacuum distillation is highly effective for removing non-volatile impurities from thermally stable compounds. For the highest purity, especially when dealing with complex mixtures, column chromatography is the method of choice, albeit at a higher cost and with greater time investment. A thorough evaluation of the specific experimental needs and constraints will guide the researcher in selecting the most appropriate and efficient purification strategy.

References

A Comparative Guide to Diphenyl Oxalate Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of diphenyl oxalate (B1200264) (DPO) is a critical step in various applications, including the formulation of chemiluminescent agents and as a precursor in the production of polycarbonates. The selection of a synthetic pathway can significantly impact yield, purity, cost, and safety. This guide provides an objective comparison of the primary reaction pathways for diphenyl oxalate synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Pathways

Two principal methods for the synthesis of diphenyl oxalate dominate the landscape: the transesterification of a dialkyl oxalate with phenol (B47542) and the reaction of oxalyl chloride with phenol. A third, less common method involving the direct esterification of oxalic acid with phenol is also considered.

FeatureTransesterification of Dimethyl OxalateReaction of Oxalyl Chloride with Phenol
Starting Materials Dimethyl oxalate, PhenolOxalyl chloride, Phenol
Key Reagents/Catalysts Various solid acid catalysts (e.g., TS-1, Sn-modified TS-1, MoO₃/SiO₂)Triethylamine (B128534) (base), Toluene (B28343) (solvent)
Typical Yield 30-55% (DPO selectivity from DMO conversion)70-80%
Reaction Conditions High temperature (approx. 180°C), Atmospheric pressureLow to ambient temperature (ice bath to room temp.)
Key Advantages Avoids use of highly toxic oxalyl chloride, environmentally friendlier "non-phosgene" route.[1]High yields, relatively simple procedure.
Key Disadvantages Lower to moderate yields, requires catalyst synthesis/procurement, equilibrium considerations.Use of highly toxic and corrosive oxalyl chloride.[2]
Safety Concerns High temperature operation.High toxicity of oxalyl chloride.

Reaction Pathways and Mechanisms

The synthesis of diphenyl oxalate can be achieved through distinct chemical transformations. The two primary, viable routes are visualized below.

Diphenyl_Oxalate_Synthesis_Pathways cluster_0 Transesterification Pathway cluster_1 Oxalyl Chloride Pathway Dimethyl Oxalate Dimethyl Oxalate Methyl Phenyl Oxalate This compound Dimethyl Oxalate->this compound + Phenol - Methanol (B129727) Phenol_1 Phenol Diphenyl Oxalate_1 Diphenyl Oxalate This compound->Diphenyl Oxalate_1 + Phenol - Methanol Oxalyl Chloride Oxalyl Chloride Diphenyl Oxalate_2 Diphenyl Oxalate Oxalyl Chloride->Diphenyl Oxalate_2 + 2 Phenol - 2 HCl Phenol_2 Phenol

Caption: Primary synthetic routes to diphenyl oxalate.

Quantitative Data Summary

The following tables present a summary of quantitative data from experimental studies on the two main synthetic pathways.

Table 1: Transesterification of Dimethyl Oxalate with Phenol - Catalyst Performance
CatalystDimethyl Oxalate (DMO) Conversion (%)Diphenyl Oxalate (DPO) Selectivity (%)Reference
Sn-modified TS-150.329.9[3]
MoO₃/SiO₂54.6N/A (99.6% selectivity to MPO and DPO combined)[4]
TS-126.5~10[3]

Note: The transesterification reaction proceeds in two steps, first forming this compound (MPO) and then diphenyl oxalate (DPO). Selectivity can vary based on reaction conditions.

Table 2: Reaction of Oxalyl Chloride with Phenol - Typical Yields
Phenol DerivativeSolventBaseYield (%)Reference
PhenolTolueneTriethylamine70-80

Experimental Protocols

Pathway 1: Transesterification of Dimethyl Oxalate with Phenol

This protocol is adapted from a study utilizing a TS-1 catalyst.[1]

Materials:

  • Dimethyl oxalate (DMO): 0.1 mol

  • Phenol: 0.5 mol

  • TS-1 catalyst: 1.8 g (calcined at 550°C for 4 hours)

Equipment:

  • 250 mL glass flask

  • Thermometer

  • Reflux condenser

  • Stirrer

Procedure:

  • Combine dimethyl oxalate, phenol, and the TS-1 catalyst in the 250 mL glass flask.

  • Set up the apparatus for reflux with stirring.

  • Heat the mixture to 180°C under atmospheric pressure.

  • Circulate condensing water at 80°C through the reflux condenser. This is a critical step to facilitate the removal of the methanol byproduct and drive the reaction equilibrium towards the products.

  • Maintain the reaction at 180°C with stirring for the desired reaction time (e.g., 2 hours).

  • After cooling, the solid catalyst can be recovered by filtration.

  • The product mixture can be analyzed by gas chromatography (GC) to determine conversion and selectivity.

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Reactants and Catalyst (DMO, Phenol, TS-1) B Heat to 180°C with Stirring A->B C Reflux with 80°C Condensing Water (Methanol Removal) B->C D Cool Reaction Mixture C->D E Filter to Recover Catalyst D->E F Analyze Product Mixture (GC) E->F

Caption: Experimental workflow for transesterification.

Pathway 2: Reaction of Oxalyl Chloride with Phenol

This protocol provides a general and effective method for the synthesis of diphenyl oxalate.

Materials:

  • Phenol: 36 mmol

  • Toluene: 90 mL (45 mL for phenol solution, 45 mL for oxalyl chloride solution)

  • Triethylamine: 4.5 mL

  • Oxalyl chloride solution: 45 mL of a 0.71M solution in toluene

Equipment:

  • 500 mL 3-neck flask

  • Magnetic stirrer

  • Condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In the 3-neck flask, dissolve the phenol in 45 mL of toluene.

  • Add the triethylamine to the phenol solution.

  • Cool the stirred solution in an ice bath.

  • Add the oxalyl chloride solution dropwise from the dropping funnel over 15 minutes to the vigorously stirred, ice-cold phenol mixture. Caution: This reaction can release fumes and is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight (approximately 16 hours) at room temperature.

  • Quench the reaction by adding 75 mL of water dropwise over 5 minutes with rapid stirring.

  • Isolate the crude product by suction filtration using a Büchner funnel.

  • Wash the isolated solid with ice-cold toluene (2 x 10 mL) and allow it to dry.

Oxalyl_Chloride_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Prepare Phenol Solution (Phenol, Toluene, Triethylamine) B Cool to 0°C A->B C Dropwise Addition of Oxalyl Chloride Solution B->C D Stir Overnight at Room Temperature C->D E Quench with Water D->E F Suction Filtration E->F G Wash with Cold Toluene and Dry F->G

Caption: Experimental workflow for the oxalyl chloride pathway.

Other Considered Pathways

  • Direct Esterification of Oxalic Acid with Phenol: While seemingly the most straightforward route, the direct esterification of oxalic acid with phenol is challenging. The literature on this specific synthesis is sparse, suggesting that it is not a synthetically viable or efficient method without significant optimization and potentially harsh conditions.[2]

  • Oxidative Carbonylation of Phenol: Research into the oxidative carbonylation of phenol primarily focuses on the synthesis of diphenyl carbonate (DPC). While diphenyl oxalate can be an intermediate in non-phosgene routes to DPC, the direct synthesis of diphenyl oxalate via this method is not well-established as a primary pathway.

Conclusion

The choice between the transesterification and the oxalyl chloride pathway for diphenyl oxalate synthesis depends on the specific priorities of the researcher. The oxalyl chloride method offers higher yields and a simpler procedure but involves the significant hazard of working with a highly toxic reagent. The transesterification route is a safer, "greener" alternative that avoids the use of oxalyl chloride but generally results in lower to moderate yields and requires the use of a catalyst. For applications where high purity and yield are paramount and appropriate safety measures are in place, the oxalyl chloride route may be preferred. For process development focused on safety and environmental considerations, the transesterification pathway presents a more attractive, albeit less efficient, option.

References

Safety Operating Guide

Proper Disposal of Methyl Phenyl Oxalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in any research environment. This guide provides essential safety and logistical information for the proper disposal of methyl phenyl oxalate (B1200264), drawing upon established protocols for hazardous waste management and data from analogous chemical structures. Researchers, scientists, and drug development professionals are advised to use this information in conjunction with their institution's specific waste management policies.

Disclaimer: A specific Safety Data Sheet (SDS) for methyl phenyl oxalate was not available at the time of this writing. The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and safety data for structurally similar oxalate esters. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the chemical supplier for specific guidance before proceeding with disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]Protects against splashes and accidental contact with the eyes.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.[2]Prevents skin irritation and absorption. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection A NIOSH-approved respirator may be required if dusts or aerosols are generated, or if working outside a fume hood.Protects against inhalation of potentially harmful airborne particles.
Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program. Do not pour this compound down the drain or dispose of it in regular trash.[3]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound."
  • Segregate this waste stream from other chemical waste types, particularly strong oxidizing agents, acids, and bases, to prevent inadvertent and dangerous reactions.[2][4]

2. Waste Accumulation and Storage:

  • Collect all this compound waste, including contaminated materials like gloves, weigh boats, and absorbent pads, in a chemically compatible container with a secure, leak-proof lid.
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[4]
  • Ensure the SAA is well-ventilated and provides secondary containment to mitigate potential spills.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • If the material is a solid, carefully sweep it up to avoid generating dust.[2]
  • Collect the spilled material and absorbent into your designated hazardous waste container.
  • Clean the spill area thoroughly with an appropriate solvent and decontaminate all tools used.
  • Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

4. Final Disposal:

  • Once the waste container is full or ready for disposal, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
  • Ensure all necessary paperwork and waste manifests are completed accurately.

Experimental Protocols

The procedures outlined above constitute the standard protocol for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these steps is critical for ensuring personnel safety and environmental compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Use a Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Chemicals (e.g., Oxidizers) container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store spill_check Is there a spill? store->spill_check contain Contain Spill with Inert Absorbent spill_check->contain Yes contact_ehs Contact EHS for Waste Pickup spill_check->contact_ehs No collect_spill Collect Contaminated Material into Waste Container contain->collect_spill decontaminate Decontaminate Spill Area and Equipment collect_spill->decontaminate decontaminate->store end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Methyl Phenyl Oxalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data for Methyl Phenyl Oxalate (B1200264) necessitates a cautious approach based on structurally similar compounds. Researchers, scientists, and drug development professionals must exercise diligence when handling this chemical by adhering to stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Core Safety and Handling Protocols

Given the lack of a specific Safety Data Sheet (SDS) for Methyl phenyl oxalate, the following recommendations are based on the known hazards of structurally related oxalate esters and aromatic compounds. A conservative approach is crucial to ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and fine particles.[1] A face shield should be worn in situations with a higher risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use.[2]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat is required to prevent skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection NIOSH-approved RespiratorTo be used in a well-ventilated area. If there is a potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is necessary.[3]
Operational Plan: From Preparation to Disposal

A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step procedure outlines the safe handling of this compound.

  • Preparation and Engineering Controls :

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

    • Before starting any procedure, confirm that all necessary PPE is available and in good condition.

  • Handling and Use :

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Prevent the generation of dust and aerosols.[1]

    • Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Spill Management :

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do not induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk.[5] Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Collection : All waste containing this compound, including contaminated PPE and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Neutralization (for dilute aqueous solutions) : While not the primary method of disposal for the pure compound, small, dilute aqueous solutions of oxalate-containing waste may be neutralized. Under controlled conditions and with appropriate PPE, the pH can be adjusted to between 6 and 9 with a base like sodium bicarbonate.[9] However, this should only be performed by trained personnel following a specific, approved protocol.

  • Final Disposal : The sealed hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[8]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Safety Equipment Locate Safety Equipment Inspect PPE->Locate Safety Equipment Weigh/Transfer in Hood Weigh/Transfer in Hood Locate Safety Equipment->Weigh/Transfer in Hood Perform Experiment Perform Experiment Weigh/Transfer in Hood->Perform Experiment Seal Container Seal Container Perform Experiment->Seal Container Decontaminate Work Area Decontaminate Work Area Seal Container->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.